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  • Product: 2-Heptanoyl-sn-glycero-3-phosphocholine

Core Science & Biosynthesis

Foundational

The Structural and Mechanistic Profiling of 2-Heptanoyl-sn-glycero-3-phosphocholine: A Technical Guide for Lipid Engineering

Executive Summary In the realm of lipid engineering and structural biology, short-chain lysophosphatidylcholines (LPCs) serve as highly specialized tools. 2-Heptanoyl-sn-glycero-3-phosphocholine (PC 0:0/7:0) is a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of lipid engineering and structural biology, short-chain lysophosphatidylcholines (LPCs) serve as highly specialized tools. 2-Heptanoyl-sn-glycero-3-phosphocholine (PC 0:0/7:0) is a unique zwitterionic lipid characterized by a 7-carbon acyl chain esterified exclusively at the sn-2 position of the glycerol backbone. As a Senior Application Scientist, I frequently utilize this molecule not just as a structural analog, but as a dynamic substrate for mapping acyltransferase activity and engineering tunable lipid nanoparticles (LNPs).

This whitepaper deconstructs the structural topology, enzymatic pathways, and practical handling of 2-heptanoyl-sn-glycero-3-phosphocholine, culminating in a self-validating protocol for its regioselective synthesis.

Structural Elucidation & Physicochemical Profiling

Unlike typical biological LPCs which predominantly feature long-chain fatty acids at the sn-1 position, 2-heptanoyl-sn-glycero-3-phosphocholine is a 2-acyl LPC . The sn-1 position is a free hydroxyl group, while the sn-2 position holds the heptanoyl chain. This specific stereochemistry dictates its micellar properties, rendering it highly soluble in aqueous environments compared to its long-chain counterparts.

According to structural data from the [1], the molecule exhibits the following validated properties:

Table 1: Physicochemical and Structural Data
PropertyValueMethod / Source
IUPAC Name [(2R)-2-heptanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphateLexiChem 2.6.6[1]
Molecular Formula C15H32NO7PPubChem[1]
Molecular Weight 369.39 g/mol PubChem[1]
Monoisotopic Mass 370.199 Da (Protonated [M+H]+)PubChemLite[2]
XLogP3-AA 0.7XLogP3 3.0[1]
Net Charge (pH 7.3) 0 (Zwitterionic)SwissLipids[3]

Mechanistic Role in Lipid Metabolism

In biological systems, 2-heptanoyl-sn-glycero-3-phosphocholine frequently acts as a product or intermediate in acyl chain remodeling pathways. The causality behind its generation is deeply tied to the enzymatic transfer of the sn-1 acyl group from a diacyl-phosphatidylcholine precursor.

A primary example is its interaction with Lecithin Retinol Acyltransferase (LRAT) . When 1,2-diheptanoyl-sn-glycero-3-phosphocholine is introduced to LRAT in the presence of retinol, the enzyme specifically cleaves the sn-1 heptanoyl group, transferring it to all-trans-retinol. This reaction yields retinyl heptanoate and leaves behind 2-heptanoyl-sn-glycero-3-phosphocholine[4]. Similar acyl-transfer dynamics are observed with tumor suppressor enzymes like PLAAT2 and PLAAT3 [5][6].

LRAT_Pathway Sub1 1,2-Diheptanoyl-sn-glycero-3-phosphocholine Enz LRAT Catalysis (Acyl Transfer) Sub1->Enz Donates sn-1 Acyl Sub2 all-trans-Retinol Sub2->Enz Accepts Acyl Prod1 2-Heptanoyl-sn-glycero-3-phosphocholine Enz->Prod1 sn-2 LPC Product Prod2 Retinyl Heptanoate Enz->Prod2 Esterified Product

Fig 1: LRAT-mediated acyl transfer generating 2-heptanoyl-sn-glycero-3-phosphocholine.

The Technical Challenge: Acyl Migration

Experience in lipid chemistry dictates that isolating 2-acyl LPCs is notoriously difficult. The sn-2 ester linkage is thermodynamically unstable relative to the sn-1 position. If exposed to basic (pH > 8) or acidic (pH < 4) conditions, the heptanoyl group undergoes rapid, irreversible acyl migration via a cyclic orthoester intermediate to form 1-heptanoyl-sn-glycero-3-phosphocholine. Understanding this causality is critical when designing purification protocols.

Acyl_Migration Kinetic 2-Heptanoyl-sn-glycero-3-phosphocholine (Kinetic Product) Inter Cyclic Orthoester Intermediate Kinetic->Inter pH > 8 or pH < 4 Thermo 1-Heptanoyl-sn-glycero-3-phosphocholine (Thermodynamic Product) Inter->Thermo Irreversible Shift

Fig 2: Thermodynamic acyl migration from the sn-2 to the sn-1 position via orthoester.

Applications in Nanomedicine & Lipoprotein Engineering

Beyond enzymatic assays, short-chain LPCs are actively utilized in modern drug delivery. Because apolipoproteins naturally bind lipid molecules to traverse the blood-brain barrier, incorporating 2-heptanoyl-sn-glycero-3-phosphocholine into engineered apolipoprotein systems creates a versatile platform for targeted payload delivery[7]. The short C7 chain induces specific membrane curvature, optimizing the structural integrity and release kinetics of the resulting lipid nanoparticles[8].

Self-Validating Protocol: Regioselective Synthesis & Purification

To overcome the challenge of acyl migration, I have designed the following self-validating workflow. We utilize Phospholipase A1 (PLA1) to strictly cleave the sn-1 position of a diheptanoyl precursor. The protocol relies on immediate solvent quenching and inline mass spectrometry to ensure the structural integrity of the final product.

Synthesis_Workflow S1 PLA1 Hydrolysis S2 Solvent Quenching S1->S2 S3 Folch Extraction S2->S3 S4 RP-HPLC Purification S3->S4 S5 LC-MS/MS Validation S4->S5

Fig 3: Self-validating experimental workflow for regioselective synthesis and isolation.

Step-by-Step Methodology:
  • Substrate Preparation: Dissolve 10 mg of 1,2-diheptanoyl-sn-glycero-3-phosphocholine in 5 mL of 50 mM Tris-HCl buffer (pH 7.4). Add 2 mM CaCl₂.

    • Causality: Calcium acts as a critical cofactor, stabilizing the transition state of the PLA1 enzyme to maximize regioselectivity.

  • Enzymatic Cleavage: Introduce PLA1 (Thermomyces lanuginosus) at a 1:100 enzyme-to-substrate mass ratio. Incubate at 37°C for exactly 60 minutes under gentle agitation.

  • Reaction Quenching (Critical Step): Terminate the reaction by immediately adding 15 mL of a 2:1 (v/v) Chloroform:Methanol mixture.

    • Causality: This instantly denatures the enzyme and strips away the aqueous environment, locking the lipid in its kinetic 2-acyl state and preventing base-catalyzed acyl migration to the sn-1 position.

  • Phase Separation: Vortex vigorously and centrifuge at 3000 x g for 10 minutes. Carefully extract the lower organic phase containing the target LPC.

  • Chromatographic Purification: Inject the dried lipid extract onto a semi-preparative C18 RP-HPLC column. Elute using a gradient of Water/Acetonitrile containing 0.1% Formic acid.

  • Self-Validation via LC-MS/MS: Route the eluent through an inline ESI-MS detector. Only pool fractions exhibiting the exact monoisotopic mass signature of m/z 370.2[M+H]+ . The absence of the m/z 482.3 precursor peak confirms 100% reaction completion, validating the system.

  • Storage: Lyophilize the pooled fractions immediately and store at -80°C under argon to ensure long-term stability.

References

  • 2-Heptanoyl-sn-glycero-3-phosphocholine | CID 24779501 , PubChem,[Link]

  • 2-heptanoyl-sn-glycero-3-phosphocholine (C15H33NO7P) , PubChemLite,[Link]

  • SLM:000000505 (Lipid Interactions) , SwissLipids,[Link]

  • LRAT Gene - Lecithin Retinol Acyltransferase , GeneCards,[Link]

  • PLAAT2 Gene - Phospholipase A And Acyltransferase 2 , GeneCards,[Link]

  • Apoe lipoprotein systems (EP4522646A2)

Sources

Exploratory

The Biophysical and Biochemical Properties of 2-Heptanoyl-sn-glycero-3-phosphocholine: A Comprehensive Guide for Lipidology and Enzymology

Executive Summary In the realm of lipid enzymology and membrane biophysics, the physical state of a lipid substrate dictates its interaction with interfacial enzymes. 2-Heptanoyl-sn-glycero-3-phosphocholine , commonly re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of lipid enzymology and membrane biophysics, the physical state of a lipid substrate dictates its interaction with interfacial enzymes. 2-Heptanoyl-sn-glycero-3-phosphocholine , commonly referred to as LPC 7:0 or PC(0:0/7:0) , is a synthetic, short-chain lysophosphatidylcholine. Unlike its long-chain physiological counterparts (e.g., LPC 16:0), which form tightly packed bilayers, the 7-carbon acyl chain of LPC 7:0 endows it with a high critical micelle concentration (CMC)[1][2]. This unique property makes it an indispensable molecular tool for studying calcium-independent phospholipases and acyltransferases, providing a highly controlled, dynamic micellar environment that facilitates precise kinetic measurements.

This whitepaper provides an in-depth technical analysis of the chemical properties of 2-Heptanoyl-sn-glycero-3-phosphocholine, its mechanistic role in transacylation pathways, and a field-proven, self-validating protocol for its use in in vitro enzymatic assays.

Physicochemical Profiling and Micellar Dynamics

The utility of 2-Heptanoyl-sn-glycero-3-phosphocholine stems directly from its structural thermodynamics. Composed of a highly polar phosphocholine headgroup and a short, hydrophobic heptanoyl chain at the sn-2 position, the molecule exhibits a pronounced wedge-like geometry. This geometry sterically prevents the formation of planar bilayers, driving the spontaneous assembly of highly curved, isotropic micelles in aqueous solutions.

Quantitative Chemical Properties

The following table summarizes the core quantitative data for LPC 7:0, providing a baseline for mass spectrometry and biophysical calculations[1][2].

PropertyValueReference Source
IUPAC Name [(2R)-2-heptanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Molecular Formula C₁₅H₃₂NO₇P
Molecular Weight 369.39 g/mol
Exact Monoisotopic Mass 369.1916 Da
Lipid Maps ID LMGP01050095
ChEBI ID CHEBI:138266
Causality of Chain Length in Biophysics

Why utilize a 7-carbon chain? In interfacial enzymology, the transition from monomeric substrate to a micellar aggregate is known as interfacial activation. If a lipid chain is too short (e.g., 4 carbons), it remains monomeric and fails to trigger the conformational opening of the enzyme's active site. If the chain is too long (e.g., 16 carbons), it forms rigid liposomes that restrict enzyme penetration. The 7-carbon chain of LPC 7:0 strikes the thermodynamic "Goldilocks zone," forming stable mixed micelles that perfectly mimic the lipid-water interface while maintaining high aqueous solubility.

Mechanistic Role in Interfacial Enzymology

2-Heptanoyl-sn-glycero-3-phosphocholine is extensively utilized to probe the activity of the Phospholipase A and Acyltransferase (PLAAT) family, specifically PLAAT2 and PLAAT3 (also known as AdPLA or HRAS-like suppressor 3)[3][4].

These enzymes are unique because they exhibit calcium-independent N-acyltransferase and O-acyltransferase activities alongside traditional phospholipase A1/A2 functions. In a typical transacylation assay, LPC 7:0 acts as an optimal acyl acceptor . The free hydroxyl group at the sn-1 position of LPC 7:0 nucleophilically attacks the ester bond of an acyl donor (such as a dihexanoyl-phosphatidylethanolamine), resulting in a mixed-chain phosphatidylcholine product[3][4].

Pathway Donor Acyl Donor (e.g., Dihexanoyl-PE) Enzyme PLAAT2 / PLAAT3 (Interfacial Acyltransferase) Donor->Enzyme sn-1/sn-2 Acyl Cleavage Acceptor Acyl Acceptor (LPC 7:0) Acceptor->Enzyme sn-1 Hydroxyl Attack Product1 Lyso-PE (Deacylated Donor) Enzyme->Product1 Release Product2 Mixed-chain PC (e.g., PC 6:0/7:0) Enzyme->Product2 Transacylation

PLAAT-catalyzed transacylation pathway utilizing LPC 7:0 as an acyl acceptor.

Experimental Protocols: In Vitro Micellar Acyltransferase Assay

To guarantee scientific integrity, an enzymatic assay must be a self-validating system. The following protocol outlines the precise methodology for measuring PLAAT3 acyltransferase activity using LPC 7:0, incorporating strict quality control mechanisms to validate both micelle formation and extraction efficiency.

Workflow Visualization

Workflow Step1 1. Lipid Mixing (Donor + LPC 7:0 in CHCl3) Step2 2. Solvent Evaporation (N2 Stream & Vacuum) Step1->Step2 Step3 3. Buffer Hydration (Tris-HCl, pH 7.4) Step2->Step3 Step4 4. Bath Sonication (Micelle Assembly) Step3->Step4 Step5 5. Enzyme Incubation (PLAAT Addition, 37°C) Step4->Step5 Step6 6. Reaction Quenching (Organic Extraction) Step5->Step6 Step7 7. LC-MS/MS (Kinetic Quantification) Step6->Step7

Step-by-step workflow for in vitro micellar acyltransferase assays.

Step-by-Step Methodology

Phase 1: Substrate Preparation & Micellization

  • Lipid Mixing: In a glass vial, combine the acyl donor (e.g., 1,2-dihexanoyl-sn-glycero-3-PE) and the acyl acceptor (2-Heptanoyl-sn-glycero-3-phosphocholine) in a 1:4 molar ratio using chloroform as the solvent.

    • Causality: The 1:4 ratio ensures that the short-chain LPC acts as the dominant surfactant, forcing the donor lipids into a uniform micellar phase rather than allowing them to aggregate into liposomes.

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of high-purity nitrogen gas, followed by vacuum desiccation for 1 hour in the dark.

    • Causality: Complete removal of organic solvents is critical. Even trace amounts of chloroform can denature the target enzyme and artificially alter the CMC of the lipid mixture.

  • Hydration: Resuspend the lipid film in Assay Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 150 mM NaCl).

    • Causality: EDTA is included to chelate divalent cations. Because PLAAT enzymes are calcium-independent, removing free Ca²⁺ prevents the background activation of contaminating calcium-dependent PLA2s, ensuring signal specificity.

  • Sonication: Subject the suspension to bath sonication at 30°C for 10 minutes until the solution is optically clear.

    • Self-Validation Step (QC 1): Analyze an aliquot via Dynamic Light Scattering (DLS). The presence of a single peak at ~5–10 nm confirms monodisperse micelle formation. Polydisperse peaks indicate incomplete sonication.

Phase 2: Enzymatic Reaction & Quenching 5. Incubation: Pre-warm the micelle solution to 37°C. Initiate the reaction by adding purified PLAAT3 enzyme (final concentration: 100 nM).

  • Self-Validation Step (QC 2): Run a parallel "Blank" reaction using heat-denatured PLAAT3 (boiled at 95°C for 10 mins). This establishes the baseline for non-enzymatic, spontaneous transacylation.

  • Quenching & Extraction: After exactly 30 minutes, terminate the reaction by adding 3 volumes of ice-cold Chloroform/Methanol (2:1 v/v). Immediately spike the mixture with 10 pmol of PC(17:0/17:0) as an internal standard.

    • Causality: The organic solvent instantly denatures the enzyme, freezing the reaction kinetics. The unnatural odd-chain internal standard allows for the absolute quantification of extraction recovery rates.

  • Phase Separation: Vortex vigorously for 1 minute, then centrifuge at 3,000 x g for 10 minutes. Extract the lower organic phase, dry under nitrogen, and reconstitute in LC-MS grade methanol for downstream mass spectrometry analysis.

Conclusion

2-Heptanoyl-sn-glycero-3-phosphocholine (LPC 7:0) bridges the gap between synthetic chemistry and biological mimicry. By leveraging its highly specific micellar dynamics, researchers can isolate and quantify the kinetics of complex interfacial enzymes like PLAAT2 and PLAAT3. The self-validating protocols outlined in this guide ensure that kinetic data generated using this short-chain lipid is robust, reproducible, and highly specific—accelerating downstream applications in drug discovery for lipodystrophy and cancer therapeutics.

References

  • PubChem - 2-Heptanoyl-sn-glycero-3-phosphocholine (CID 24779501). National Center for Biotechnology Information.[Link]

  • LIPID MAPS Structure Database (LMSD) - PC 0:0/7:0 (LMGP01050095). LIPID MAPS Lipidomics Gateway.[Link]

  • UniProtKB - PLAT2_HUMAN (Q9NWW9) Phospholipase A and acyltransferase 2. Universal Protein Resource.[Link]

  • GeneCards - PLAAT3 Gene (Phospholipase A And Acyltransferase 3). Weizmann Institute of Science.[Link]

  • ChEBI - 2-heptanoyl-sn-glycero-3-phosphocholine (CHEBI:138266). Chemical Entities of Biological Interest.[Link]

Sources

Foundational

The Enigmatic World of Short-Chain Lysophosphatidylcholines: A Technical Guide to Their Natural Occurrence, Analysis, and Biological Significance

A Foreword for the Modern Researcher: In the intricate landscape of lipidomics, lysophosphatidylcholines (LPCs) have long been recognized as critical signaling molecules and metabolic intermediates. However, a nuanced un...

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword for the Modern Researcher: In the intricate landscape of lipidomics, lysophosphatidylcholines (LPCs) have long been recognized as critical signaling molecules and metabolic intermediates. However, a nuanced understanding of these lipids, particularly the distinction between short-chain and long-chain species, is paramount for advancing our knowledge in cellular biology and drug development. This guide moves beyond a generalized overview to provide a detailed exploration of the natural occurrence of short-chain lysophosphatidylcholines (SC-LPCs), offering a technical framework for their study and a deeper appreciation of their physiological and pathological roles.

Defining the Subject: What Constitutes a "Short-Chain" Lysophosphatidylcholine?

Lysophosphatidylcholines are amphiphilic molecules derived from the hydrolysis of one of the two acyl chains from a phosphatidylcholine (PC) molecule. The "short-chain" designation typically refers to LPCs with an acyl chain length of eight or fewer carbon atoms (≤C8). These are distinct from their more commonly studied long-chain counterparts (typically C16-C22) in their physicochemical properties, including increased water solubility, which influences their distribution and biological activity.

I. Natural Occurrence and Endogenous Distribution

Short-chain LPCs are found in various biological matrices, though generally at lower concentrations than their long-chain relatives. Their presence has been reported in plasma, various tissues, and is also linked to the metabolic activity of the gut microbiota.

A. Plasma and Serum:

In healthy individuals, the total plasma concentration of LPCs ranges from 125 to 143 nmol/mL.[1] While long-chain species like LPC 16:0 and LPC 18:0 are predominant, short-chain species are also present, albeit at lower levels.[2] Their concentrations can be altered in various disease states, including inflammatory bowel disease, where a reduction in shorter-chain LPC species has been observed in patients with active disease.[2]

B. Tissues and Cellular Membranes:

LPCs are minor components of cell membranes, constituting less than 3% of total phospholipids.[3] The distribution of short-chain versus long-chain LPCs within different tissues is an area of active investigation. The liver is a central organ in lipid metabolism and is involved in both the synthesis and clearance of LPCs.[4]

C. The Gut Microbiome-Host Axis:

A fascinating and emerging area of research is the contribution of the gut microbiota to the host's pool of short-chain fatty acids (SCFAs) and potentially short-chain LPCs. The gut microbiota ferments dietary fibers to produce significant amounts of SCFAs like acetate (C2), propionate (C3), and butyrate (C4).[4][5][6][7] Recent studies have identified that certain gut bacteria can produce LPCs and that fecal levels of these lipids correlate with abdominal pain.[8] This suggests a direct link between microbial metabolism and the generation of LPCs within the gut environment, which can then be absorbed by the host. Dietary LPCs can also influence the gut microbiota composition, favoring the growth of SCFA-producing bacteria.[9]

II. Biosynthesis and Metabolism: The Dynamic Lifecycle of Short-Chain LPCs

The metabolic pathways of LPCs are complex and involve a series of enzymatic reactions that govern their synthesis and degradation. While the general principles apply to all LPCs, the substrate preferences of the involved enzymes for short-chain versus long-chain species can influence their relative abundance.

A. Key Biosynthetic Pathways:
  • Phospholipase A2 (PLA2) Mediated Hydrolysis: The primary route for LPC formation is the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) enzymes.[1][3][10] PLA2s exhibit varying degrees of specificity for the fatty acid at the sn-2 position of the glycerol backbone.[11] Some PLA2 isoforms may have a preference for substrates with shorter acyl chains, although this is an area requiring further research.[12][13]

  • Lecithin-Cholesterol Acyltransferase (LCAT): In blood plasma, LCAT catalyzes the transfer of a fatty acid from the sn-2 position of PC to cholesterol, generating cholesteryl esters and LPCs.[1][14]

B. Metabolic Fates of Short-Chain LPCs:
  • Re-acylation by Lysophosphatidylcholine Acyltransferases (LPCATs): LPCs can be re-acylated to form PCs in a process known as the Lands cycle. This reaction is catalyzed by LPCATs, which also exhibit substrate specificity.[10][15][16][17] Some LPCATs show a preference for polyunsaturated fatty acyl-CoAs, suggesting a role in the remodeling of membranes with specific fatty acid compositions.[18]

  • Hydrolysis by Lysophospholipases: LPCs can be further hydrolyzed by lysophospholipases to yield a free fatty acid and glycerophosphocholine.

  • Conversion to Lysophosphatidic Acid (LPA) by Autotaxin (ATX): Autotaxin, a lysophospholipase D, can convert LPC to the potent signaling molecule lysophosphatidic acid (LPA).[1][4]

Diagram: The Metabolic Hub of Lysophosphatidylcholine

LPC_Metabolism cluster_synthesis Synthesis cluster_metabolism Metabolism PC Phosphatidylcholine (PC) SC_LPC Short-Chain Lysophosphatidylcholine (SC-LPC) PC->SC_LPC PLA2 / LCAT LC_LPC Long-Chain Lysophosphatidylcholine (LC-LPC) PC->LC_LPC PLA2 / LCAT SC_LPC->PC LPCAT + Acyl-CoA LPA Lysophosphatidic Acid (LPA) SC_LPC->LPA Autotaxin FFA Free Fatty Acid SC_LPC->FFA Lysophospholipase GPC Glycerophosphocholine SC_LPC->GPC Lysophospholipase LC_LPC->PC LPCAT + Acyl-CoA LC_LPC->LPA Autotaxin LC_LPC->FFA Lysophospholipase LC_LPC->GPC Lysophospholipase Acyl_CoA Acyl-CoA

Caption: Metabolic pathways of lysophosphatidylcholine synthesis and degradation.

III. Analytical Methodologies for Short-Chain Lysophosphatidylcholine Quantification

Accurate quantification of SC-LPCs in biological matrices is crucial for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[19]

A. Sample Preparation:

A robust sample preparation protocol is essential to minimize analytical variability and ex vivo generation of LPCs.

Protocol: Lipid Extraction from Plasma/Serum

  • Initial Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold methanol containing a suitable internal standard (e.g., a deuterated or odd-chain LPC).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples on ice for 20 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted lipids into a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol:water 1:1, v/v) for LC-MS/MS analysis.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Separation:

Due to their increased polarity, SC-LPCs require different chromatographic conditions than their long-chain counterparts. Hydrophilic interaction liquid chromatography (HILIC) is often preferred for the separation of these polar lipids.

  • Column: A HILIC column (e.g., silica, amide, or zwitterionic).

  • Mobile Phase A: Acetonitrile with a small percentage of water and an additive like ammonium formate or acetate.

  • Mobile Phase B: Water with a higher percentage of acetonitrile and the same additive.

  • Gradient: A gradient from high organic to high aqueous content.

Mass Spectrometric Detection:

LPCs are typically detected in positive ion mode using electrospray ionization (ESI). Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is commonly used for quantification.

  • Precursor Ion: The protonated molecule [M+H]⁺.

  • Product Ion: The characteristic phosphocholine headgroup fragment at m/z 184.

Table 1: Example MRM Transitions for Short-Chain LPCs

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C2:0-LPC368.2184.1
C4:0-LPC396.2184.1
C6:0-LPC424.3184.1
C8:0-LPC452.3184.1

Analytical Challenges:

  • Isobaric Interferences: Other lysophospholipids can sometimes interfere with LPA measurements due to in-source fragmentation.[20] Chromatographic separation is crucial to mitigate this.

  • Ex vivo Formation: Careful sample handling is necessary to prevent the artificial generation of LPCs after sample collection.[20]

Diagram: Analytical Workflow for SC-LPC Quantification

analytical_workflow Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (Protein Precipitation) Sample->Extraction LC HILIC Separation Extraction->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: A typical workflow for the analysis of short-chain lysophosphatidylcholines.

IV. Physiological and Pathological Roles of Short-Chain Lysophosphatidylcholines

While much of the research on LPCs has not distinguished between chain lengths, emerging evidence suggests that SC-LPCs may have unique biological functions.

A. Signaling and Cellular Communication:

LPCs are known to activate various signaling pathways, often through G protein-coupled receptors (GPCRs) like G2A, GPR4, and GPR17, as well as Toll-like receptors (TLRs).[1] These signaling events can lead to a range of cellular responses, including:

  • Inflammation: LPCs can induce the production of pro-inflammatory cytokines and chemokines.[1][10]

  • Monocyte Migration: LPCs can act as chemoattractants for monocytes, a key event in atherosclerosis.[21]

  • Cellular Uptake: Short-chain sphingolipids, which share structural similarities with SC-LPCs, have been shown to enhance the cellular uptake of drugs.[22] This suggests that SC-LPCs may also play a role in modulating membrane permeability and cellular transport.

B. Role in Disease:

Alterations in LPC levels have been associated with a variety of diseases.

  • Inflammatory Bowel Disease (IBD): As mentioned, lower levels of shorter-chain LPC species are found in patients with active IBD, suggesting a potential protective or regulatory role.[2]

  • Cardiovascular Disease: LPCs are major components of oxidized low-density lipoprotein (oxLDL) and are implicated in the development of atherosclerosis.[10][23]

  • Neurological Disorders: LPCs can induce demyelination and have been linked to neurodegenerative diseases.[1]

  • Cancer: LPC metabolism is often dysregulated in cancer, and these lipids can influence tumor growth and metastasis.[4][5]

  • Stroke: LPCs have been identified as potential biomarkers for stroke recovery, possibly through anti-inflammatory mechanisms.[24][25][26]

Diagram: Signaling Pathways of Short-Chain LPCs

signaling_pathways SC_LPC Short-Chain LPC GPCRs GPCRs (G2A, GPR4, etc.) SC_LPC->GPCRs TLRs Toll-like Receptors SC_LPC->TLRs PKD2 Protein Kinase D2 SC_LPC->PKD2 PLC Phospholipase Cγ-1 GPCRs->PLC PKC Protein Kinase C PLC->PKC MAPK MAP Kinase (ERK, p38) PKC->MAPK Inflammation Inflammatory Response (Cytokine Release) MAPK->Inflammation Migration Cell Migration MAPK->Migration PKD2->MAPK

Caption: Simplified signaling pathways activated by short-chain lysophosphatidylcholines.

V. Conclusion and Future Perspectives

The study of short-chain lysophosphatidylcholines is a rapidly evolving field with significant potential to impact our understanding of health and disease. While the foundational knowledge of LPC metabolism and signaling provides a strong starting point, future research must focus on elucidating the specific roles of SC-LPCs. Key areas for future investigation include:

  • Enzyme Specificity: A more detailed characterization of the substrate preferences of PLA2 and LPCAT isoforms for short-chain versus long-chain species.

  • Gut Microbiota-Host Interactions: Further exploration of the microbial production of SC-LPCs and their impact on host physiology.

  • Receptor-Ligand Interactions: Delineating the specific binding affinities and signaling outcomes of SC-LPCs with their cognate receptors.

  • Therapeutic Potential: Investigating the use of SC-LPCs or modulators of their metabolic pathways as novel therapeutic agents for inflammatory and metabolic diseases.

By embracing a more granular approach to the study of lysophospholipids, the scientific community is poised to unlock new avenues for therapeutic intervention and a more profound understanding of the intricate language of lipid signaling.

VI. References

  • Liu, P., et al. (2019). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. Molecules, 24(6), 1043. [Link]

  • Schuyler, C. A., et al. (2016). Challenges in accurate quantitation of lysophosphatidic acids in human biofluids. Journal of Lipid Research, 57(9), 1735-1745. [Link]

  • Sajiki, J., et al. (1999). Lysophosphatidylcholine activates mesangial cell PKC and MAP kinase by PLCgamma-1 and tyrosine kinase-Ras pathways. American Journal of Physiology-Renal Physiology, 277(3), F328-F337. [Link]

  • Tan, M., et al. (2009). Lysophosphatidylcholine activates a novel PKD2-mediated signaling pathway that controls monocyte migration. Arteriosclerosis, Thrombosis, and Vascular Biology, 29(9), 1376-1382. [Link]

  • Yu, B. Z., et al. (1997). Substrate specificity in short-chain phospholipid analogs at the active site of human synovial phospholipase A2. Biochemistry, 36(13), 3891-3899. [Link]

  • Lewis, K. A., et al. (1991). Kinetic and inhibition studies of phospholipase A2 with short-chain substrates and inhibitors. Biochemistry, 30(1), 21-29. [Link]

  • Huang, M., et al. (2022). Lysophosphatidylcholines and phosphatidylcholines as biomarkers for stroke recovery. Frontiers in Neurology, 13, 1047101. [Link]

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  • Huang, M., et al. (2022). Lysophosphatidylcholines and phosphatidylcholines as biomarkers for stroke recovery. Frontiers in Neurology, 13, 1047101. [Link]

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  • Schlegel, L., et al. (2023). Decline in Serum Lysophosphatidylcholine Species in Patients with Severe Inflammatory Bowel Disease. Journal of Clinical Medicine, 12(15), 5094. [Link]

  • Huang, M., et al. (2022). Lysophosphatidylcholines and phosphatidylcholines as biomarkers for stroke recovery. Frontiers in Neurology, 13, 1047101. [Link]

  • Request PDF. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum. [Link]

  • Chen, X., et al. (2018). Recent progress of lysophosphatidylcholine acyltransferases in metabolic disease and cancer. International Journal of Molecular Sciences, 19(10), 2993. [Link]

  • Wang, Y., et al. (2022). Effects of Lysophosphatidylcholine on Intestinal Health of Turbot Fed High-Lipid Diets. Fishes, 7(5), 294. [Link]

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  • Villeneuve, P., et al. (2017). Lipase-catalyzed production of lysophospholipids. OCL, 24(2), D204. [Link]

  • Luo, J., et al. (2023). Lysophosphatidylcholine as a Novel Diagnostic Biomarker in Kawasaki Disease: Based on Immunometabolism-Related Signature. Journal of Inflammation Research, 16, 5913-5926. [Link]

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Exploratory

function of 2-Heptanoyl-sn-glycero-3-phosphocholine in lipid metabolism

An In-depth Technical Guide on the Function of 2-Heptanoyl-sn-glycero-3-phosphocholine in Lipid Metabolism Abstract This technical guide provides a comprehensive overview of the metabolic and signaling functions of lysop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Function of 2-Heptanoyl-sn-glycero-3-phosphocholine in Lipid Metabolism

Abstract

This technical guide provides a comprehensive overview of the metabolic and signaling functions of lysophosphatidylcholines (LPCs), with a specific focus on 2-Heptanoyl-sn-glycero-3-phosphocholine. While much of the existing literature centers on long-chain LPC species, this document establishes a foundational understanding based on the broader LPC class and outlines a robust methodological framework for the specific investigation of this short-chain LPC. We delve into the canonical metabolic pathways, known signaling roles in health and disease, and provide detailed, field-proven experimental protocols for researchers and drug development professionals. This guide is designed to bridge the gap between general knowledge of lipid metabolism and the targeted functional elucidation of a specific, understudied lipid molecule.

Part 1: The Central Role of Lysophosphatidylcholines in Cellular Processes

Lysophosphatidylcholines (LPCs), also known as lysolecithins, are a class of glycerophospholipids derived from phosphatidylcholines (PCs).[1] They are not merely metabolic intermediates but are now recognized as critical signaling molecules involved in a myriad of physiological and pathological processes.[2]

Metabolic Hub: The Lands Cycle

The concentration of LPCs in cellular membranes and the circulation is tightly regulated, primarily through the enzymatic activities of the Lands cycle. This crucial pathway involves two key enzyme families:

  • Phospholipase A2 (PLA2): This superfamily of enzymes catalyzes the hydrolysis of the fatty acid from the sn-2 position of a phosphatidylcholine molecule, releasing a free fatty acid and generating an LPC.[3][4] This is a primary route for LPC production.

  • Lysophosphatidylcholine Acyltransferases (LPCATs): These enzymes catalyze the reverse reaction, re-acylating the LPC at the sn-2 position with a fatty acyl-CoA to reform PC.[3][4] This rapid recycling is essential for maintaining membrane homeostasis and regulating LPC levels.

Beyond the Lands cycle, LPCs are also generated through the action of Lecithin-cholesterol acyltransferase (LCAT), an enzyme in the circulatory system that transfers a fatty acid from PC to cholesterol, producing cholesteryl esters and LPC.[3] Furthermore, LPCs can be metabolized by autotaxin, a lysophospholipase D, which converts LPC into lysophosphatidic acid (LPA), another potent signaling lipid.[4]

Lands_Cycle cluster_hydrolysis Hydrolysis cluster_acylation Re-acylation PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LPC Lysophosphatidylcholine (LPC) (e.g., 2-Heptanoyl-sn-glycero-3-phosphocholine) LPCAT Lysophosphatidylcholine Acyltransferase (LPCAT) LPC->LPCAT FA_CoA Fatty Acyl-CoA FA_CoA->LPCAT + FFA Free Fatty Acid PLA2->LPC PLA2->FFA + LPCAT->PC

Caption: The Lands Cycle for LPC Metabolism.

LPCs as Signaling Mediators

LPCs exert their biological effects by activating a range of signaling pathways, often through G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[5] These interactions can trigger pro-inflammatory responses, including the upregulation of adhesion molecules in endothelial cells and the release of cytokines from immune cells like macrophages.[3][5] This signaling role implicates LPCs in the progression of inflammatory diseases such as atherosclerosis, where they are found in elevated concentrations within oxidized low-density lipoprotein (oxLDL) particles.[4]

Part 2: Profile of 2-Heptanoyl-sn-glycero-3-phosphocholine

2-Heptanoyl-sn-glycero-3-phosphocholine is a specific LPC species characterized by a seven-carbon heptanoyl group at the sn-2 position.[6] While specific biological functions are not extensively documented in the literature, its structure provides clues to its potential behavior.

Physicochemical Properties

The properties of this molecule are derived from its amphiphilic nature: a polar phosphocholine headgroup and a lipophilic tail. The relatively short seven-carbon chain distinguishes it from more commonly studied long-chain LPCs (e.g., those with palmitoyl (16:0) or oleoyl (18:1) chains).

PropertyValueSource
Molecular Formula C15H32NO7PPubChem[6]
Molecular Weight 369.39 g/mol PubChem[6]
IUPAC Name [(2R)-2-heptanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphatePubChem[6]
LIPID MAPS ID LMGP01050095LIPID MAPS[6]
ChEBI ID CHEBI:138266ChEBI[7]

This table summarizes key identifiers and computed properties for 2-Heptanoyl-sn-glycero-3-phosphocholine.

Postulated Functions and Significance

Based on the known roles of LPCs, we can postulate that 2-Heptanoyl-sn-glycero-3-phosphocholine functions as:

  • A Metabolic Intermediate: It is almost certainly a substrate for LPCAT enzymes, allowing for its incorporation into phosphatidylcholine molecules as part of the Lands cycle.[3][4] Its metabolic stability and rate of turnover compared to long-chain LPCs would be a key area of investigation.

  • A Signaling Molecule: It may interact with LPC receptors, although its shorter acyl chain could result in different binding affinities and downstream signaling potencies compared to long-chain species.[5]

  • A Biomarker: The presence and concentration of specific LPC species, including short-chain variants, are increasingly recognized as potential biomarkers in cardiovascular and neurodegenerative diseases.[4][8]

Part 3: Methodological Framework for Functional Investigation

To move from postulation to empirical evidence, a structured experimental approach is required. The following section outlines a self-validating workflow designed to elucidate the metabolic fate and signaling capacity of 2-Heptanoyl-sn-glycero-3-phosphocholine.

Overall Experimental Workflow

The core objective is to determine if the target molecule is metabolically active and/or functions as a signaling agonist. This workflow integrates in vitro enzymatic assays, cell-based metabolic tracking, and functional signaling readouts.

Workflow cluster_metabolism Metabolic Fate Analysis cluster_signaling Signaling Function Analysis start Hypothesis: 2-Heptanoyl-sn-glycero-3-phosphocholine is a bioactive lipid enzymatic_assay Protocol 1: In Vitro Enzymatic Assay (LPCAT Activity) start->enzymatic_assay cell_metabolism Protocol 2: Cellular Uptake & Metabolism Assay start->cell_metabolism signaling_assay Protocol 3: Signaling Pathway Activation Assay start->signaling_assay lcms Lipidomic Analysis (LC-MS/MS) enzymatic_assay->lcms cell_metabolism->lcms interpretation Data Interpretation & Functional Conclusion lcms->interpretation readout Functional Readout (e.g., Cytokine ELISA) signaling_assay->readout readout->interpretation

Caption: Workflow for Functional Elucidation.

Detailed Experimental Protocols
  • Causality & Objective: This experiment directly tests the hypothesis that 2-Heptanoyl-sn-glycero-3-phosphocholine is a substrate for LPCATs, the key enzymes for its integration into the Lands cycle. A positive result validates its role as a metabolic intermediate.

  • Methodology:

    • Prepare Reaction Mixture: In a microcentrifuge tube, combine a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) with a source of LPCAT enzyme (e.g., 50 µg of liver microsomes).

    • Add Substrates: Add 2-Heptanoyl-sn-glycero-3-phosphocholine to a final concentration of 10-50 µM. Add a relevant acyl-CoA donor (e.g., 25 µM Oleoyl-CoA).

    • Initiate Reaction: Incubate the mixture at 37°C. Take aliquots at multiple time points (e.g., 0, 5, 15, 30 minutes).

    • Quench Reaction: Stop the reaction by adding a cold organic solvent mixture, such as 2:1 (v/v) chloroform:methanol, which also initiates lipid extraction.

    • Lipid Extraction: Perform a Bligh-Dyer or similar lipid extraction to separate the lipid phase.

    • Analysis: Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis. Quantify the decrease in the substrate (2-Heptanoyl-sn-glycero-3-phosphocholine) and the corresponding increase in the product (1-Oleoyl-2-heptanoyl-sn-glycero-3-phosphocholine).

  • Self-Validation: The system is validated by including negative controls (no enzyme or no acyl-CoA) where no product formation should be observed, and a positive control using a known LPCAT substrate (e.g., 1-Palmitoyl-sn-glycero-3-phosphocholine).

  • Causality & Objective: To determine how living cells process the molecule. This assay tracks its uptake from the media and its conversion into other lipid species over time, providing a more physiologically relevant context than the in vitro assay.

  • Methodology:

    • Cell Culture: Plate a relevant cell type (e.g., HUVEC endothelial cells or RAW 264.7 macrophages) in 6-well plates and grow to ~80% confluency.

    • Treatment: Replace the culture medium with serum-free medium containing a defined concentration (e.g., 10 µM) of 2-Heptanoyl-sn-glycero-3-phosphocholine.

    • Time Course: Incubate cells for various durations (e.g., 0, 30 min, 2 hr, 6 hr).

    • Cell Harvest: At each time point, wash cells twice with cold PBS to remove extracellular lipids. Scrape cells into methanol.

    • Lipid Extraction & Analysis: Perform a total lipid extraction from the cell lysate. Analyze the extract via LC-MS/MS to quantify the intracellular levels of the parent compound and potential metabolites (e.g., newly synthesized PCs containing a heptanoyl group).

  • Self-Validation: A vehicle control (medium without the LPC) is essential to establish the baseline lipid profile. The disappearance of the compound from the culture medium over time can also be measured to corroborate cellular uptake.

  • Causality & Objective: This protocol tests the hypothesis that 2-Heptanoyl-sn-glycero-3-phosphocholine can act as a signaling molecule to induce an inflammatory response, a known function of other LPCs.

  • Methodology:

    • Cell Culture: Plate RAW 264.7 macrophages in a 24-well plate.

    • Priming (Optional but Recommended): For a more robust response, prime the cells with a low dose of lipopolysaccharide (LPS, 10 ng/mL) for 2-4 hours.

    • Treatment: Wash the cells and replace the medium with fresh serum-free medium. Add 2-Heptanoyl-sn-glycero-3-phosphocholine at a range of concentrations (e.g., 1 µM to 50 µM).

    • Incubation: Incubate for a period known to be effective for cytokine release (e.g., 12-24 hours).

    • Supernatant Collection: Carefully collect the cell culture supernatant.

    • Cytokine Quantification: Measure the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using a commercial ELISA kit.

  • Self-Validation: Include a negative control (vehicle only) and a positive control (e.g., a higher dose of LPS or a known bioactive LPC like 1-palmitoyl-LPC) to ensure the cells are responsive and to benchmark the potency of the test molecule.

Part 4: Conclusion and Future Directions

This guide establishes a comprehensive framework for understanding the role of 2-Heptanoyl-sn-glycero-3-phosphocholine in lipid metabolism. By situating it within the well-established context of LPC biology and providing a clear, actionable set of experimental protocols, researchers can effectively dissect its specific functions. The successful execution of these assays will clarify whether this molecule is primarily a metabolic intermediate, a novel signaling entity, or both.

Future work should focus on the use of isotopically labeled (e.g., ¹³C or ²H) versions of 2-Heptanoyl-sn-glycero-3-phosphocholine. This would enable more precise metabolic flux analysis, definitively tracing the heptanoyl chain as it is incorporated into the cellular lipidome and providing unequivocal evidence of its metabolic fate.

References

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  • Law, S. H., et al. (2019). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. PubMed. [Link]

  • Law, S. H., et al. (2019). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24779501, 2-Heptanoyl-sn-glycero-3-phosphocholine. [Link]

  • PubChemLite. 2-heptanoyl-sn-glycero-3-phosphocholine (C15H33NO7P). [Link]

  • European Bioinformatics Institute (EMBL-EBI). ChEBI:138266 - 2-heptanoyl-sn-glycero-3-phosphocholine. [Link]

  • Hussain, W. (2023). Lipid Signaling Pathways: An Important Mechanism in Cellular Comm. Journal of Cell and Developmental Biology. [Link]

  • Li, R., et al. (2024). Discriminative plasma lipidomic signatures of dementia with Lewy bodies. Neuropsychiatric Disease and Treatment. [Link]

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Foundational

The Emerging Role of 2-Heptanoyl-sn-glycero-3-phosphocholine in Cellular Signaling: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth exploration of the role of 2-Heptanoyl-sn-glycero-3-phosphocholine (LPC C7:0) in cell signaling pathways. While research on this specific short-chain lysophosphatidylcho...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the role of 2-Heptanoyl-sn-glycero-3-phosphocholine (LPC C7:0) in cell signaling pathways. While research on this specific short-chain lysophosphatidylcholine is still nascent, this document synthesizes the current understanding of lysophosphatidylcholines (LPCs) as a class of signaling molecules and extrapolates the potential mechanisms through which LPC C7:0 may exert its biological effects. This guide is intended for researchers, scientists, and drug development professionals, offering a foundation for investigating the unique properties and therapeutic potential of 2-Heptanoyl-sn-glycero-3-phosphocholine. We will delve into its biochemical origins, its putative interactions with key signaling nodes, and provide detailed experimental protocols to empower further scientific inquiry.

Introduction: The Enigmatic World of Lysophosphatidylcholines

Lysophosphatidylcholines (LPCs) are not mere metabolic intermediates of phosphatidylcholine, but are now recognized as a critical class of signaling lipids.[1] They are generated through the enzymatic action of phospholipase A2 (PLA2) on phosphatidylcholine, a primary component of eukaryotic cell membranes.[2][3] The resulting LPC molecule possesses a glycerol backbone, a phosphocholine headgroup, and a single fatty acyl chain. The length and saturation of this acyl chain are key determinants of the biological activity of the LPC species.[4]

2-Heptanoyl-sn-glycero-3-phosphocholine, a lysophosphatidylcholine with a seven-carbon acyl chain, belongs to the category of short-chain LPCs.[5] While much of the existing research has focused on longer-chain LPCs, emerging evidence suggests that short-chain LPCs may have distinct signaling properties and physiological roles. This guide will explore the potential signaling pathways modulated by this intriguing molecule.

Table 1: Physicochemical Properties of 2-Heptanoyl-sn-glycero-3-phosphocholine [5]

PropertyValue
Molecular Formula C15H32NO7P
Molecular Weight 369.39 g/mol
IUPAC Name [(2R)-2-heptanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Synonyms LPC(7:0), PC(0:0/7:0)

Putative Roles of 2-Heptanoyl-sn-glycero-3-phosphocholine in Cell Signaling

Based on the known functions of the broader class of LPCs, 2-Heptanoyl-sn-glycero-3-phosphocholine is likely to influence a variety of cellular processes through its interaction with several key signaling pathways. These include, but are not limited to, G-protein coupled receptor (GPCR) signaling, Protein Kinase C (PKC) modulation, and the activation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

G-Protein Coupled Receptor (GPCR) Signaling

LPCs are known to act as ligands for several G-protein coupled receptors, including G2A, GPR4, and GPR17.[3][6] The activation of these receptors can initiate a cascade of intracellular events, leading to diverse cellular responses such as cell migration, proliferation, and inflammation.[3] It is plausible that 2-Heptanoyl-sn-glycero-3-phosphocholine, due to its structural similarity to other LPCs, may also bind to and modulate the activity of these or other, yet unidentified, GPCRs.

The binding of an LPC to its GPCR can lead to the dissociation of the heterotrimeric G-protein into its α and βγ subunits.[7] These subunits then go on to activate downstream effectors. For instance, Gαq can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[7]

GPCR_Signaling LPC 2-Heptanoyl-sn-glycero-3- phosphocholine GPCR GPCR (e.g., G2A) LPC->GPCR Binds G_protein Heterotrimeric G-protein (αβγ) GPCR->G_protein Activates G_alpha G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC Phospholipase C (PLC) G_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Putative GPCR signaling cascade initiated by 2-Heptanoyl-sn-glycero-3-phosphocholine.

Modulation of Protein Kinase C (PKC) Activity

Beyond its role as a downstream effector of GPCR signaling, LPCs can directly modulate the activity of Protein Kinase C (PKC).[2][8] Studies have shown that LPCs can, in a concentration-dependent manner, either activate or inhibit PKC.[3] Low micromolar concentrations of LPCs have been found to activate PKC, while higher concentrations can be inhibitory.[3] This biphasic effect suggests a complex regulatory mechanism. The activation of PKC by LPCs can occur independently of DAG, suggesting a direct interaction with the enzyme or a modification of the lipid environment that favors its activation.[9]

PKC_Modulation cluster_concentration Concentration Dependent Effects LPC 2-Heptanoyl-sn-glycero-3- phosphocholine Low_Concentration Low [LPC] High_Concentration High [LPC] PKC Protein Kinase C (PKC) Downstream Downstream Signaling (e.g., cell proliferation, inflammation) PKC->Downstream Low_Concentration->PKC Activates High_Concentration->PKC Inhibits MAPK_PI3K_Activation cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway LPC 2-Heptanoyl-sn-glycero-3- phosphocholine Receptor Cell Surface Receptor (GPCR or RTK) LPC->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MAPK_Response Cellular Response (Proliferation, Differentiation) ERK->MAPK_Response PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates PI3K_Response Cellular Response (Survival, Growth) Akt->PI3K_Response

Caption: Overview of potential MAPK and PI3K/Akt pathway activation by LPC.

Experimental Protocols for Investigating the Signaling Roles of 2-Heptanoyl-sn-glycero-3-phosphocholine

To facilitate research into the specific effects of 2-Heptanoyl-sn-glycero-3-phosphocholine, this section provides detailed, step-by-step methodologies for key experiments.

Cell Culture and Treatment

Objective: To prepare and treat cultured cells with 2-Heptanoyl-sn-glycero-3-phosphocholine for downstream analysis.

Materials:

  • Cell line of interest (e.g., THP-1 monocytes, HUVEC endothelial cells)

  • Complete culture medium

  • Serum-free medium

  • 2-Heptanoyl-sn-glycero-3-phosphocholine (LPC C7:0) stock solution (e.g., in ethanol or DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Culture cells to 70-80% confluency in complete medium.

  • For experiments requiring serum starvation, replace the complete medium with serum-free medium and incubate for 4-24 hours, depending on the cell type and experimental requirements.

  • Prepare working solutions of LPC C7:0 in serum-free medium at the desired concentrations. It is crucial to include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest LPC C7:0 concentration).

  • Remove the medium from the cells and wash once with PBS.

  • Add the prepared LPC C7:0 working solutions or vehicle control to the cells.

  • Incubate for the desired time points (e.g., 5, 15, 30, 60 minutes for signaling studies).

  • After incubation, proceed immediately to cell lysis for protein extraction or other downstream analyses.

Western Blot Analysis of MAPK and PI3K/Akt Pathway Activation

Objective: To assess the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways following treatment with 2-Heptanoyl-sn-glycero-3-phosphocholine. [10] Materials:

  • Treated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells with ice-cold RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow start Cell Treatment with LPC C7:0 lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: General workflow for Western blot analysis.

Protein Kinase C (PKC) Activity Assay

Objective: To measure the enzymatic activity of PKC in cell lysates after treatment with 2-Heptanoyl-sn-glycero-3-phosphocholine. [8] Materials:

  • Treated cell lysates

  • PKC activity assay kit (colorimetric or radioactive)

  • Microplate reader or scintillation counter

Protocol:

  • Prepare cell lysates from treated and control cells according to the manufacturer's instructions of the PKC activity assay kit.

  • Perform the PKC activity assay following the kit's protocol. This typically involves incubating the cell lysate with a PKC-specific substrate and ATP (either cold or radiolabeled).

  • Measure the product of the kinase reaction, which is either a colored product or the incorporation of radioactive phosphate into the substrate.

  • Calculate the PKC activity and express it relative to the control.

Future Directions and Therapeutic Implications

The study of 2-Heptanoyl-sn-glycero-3-phosphocholine is a promising area of research. A deeper understanding of its specific interactions with cellular signaling pathways could unveil novel therapeutic targets for a range of diseases. For instance, if LPC C7:0 is found to have potent pro-inflammatory effects, inhibitors of its synthesis or its receptors could be developed as anti-inflammatory drugs. Conversely, if it demonstrates beneficial signaling properties, such as promoting cell survival in a specific context, it could be explored as a therapeutic agent itself.

Key future research directions include:

  • Receptor Deorphanization: Identifying the specific GPCRs that bind to 2-Heptanoyl-sn-glycero-3-phosphocholine.

  • Downstream Effector Profiling: A comprehensive analysis of the downstream targets and gene expression changes induced by this molecule.

  • In Vivo Studies: Investigating the physiological and pathological roles of 2-Heptanoyl-sn-glycero-3-phosphocholine in animal models of disease.

  • Structure-Activity Relationship Studies: Comparing the signaling effects of LPCs with different acyl chain lengths to understand the structural determinants of their activity.

Conclusion

While direct evidence for the signaling roles of 2-Heptanoyl-sn-glycero-3-phosphocholine is currently limited, the extensive body of research on the broader class of lysophosphatidylcholines provides a strong foundation for hypothesizing its involvement in key cellular signaling pathways. This technical guide has provided a comprehensive overview of these potential roles and has equipped researchers with the necessary protocols to begin to unravel the specific functions of this intriguing short-chain lysophospholipid. The insights gained from such studies will undoubtedly contribute to a more nuanced understanding of lipid signaling and may pave the way for novel therapeutic interventions.

References

  • Tikhonov, A. A., & Mogilnaya, G. D. (2000). Effect of lysophosphatidylcholine on transmembrane signal transduction. Membrane & cell biology, 13(5), 587–596.
  • Law, S. H., Chan, M. L., Marathe, G. K., & Chen, C. H. (2019). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. International journal of molecular sciences, 20(5), 1149. [Link]

  • Law, S. H., Chan, M. L., Marathe, G. K., & Chen, C. H. (2019). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. International journal of molecular sciences, 20(5), 1149. [Link]

  • Sliva, D., & Estrov, Z. (1996). Activation of protein kinase C by lysophosphatidic acid: dependence on composition of phospholipid vesicles. Biochemical Journal, 316(Pt 2), 569–574.
  • Chen, L. Y., Chen, C., & Mehta, J. L. (1998). Lysophosphatidylcholine Promotes P-Selectin Expression in Platelets and Endothelial Cells. Circulation Research, 83(10), 1059–1066. [Link]

  • PubChem. (n.d.). 2-Heptanoyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, X., Wang, L., & Cui, M. (2020). The mechanisms of lysophosphatidylcholine in the development of diseases. Journal of cellular and molecular medicine, 24(13), 7179–7190.
  • Oishi, K., Raynor, R. L., Charp, P. A., & Kuo, J. F. (1988). Regulation of protein kinase C by lysophospholipids. Potential role in signal transduction. The Journal of biological chemistry, 263(14), 6865–6871.
  • Kabarowski, J. H., Zhu, K., Le, L. Q., Witte, O. N., & Xu, Y. (2001). Lysophosphatidylcholine as a ligand for the immunoregulatory receptor G2A. Science (New York, N.Y.), 293(5530), 702–705.
  • Kim, K. S., Park, W. S., & Lee, Y. H. (2000). Lysophosphatidylcholine Increases Ca2+ Current via Activation of Protein Kinase C in Rabbit Portal Vein Smooth Muscle Cells. The Korean Journal of Physiology & Pharmacology, 4(3), 223-229.
  • Cui, M. Z., & Chisolm, G. M. (2009). Lysophosphatidylcholine activates a novel PKD2-mediated signaling pathway that controls monocyte migration. Arteriosclerosis, thrombosis, and vascular biology, 29(9), 1376–1382. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 121–131. [Link]

  • Sillitoe, K., & McNeil, B. K. (2008). Lysophosphatidylcholines activate G2A inducing Gαi-1-/Gαq/11-Ca2+ flux, Gβγ-Hck activation and clathrin/β-arrestin-1/GRK6 recruitment in PMNs. The international journal of biochemistry & cell biology, 40(12), 2817–2829. [Link]

  • Liu, X., Su, S., Xia, L., Lei, X., Zou, S., Zhou, L., Yang, R., Li, K., Lin, P., & Li, Y. (2024). Lysophosphatidylcholine 14:0 Alleviates Lipopolysaccharide-Induced Acute Lung Injury via Protecting Alveolar Epithelial Barrier by Activation of Nrf2/HO-1 Pathway. International Journal of Nanomedicine, 19, 10839–10853. [Link]

Sources

Exploratory

2-Heptanoyl-sn-glycero-3-phosphocholine: A Potential Biomarker in Disease Pathogenesis and Diagnosis

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Emerging Significance of Lysophosphatidylcholines Lysophospha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Emerging Significance of Lysophosphatidylcholines

Lysophosphatidylcholines (LPCs) are a class of lipid biomolecules derived from the hydrolysis of phosphatidylcholines (PCs) by the enzyme phospholipase A2 (PLA2).[1][2][3] Once considered merely as metabolic intermediates, LPCs are now recognized as potent signaling molecules involved in a myriad of physiological and pathological processes. Their roles are multifaceted, ranging from influencing inflammatory responses and oxidative stress to modulating cell migration and apoptosis.[3] The concentration of LPCs in plasma is tightly regulated, and dysregulation has been associated with a variety of diseases, including cardiovascular diseases, diabetes, neurodegenerative disorders, and cancer.[1][4] This has led to a burgeoning interest in specific LPC species as potential biomarkers for disease diagnosis, prognosis, and as therapeutic targets.

This technical guide focuses on a specific short-chain LPC, 2-Heptanoyl-sn-glycero-3-phosphocholine . While much of the existing research has centered on more abundant long-chain LPCs, emerging evidence suggests that short-chain LPCs may have unique biological activities and biomarker potential. This document will provide a comprehensive overview of the current understanding of 2-Heptanoyl-sn-glycero-3-phosphocholine, its metabolic context, and a detailed guide to its analysis.

Biochemical Profile of 2-Heptanoyl-sn-glycero-3-phosphocholine

2-Heptanoyl-sn-glycero-3-phosphocholine is a glycerophosphocholine with a heptanoyl (7:0) acyl group at the sn-2 position of the glycerol backbone.[5] Its relatively short acyl chain imparts distinct physicochemical properties compared to its long-chain counterparts, potentially influencing its solubility, membrane partitioning, and interaction with enzymes and receptors.

PropertyValueSource
Molecular Formula C15H32NO7PPubChem[5]
Molecular Weight 369.39 g/mol PubChem[5]
IUPAC Name [(2R)-2-heptanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphatePubChem[5]
ChEBI ID CHEBI:138266PubChem[5]
LIPID MAPS ID LMGP01050095PubChem[5]

Metabolic Pathways and Biological Roles of Lysophosphatidylcholines

The metabolism of LPCs is intricately linked to the Lands cycle, a continuous process of deacylation and reacylation of phospholipids.[1][2] This cycle is crucial for maintaining membrane homeostasis and generating signaling molecules.

Lysophosphatidylcholine Metabolism PC Phosphatidylcholine (PC) LPC 2-Heptanoyl-sn-glycero-3-phosphocholine (LPC) PC->LPC + H2O LPC->PC + Acyl-CoA GPC sn-glycero-3-Phosphocholine (GPC) LPC->GPC + H2O LPA Lysophosphatidic Acid (LPA) LPC->LPA FA Fatty Acid PLA2 Phospholipase A2 (PLA2) PLA2->PC LPCAT Lysophosphatidylcholine Acyltransferase (LPCAT) LPCAT->LPC ATX Autotaxin (ATX) (Lysophospholipase D) ATX->LPC LysoPLA Lysophospholipase A1 LysoPLA->LPC

Caption: Metabolic pathways of lysophosphatidylcholine (LPC).

LPCs, including 2-Heptanoyl-sn-glycero-3-phosphocholine, can exert their biological effects through various mechanisms:

  • Receptor-Mediated Signaling: LPCs can act as signaling molecules by binding to G protein-coupled receptors (GPCRs), such as G2A, and Toll-like receptors (TLRs).[1][3] This can trigger downstream signaling cascades involved in inflammation and immune responses.

  • Membrane Perturbation: Due to their detergent-like properties, LPCs can alter the structure and fluidity of cell membranes, which can impact the function of membrane-bound proteins.

  • Enzyme Modulation: LPCs can directly modulate the activity of various enzymes, including protein kinase C and phospholipases.

The accumulation of LPCs has been implicated in the pathogenesis of several diseases. For instance, elevated levels of LPCs are found in atherosclerotic plaques and are associated with endothelial dysfunction.[1][2] In neurodegenerative diseases like Dementia with Lewy Bodies, alterations in LPC levels have been observed, suggesting a role in neuroinflammation and α-synuclein aggregation.[6]

Analytical Methodology: Quantification of 2-Heptanoyl-sn-glycero-3-phosphocholine by LC-MS/MS

The accurate and sensitive quantification of 2-Heptanoyl-sn-glycero-3-phosphocholine in biological matrices is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.

Experimental Workflow

LC-MS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Sample Biological Matrix (Plasma, Serum, Tissue) InternalStandard Internal Standard Addition (e.g., d9-LPC) Sample->InternalStandard Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) InternalStandard->Extraction Reconstitution Reconstitution in LC-MS compatible solvent Extraction->Reconstitution LC Liquid Chromatography (Reversed-Phase or HILIC) Reconstitution->LC MS Tandem Mass Spectrometry (MRM/SRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for the quantification of 2-Heptanoyl-sn-glycero-3-phosphocholine.

Detailed Protocol

1. Sample Preparation: Lipid Extraction

  • Rationale: The Folch method is a robust and widely used technique for the extraction of total lipids from biological samples. The use of a deuterated internal standard is critical for correcting for sample loss during extraction and for variations in ionization efficiency in the mass spectrometer.

  • Procedure:

    • To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., sn-glycero-3-phosphocholine-d9 at 10 µg/mL).[7]

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase.

    • Dry the organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

2. Liquid Chromatography

  • Rationale: Reversed-phase chromatography is suitable for separating lipids based on their hydrophobicity. A C18 column is a common choice for this purpose. The gradient elution allows for the efficient separation of a wide range of lipids.

  • Parameters:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30-95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

3. Tandem Mass Spectrometry

  • Rationale: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. The phosphocholine headgroup gives a characteristic neutral loss of 184 Da in positive ion mode, which is a common diagnostic for phosphatidylcholines and lysophosphatidylcholines.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Heptanoyl-sn-glycero-3-phosphocholine370.2184.125
sn-glycero-3-phosphocholine-d9 (Internal Standard)267.2184.125

Note: Collision energies should be optimized for the specific instrument being used.

4. Data Analysis and Quantification

  • Procedure:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve using a series of known concentrations of 2-Heptanoyl-sn-glycero-3-phosphocholine spiked into a surrogate matrix (e.g., stripped plasma).

    • Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.

Future Perspectives and Conclusion

The investigation of 2-Heptanoyl-sn-glycero-3-phosphocholine as a potential biomarker is still in its early stages. However, the broader understanding of the role of LPCs in disease, coupled with the advancements in analytical techniques, provides a strong foundation for future research. Key areas for future investigation include:

  • Clinical Validation: Large-scale clinical studies are needed to validate the association of 2-Heptanoyl-sn-glycero-3-phosphocholine with specific diseases and to establish its diagnostic and prognostic utility.

  • Mechanistic Studies: Further research is required to elucidate the specific signaling pathways and molecular mechanisms through which 2-Heptanoyl-sn-glycero-3-phosphocholine exerts its biological effects.

  • Therapeutic Targeting: A deeper understanding of the role of this molecule in disease pathogenesis may open up new avenues for therapeutic intervention, for example, by targeting the enzymes involved in its metabolism.

References

  • An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. International Journal of Molecular Sciences. [Link]

  • (PDF) An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. ResearchGate. [Link]

  • Recent progress of lysophosphatidylcholine acyltransferases in metabolic disease and cancer. e-Century Publishing Corporation. [Link]

  • Phospholipases and Reactive Oxygen Species Derived Lipid Biomarkers in Healthy and Diseased Humans and Animals – A Focus on Lysophosphatidylcholine. Frontiers in Physiology. [Link]

  • The mechanisms of lysophosphatidylcholine in the development of diseases. PubMed. [Link]

  • 2-Heptanoyl-sn-glycero-3-phosphocholine. PubChem. [Link]

  • 1-Hexadecanoyl-2-heptanoyl-sn-glycero-3-phosphocholine. PubChem. [Link]

  • 2-heptanoyl-sn-glycero-3-phosphocholine (C15H33NO7P). PubChemLite. [Link]

  • Discriminative plasma lipidomic signatures of dementia with Lewy bodies. Neuroscience Discovery. [Link]

  • 1-Hexadecanoyl-2-heptadecanoyl-sn-glycero-3-phosphocholine. PubChem. [Link]

  • Quantitative determination of sn-positional phospholipid isomers in MSn using silver cationization. SpringerLink. [Link]

  • N-acyl-O-phosphocholineserines: structures of a novel class of lipids that are biomarkers for Niemann-Pick C1 disease. Semantic Scholar. [Link]

  • High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Semantic Scholar. [Link]

  • Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems. PubMed. [Link]

  • Novel chlorinated phospholipids—possible biomarkers of chlorine gas exposure. PMC. [Link]

  • Precise Identification of Molecular Species of Phosphatidylethanolamine and Phosphatidylserine by Neutral Loss Survey with MS3. Shimadzu. [Link]

  • Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS. MDPI. [Link]

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Foundational

physicochemical characteristics of 2-Heptanoyl-sn-glycero-3-phosphocholine

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Heptanoyl-sn-glycero-3-phosphocholine Executive Summary 2-Heptanoyl-sn-glycero-3-phosphocholine (C15H32NO7P) is a highly specialized, short-chain ly...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Heptanoyl-sn-glycero-3-phosphocholine

Executive Summary

2-Heptanoyl-sn-glycero-3-phosphocholine (C15H32NO7P) is a highly specialized, short-chain lysophosphatidylcholine (lyso-PC). Unlike diacyl-phospholipids that spontaneously form lamellar bilayers, this monoacyl lipid exhibits a highly conical geometry that dictates its behavior in aqueous solutions—specifically, its propensity to form highly curved micellar structures. This whitepaper provides an authoritative analysis of its physicochemical properties, thermodynamic structural dynamics (including acyl migration), and self-validating experimental workflows for biophysical characterization.

Molecular Architecture and Quantitative Physicochemical Profiling

The behavior of 2-heptanoyl-sn-glycero-3-phosphocholine is fundamentally governed by the interplay between its bulky, zwitterionic phosphocholine headgroup and its single, short seven-carbon (7:0) acyl chain located at the sn-2 position of the glycerol backbone[1].

To facilitate precise experimental design, the core physicochemical parameters are summarized below:

Physicochemical PropertyValueCausality / Biophysical Significance
Molecular Formula C15H32NO7PDefines the short-chain monoacyl nature, dictating high water solubility[1].
Molecular Weight 369.39 g/mol Critical for precise molarity calculations in thermodynamic titrations[1].
XLogP3-AA 0.7Indicates a highly amphiphilic nature with significant aqueous partitioning compared to long-chain diacyl PCs[1].
Critical Micelle Concentration (CMC) ~1.4 mMThe thermodynamic threshold at which monomeric lipids spontaneously self-assemble into micelles[2].
Packing Parameter ( P ) < 0.33The extreme conical geometry strictly prevents the formation of planar bilayers, driving micellization[2].

Thermodynamic Structural Dynamics: Acyl Migration and Micellization

The Mechanics of Acyl Migration

A defining characteristic of 2-acyl lysophospholipids is their thermodynamic instability relative to their 1-acyl counterparts. The sn-2 ester bond is kinetically trapped but thermodynamically unfavorable compared to the primary hydroxyl esterification at the sn-1 position.

In aqueous environments (particularly at pH > 7.0), 2-heptanoyl-sn-glycero-3-phosphocholine undergoes a base-catalyzed intramolecular transesterification. The unesterified primary hydroxyl group at the sn-1 position attacks the sn-2 carbonyl carbon. This forms a transient cyclic orthoester intermediate, which rapidly resolves into the thermodynamically stable 1-heptanoyl-sn-glycero-3-phosphocholine isomer. This acyl migration is a ubiquitous chemical reactivity pathway in membrane lipid biochemistry[3].

Micellar Self-Assembly

Because the acyl chain is exceptionally short (heptanoyl, C7:0), the hydrophobic effect driving self-assembly is relatively weak, resulting in a high Critical Micelle Concentration (CMC) of approximately 1.4 mM[2]. Below this concentration, the lipid exists as a monomer. Above the CMC, the molecules aggregate to shield the hydrophobic tails, forming spherical micelles dictated by their packing parameter ( P<0.33 ).

AcylMigration A 2-Heptanoyl-sn-glycero-3-PC (sn-2 Isomer) B Cyclic Orthoester Intermediate A->B Intramolecular Attack (pH > 7.0) C 1-Heptanoyl-sn-glycero-3-PC (sn-1 Isomer) B->C Ring Opening (Thermodynamic Sink) D Micellar Aggregation (>1.4 mM CMC) C->D Self-Assembly

Fig 1: Acyl migration pathway and subsequent micellization of heptanoyl-lyso-PC.

Self-Validating Experimental Workflows

To accurately utilize 2-heptanoyl-sn-glycero-3-phosphocholine in biophysical studies, researchers must employ rigorous, self-validating protocols to account for its dynamic isomerization and aggregation states.

Protocol 1: Real-Time Monitoring of Acyl Migration via 1H/31P NMR

Causality: Because the sn-2 to sn-1 migration alters the chemical environment of the glycerol backbone protons and the phosphate group, NMR is the optimal non-destructive technique to quantify isomer ratios in real-time.

  • Sample Preparation: Dissolve the lyophilized lipid in D2O buffered with 50 mM deuterated Tris (pD 7.4) to a final concentration of 5 mM. Note: Operating above the CMC ensures that the migration kinetics are representative of the micellar state.

  • Baseline Acquisition: Chill the sample to 4°C (to arrest migration) and acquire baseline 1H and 31P NMR spectra.

  • Kinetic Tracking: Shift the spectrometer temperature to 37°C. Acquire sequential spectra every 10 minutes for 12 hours.

  • Quantification: Integrate the sn-2 methine proton (multiplet at ~5.2 ppm) against the sn-1 methylene protons (multiplet at ~4.0-4.2 ppm) to calculate the isomerization rate.

  • Self-Validation Check: The overlaid time-course spectra must exhibit clear isosbestic points. The presence of an isosbestic point confirms a direct, stoichiometric conversion from the sn-2 to the sn-1 isomer. If isosbestic points are absent, it indicates parallel degradation (e.g., complete hydrolysis into free heptanoic acid and glycerophosphocholine)[3].

Protocol 2: Determination of CMC via Isothermal Titration Calorimetry (ITC)

Causality: While fluorescent probes (like pyrene) can estimate CMC, they often perturb the delicate micellization thermodynamics of short-chain lipids. ITC directly measures the enthalpy of demicellization ( ΔHdemic​ ) without exogenous labels.

  • Stock Preparation: Prepare a 50 mM stock of the lyso-PC in 10 mM phosphate buffer (pH 7.4).

  • Instrument Setup: Load the ITC syringe with the 50 mM lipid stock and fill the sample cell with the exact matching buffer.

  • Titration: Perform 30 sequential injections of 2 µL at 25°C into the sample cell, recording the heat flow.

  • Data Extraction: Plot the integrated heat per injection against the lipid concentration in the cell. The inflection point of the resulting sigmoidal curve represents the exact CMC.

  • Self-Validation Check: Calculate the first derivative of the enthalpic titration curve. It must exhibit a sharp, symmetrical peak at the inflection point. A broad or asymmetrical peak indicates non-specific aggregation or lipid degradation rather than a cooperative micellization event.

ExperimentalWorkflow Start Lyso-PC Sample Preparation (Aqueous Buffer, pH 7.4) NMR 1H/31P NMR Spectroscopy (Kinetics of Acyl Migration) Start->NMR Aliquot 1 (5 mM, 37°C) ITC Isothermal Titration Calorimetry (Thermodynamics & CMC) Start->ITC Aliquot 2 (Titration into Buffer) DLS Dynamic Light Scattering (Micelle Hydrodynamic Radius) Start->DLS Aliquot 3 (Above CMC) Valid Integrated Physicochemical Profile NMR->Valid Isomer Ratio Validation ITC->Valid Enthalpy & CMC Validation DLS->Valid Size Distribution Validation

Fig 2: Self-validating experimental workflow for characterizing lyso-PC physicochemical properties.

Applications in Membrane Biophysics and Delivery Systems

Understanding the precise physicochemical characteristics of 2-heptanoyl-sn-glycero-3-phosphocholine unlocks advanced applications in biophysics and drug formulation:

  • Substrate-Supported Planar Phospholipid Bilayers (SPBs): Short-chain phospholipids are highly effective detergent-like additives. When mixed with long-chain lipids (e.g., POPC), short-chain PCs significantly accelerate the kinetic formation and fusion of vesicles onto silica or glass substrates to form defect-free SPBs. The short-chain lipids destabilize the highly curved vesicle edges, promoting rupture and planar fusion[4].

  • Lipoprotein and Nanoparticle Systems: Due to its high CMC and rapid monomer exchange rate, heptanoyl-lyso-PC acts as a highly dynamic surfactant. It is utilized in the engineering of apolipoprotein-based nanoparticle systems and drug delivery vehicles, where it modulates lipid metabolism and facilitates the transport of hydrophobic payloads across biological barriers without causing the severe membrane lysis associated with longer-chain detergents.

References

  • Source: nih.
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  • Source: acs.

Sources

Exploratory

Discovery and Initial Studies of 2-Heptanoyl-sn-glycero-3-phosphocholine: A Technical Whitepaper

Executive Summary The study of membrane-associated enzymes requires substrates that can mimic the lipid bilayer while remaining tractable in aqueous in vitro assays. 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The study of membrane-associated enzymes requires substrates that can mimic the lipid bilayer while remaining tractable in aqueous in vitro assays. 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) has long been utilized to form isotropic bicelles for structural biology. However, during the regiospecific mapping of critical lipid-modifying enzymes, researchers identified a unique, transient byproduct: 2-Heptanoyl-sn-glycero-3-phosphocholine [1].

Unlike typical lysophosphatidylcholines (lyso-PCs) which bear an acyl chain at the sn-1 position, this specific molecule retains a short 7-carbon (heptanoyl) chain strictly at the sn-2 position. This whitepaper explores the discovery of 2-heptanoyl-sn-glycero-3-phosphocholine, its critical role in deciphering the mechanisms of Lecithin:Retinol Acyltransferase (LRAT) and the Phospholipase A and Acyltransferase (PLAAT) family, and the rigorous experimental controls required to study it without artifactual acyl migration.

Structural Biochemistry & The Discovery Context

The discovery of 2-heptanoyl-sn-glycero-3-phosphocholine is deeply intertwined with the assaying of interfacial enzymes. Enzymes that act on phospholipids often require a lipid-water interface to achieve full catalytic activity. DHPC, with its 7-carbon acyl chains, possesses a high critical micelle concentration (CMC), making it an ideal, soluble substrate that still provides an interfacial surface[2].

When researchers incubated DHPC with specific acyltransferases, they sought to determine the regiospecificity of the cleavage. Does the enzyme act as a Phospholipase A1 (PLA1), cleaving the sn-1 position, or a Phospholipase A2 (PLA2), cleaving the sn-2 position? The isolation and identification of 2-heptanoyl-sn-glycero-3-phosphocholine served as the definitive biochemical proof that enzymes like LRAT and PLAAT3 exhibit strict sn-1 regiospecificity when processing these substrates[3][4].

Mechanistic Role in Acyltransferase Pathways

The generation and utilization of 2-heptanoyl-sn-glycero-3-phosphocholine are central to two major enzymatic pathways:

The LRAT Pathway

Lecithin:Retinol Acyltransferase (LRAT) is a critical enzyme in vision, responsible for transferring an acyl group from phosphatidylcholine to all-trans-retinol to form retinyl esters[5]. When DHPC is utilized as an in vitro substrate, LRAT specifically cleaves the sn-1 heptanoyl group. The transfer of this group to retinol yields retinyl heptanoate, leaving 2-heptanoyl-sn-glycero-3-phosphocholine as the stoichiometric lyso-PC product[3].

The PLAAT Transacylation Pathway

The PLAAT family (specifically PLAAT2 and PLAAT3/AdPLA) exhibits both phospholipase and N-/O-acyltransferase activities[4][6]. In transacylation assays, 2-heptanoyl-sn-glycero-3-phosphocholine is not just a product, but a highly specific acyl acceptor. For instance, PLAAT3 catalyzes the reaction between 1,2-dihexanoyl-PE and 2-heptanoyl-PC to generate 1-hexanoyl-2-heptanoyl-sn-glycero-3-phosphocholine[7]. This reaction proves the enzyme's capacity to remodel the sn-1 position of lyso-PCs.

EnzymaticPathway DHPC 1,2-Diheptanoyl-sn-glycero-3-PC (DHPC Substrate) Enzyme LRAT / PLAAT Enzymes (sn-1 Cleavage/Transfer) DHPC->Enzyme Binds to active site Product1 Retinyl Heptanoate (Ester Product) Enzyme->Product1 sn-1 Acyl Transfer Product2 2-Heptanoyl-sn-glycero-3-PC (Target Lyso-PC) Enzyme->Product2 sn-2 Retention Acceptor all-trans-Retinol (Acyl Acceptor) Acceptor->Enzyme Co-substrate entry

Enzymatic generation of 2-heptanoyl-sn-glycero-3-phosphocholine via LRAT/PLAAT sn-1 acyl transfer.

The Challenge of Acyl Migration: Causality in Experimental Design

Working with 2-acyl-lysoPCs requires deep expertise in lipid thermodynamics. Causality of Experimental Failure: 2-acyl-lysoPCs are thermodynamically less stable than 1-acyl-lysoPCs. The free hydroxyl group at the sn-1 position can nucleophilically attack the sn-2 ester carbonyl. This forms a cyclic orthoester intermediate that rapidly resolves into the more thermodynamically stable 1-acyl-lysoPC.

The Solution: Acyl migration is base-catalyzed and temperature-dependent. Therefore, the experimental design must dictate that all enzymatic reactions are quenched with highly acidic buffers (pH < 4.0) and that all subsequent extractions and LC-MS/MS analyses are maintained at 4°C.

Experimental Protocol: Generation, Isolation, and Validation

To ensure absolute trustworthiness, the following protocol represents a self-validating system . It integrates the enzymatic generation of the lipid with an immediate structural validation step to confirm the absence of acyl migration.

Phase 1: In Vitro Generation via LRAT Assay
  • Substrate Preparation: Prepare a micellar solution of 1 mM DHPC and 100 µM all-trans-retinol in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4).

  • Enzymatic Reaction: Initiate the reaction by adding 10 µg of purified recombinant human LRAT[5]. Incubate at 37°C for exactly 15 minutes.

  • Acidic Quench (Critical Step): Terminate the reaction by adding an equal volume of ice-cold 0.1 M HCl to drop the pH below 4.0. Do not allow the sample to exceed 4°C from this point forward.

Phase 2: Modified Bligh-Dyer Extraction
  • Solvent Addition: Add 3 volumes of ice-cold Chloroform:Methanol (1:2, v/v) to the quenched reaction mixture. Vortex vigorously for 30 seconds.

  • Phase Separation: Add 1 volume of ice-cold Chloroform and 1 volume of ice-cold 0.1 M HCl. Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Recovery: Carefully extract the lower organic phase (containing the 2-heptanoyl-lysoPC) using a glass Pasteur pipette. Dry under a gentle stream of nitrogen gas.

Phase 3: Self-Validation via 1H-NMR
  • Resuspension: Resuspend the dried lipid film in deuterated chloroform (CDCl3) pre-chilled to 4°C.

  • NMR Validation: Perform 1H-NMR.

    • Acceptance Criterion: The sn-2 methine proton of the glycerol backbone must appear as a multiplet at ~5.2 ppm. If acyl migration has occurred, this peak will shift upfield to ~4.0 ppm, and the sn-1 methylene protons will shift downfield. Proceed to downstream functional assays only if integration shows >95% retention of the sn-2 signal.

Workflow Step1 In Vitro Assay (DHPC + LRAT) Step2 Acidic Quench (pH < 4.0 at 4°C) Step1->Step2 Stop Reaction Step3 Bligh-Dyer Extraction Step2->Step3 Prevent Migration Step4 1H-NMR Validation Step3->Step4 Confirm sn-2 Retention

Workflow for the isolation of 2-heptanoyl-lysoPC, emphasizing acidic quench to prevent acyl migration.

Quantitative Data & Physicochemical Properties

The following table summarizes the core physicochemical properties and enzymatic interaction profiles of 2-heptanoyl-sn-glycero-3-phosphocholine, providing a reference baseline for mass spectrometry and chromatographic methods[1].

PropertyValueAnalytical Significance
IUPAC Name [(2R)-2-heptanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphateDefines exact stereochemistry and regiospecificity.
Molecular Formula C15H32NO7PEssential for high-resolution MS identification.
Monoisotopic Mass 369.19 DaTarget m/z for[M+H]+ is 370.20 in positive ion mode.
XLogP3-AA 0.7Indicates high aqueous solubility compared to long-chain PCs; dictates reverse-phase LC retention times.
Target Enzyme Systems LRAT, PLAAT2, PLAAT3Validated byproduct/substrate for sn-1 regiospecificity assays.

References

  • PubChem Compound Summary for CID 24779501 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • UniProtKB - P53816 (PLAAT3_HUMAN) Source: Universal Protein Resource (UniProt) URL:[Link]

  • UniProtKB - O95237 (LRAT_HUMAN) Source: Universal Protein Resource (UniProt) URL:[Link]

  • PLAAT2 Gene - Phospholipase A And Acyltransferase 2 Source: GeneCards - The Human Gene Database URL:[Link]

Sources

Foundational

Preliminary Investigation of 2-Heptanoyl-sn-glycero-3-phosphocholine Bioactivity: A Methodological Whitepaper

Executive Summary 2-Heptanoyl-sn-glycero-3-phosphocholine (also designated as PC(0:0/7:0) or 2-heptanoyl-GPC) is a structurally distinct lysophosphatidylcholine analog characterized by a medium-chain heptanoyl group at t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Heptanoyl-sn-glycero-3-phosphocholine (also designated as PC(0:0/7:0) or 2-heptanoyl-GPC) is a structurally distinct lysophosphatidylcholine analog characterized by a medium-chain heptanoyl group at the sn-2 position[1]. Operating at the intersection of lipid signaling and membrane biophysics, this molecule serves as a critical probe for investigating Platelet-Activating Factor Receptor (PAF-R) agonism, mapping the catalytic constraints of Lipoprotein-associated phospholipase A2 (Lp-PLA2), and modulating substrate-supported planar phospholipid bilayers (SPBs). This whitepaper provides a comprehensive, self-validating methodological framework for researchers and drug development professionals investigating the bioactivity and enzymatic interactivity of 2-heptanoyl-GPC.

Molecular Identity & Physicochemical Context

To understand the bioactivity of 2-heptanoyl-GPC, one must first analyze its physicochemical causality. With a molecular weight of 369.39 g/mol and an empirical formula of C15H32NO7P[1], 2-heptanoyl-GPC features a hydroxyl group at the sn-1 position and a 7-carbon acyl chain at the sn-2 position[2].

Unlike long-chain structural phospholipids (e.g., POPC), the C7 chain imparts high aqueous solubility and a relatively high critical micelle concentration (CMC). This grants the lipid detergent-like properties, allowing it to accelerate the rupture of liposomes during the formation of SPBs[3]. However, this same surfactant property poses a risk of non-specific membrane permeabilization in cellular assays, necessitating rigorous self-validating controls during in vitro bioactivity screening.

Enzymatic Interactivity: LRAT and Lp-PLA2 Pathways

The biological relevance of 2-heptanoyl-GPC is heavily tied to two distinct enzymatic pathways:

Biosynthetic Origin via LRAT: In vivo and in vitro, 2-heptanoyl-GPC is generated as a specific byproduct of Lecithin retinol acyltransferase (LRAT) activity. LRAT catalyzes the transfer of the sn-1 acyl group from phosphatidylcholine to all-trans retinol[4]. When 1,2-diheptanoyl-sn-glycero-3-phosphocholine is utilized as a substrate, LRAT specifically cleaves the sn-1 heptanoyl group to form retinyl heptanoate, liberating 2-heptanoyl-GPC[4].

Degradation and Signaling via Lp-PLA2: Lipoprotein-associated phospholipase A2 (Lp-PLA2), historically known as Platelet-Activating Factor Acetylhydrolase (PAF-AH), is a Ca²⁺-independent serine lipase that hydrolyzes sn-2 acyl chains[5]. While canonical PAF contains an sn-2 acetyl (C2) group, the Lp-PLA2 active site exhibits remarkable plasticity, accommodating short-chain and oxidatively truncated acyl chains up to ~C9[6]. 2-Heptanoyl-GPC serves as a critical biochemical probe to map the hydrophobic constraints of this binding pocket[6]. The hydrolysis of 2-heptanoyl-GPC yields heptanoic acid and an sn-glycero-3-phosphocholine (GPC) backbone, a process deeply linked to vascular inflammation and lipid metabolism[7].

Pathway DHPC 1,2-Diheptanoyl-GPC (Precursor Lipid) LRAT LRAT Enzyme (Acyl Transfer) DHPC->LRAT sn-1 cleavage Target 2-Heptanoyl-GPC (Bioactive Target) LRAT->Target Generates target Retinol All-trans Retinol Retinol->LRAT Acyl acceptor PAFR PAF Receptor (GPCR Signaling) Target->PAFR Potential Agonism (Ca2+ Flux) LpPLA2 Lp-PLA2 / PAF-AH (Hydrolysis) Target->LpPLA2 Substrate for hydrolysis GPC sn-glycero-3-phosphocholine + Heptanoic Acid LpPLA2->GPC Degradation

Fig 1. Biosynthetic and degradation pathways of 2-Heptanoyl-GPC via LRAT and Lp-PLA2.

Experimental Workflows & Self-Validating Protocols

To rigorously investigate the bioactivity of 2-heptanoyl-GPC, researchers must employ experimental designs that account for its dual nature as both a potential receptor ligand and a membrane-disrupting surfactant.

Workflow Step1 Phase 1: Lipid Preparation & Micellar Characterization Val1 Validation: DLS & LC-MS/MS Step1->Val1 Step2 Phase 2: Enzymatic Assays (Lp-PLA2 Hydrolysis) Val2 Validation: Darapladib Inhibition Step2->Val2 Step3 Phase 3: In Vitro Bioactivity (PAF-R Activation) Val3 Validation: WEB-2086 Antagonism Step3->Val3 Step4 Phase 4: Membrane Dynamics (QCM-D / FRAP) Val1->Step2 Val2->Step3 Val3->Step4

Fig 2. Self-validating experimental workflow for evaluating 2-Heptanoyl-GPC bioactivity.

Protocol A: Lp-PLA2 Hydrolysis Kinetics (LC-MS/MS)

Objective: Quantify the catalytic efficiency ( Vmax​/Km​ ) of Lp-PLA2 against 2-heptanoyl-GPC. Causality: Because 2-heptanoyl-GPC lacks a native chromophore or fluorophore, direct mass spectrometry is required to track the generation of the GPC product without relying on artificial bulky fluorescent tags that would alter sn-2 pocket binding. Methodology:

  • Preparation: Prepare 100 µM 2-heptanoyl-GPC in HEPES buffer (pH 7.4, 150 mM NaCl, 1 mM CHAPS to prevent non-specific micellar aggregation).

  • Reaction Initiation: Add 10 nM recombinant human Lp-PLA2 (PLA2G7). Incubate at 37°C.

  • Quenching: At defined time points (0, 5, 10, 20, 30 mins), quench 50 µL aliquots with 200 µL ice-cold methanol containing an internal standard (e.g., LPC 17:0).

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode targeting the m/z 370.2 [M+H]+ parent ion)[1].

  • Self-Validation Check: Run a parallel assay pre-incubating the enzyme with 1 µM Darapladib (a specific Lp-PLA2 inhibitor). Complete abrogation of product formation validates that hydrolysis is strictly enzyme-mediated, ruling out spontaneous aqueous hydrolysis.

Protocol B: PAF-R Activation via Intracellular Calcium Flux

Objective: Determine if 2-heptanoyl-GPC mimics canonical PAF to activate the G-protein coupled PAF Receptor (PAF-R). Causality: PAF-R activation triggers the IP3 pathway, releasing Ca²⁺ from the endoplasmic reticulum. Ratiometric Fura-2AM imaging provides a real-time, quantitative readout of this intracellular event. Methodology:

  • Cell Loading: Seed PAF-R expressing CHO cells (or primary human neutrophils) at 104 cells/well. Load with 2 µM Fura-2AM in HBSS for 30 mins at 37°C.

  • Washing: Wash thrice with HBSS to remove extracellular dye.

  • Stimulation: Inject 2-heptanoyl-GPC at varying concentrations (1 nM to 10 µM).

  • Measurement: Record fluorescence continuously at 340 nm and 380 nm excitation (emission 510 nm). Calculate the 340/380 ratio to determine intracellular Ca²⁺ spikes.

  • Self-Validation Check: Short-chain lipids can cause non-specific membrane permeabilization, leading to false-positive Ca²⁺ influx. Pre-treat a control cohort with 10 µM WEB-2086 (a competitive PAF-R antagonist). A true receptor-mediated signal will be blocked by WEB-2086, whereas surfactant-induced permeabilization will persist.

Protocol C: Membrane Dynamics Assessment (QCM-D)

Objective: Evaluate the detergent-like properties of 2-heptanoyl-GPC on lipid bilayers. Causality: Short-chain lipids like DHPC-C7 accelerate the rupture of liposomes to form SPBs but can induce membrane defects at high molar ratios[3]. Quartz Crystal Microbalance with Dissipation (QCM-D) measures acoustic mass and viscoelasticity, detecting subtle membrane perturbations. Methodology:

  • Sensor Prep: Clean silica-coated QCM-D sensors with UV/Ozone.

  • Baseline: Establish a stable baseline in Tris buffer (pH 7.4) at 25°C.

  • Lipid Flow: Flow a mixture of POPC vesicles containing 5-10 mol% 2-heptanoyl-GPC at 50 µL/min.

  • Monitoring: Track shifts in frequency ( Δf ) and dissipation ( ΔD ). A successful SPB formation is characterized by a final Δf of ~-26 Hz and ΔD<0.5×10−6 [3].

  • Self-Validation Check: Compare the final Δf/ΔD values against a pure POPC control. Use Fluorescence Recovery After Photobleaching (FRAP) to confirm the lateral mobility of the resulting bilayer, ensuring the short-chain lipid hasn't caused rigidification.

Quantitative Data Presentation

The following table summarizes the key physicochemical and anticipated kinetic parameters for 2-heptanoyl-GPC compared to reference lipids, providing a baseline for assay calibration.

Parameter / Property2-Heptanoyl-GPC (PC 0:0/7:0)Canonical PAF (PC O-16:0/2:0)DHPC-C7 (PC 7:0/7:0)
Molecular Weight 369.39 g/mol 523.68 g/mol 481.56 g/mol
Chemical Formula C₁₅H₃₂NO₇PC₂₆H₅₄NO₇PC₂₂H₄₄NO₈P
sn-2 Acyl Chain Length C7:0 (Heptanoyl)C2:0 (Acetyl)C7:0 (Heptanoyl)
Lp-PLA2 Substrate Viability High (Probe for medium-chain)Highest (Endogenous)Low (Steric hindrance at sn-1)
PAF-R Agonism (EC₅₀) Expected > 1 µM (Weak/Partial)~10 pM - 1 nM (Potent)N/A
Membrane Effect (SPB) Accelerates vesicle ruptureNegligible structural effectInduces rapid SPB formation

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 24779501, 2-Heptanoyl-sn-glycero-3-phosphocholine." PubChem. URL:[Link]

  • [5] Stafforini, D. M., McIntyre, T. M., Zimmerman, G. A., & Prescott, S. M. "Platelet-activating factor acetylhydrolases." Journal of Biological Chemistry. URL:[Link]

  • [7] Huang, F., et al. "Lipoprotein-associated phospholipase A2 (Lp-PLA2): a key hub linking lipid metabolism and immune inflammation." Frontiers in Immunology. URL:[Link]

  • [6] Cao, J., et al. "Lipoprotein-associated phospholipase A2: A paradigm for allosteric regulation by membranes." Proceedings of the National Academy of Sciences (eScholarship). URL:[Link]

  • [2] European Bioinformatics Institute (EMBL-EBI). "2-heptanoyl-sn-glycero-3-phosphocholine (CHEBI:138266)." ChEBI Database. URL:[Link]

  • [4] UniProt Consortium. "Lecithin retinol acyltransferase (LRAT) - Q9JI60." UniProt Knowledgebase. URL:[Link]

  • [3] Tero, R., et al. "Formation of Substrate-Supported Membranes from Mixtures of Long- and Short-Chain Phospholipids." Langmuir (Figshare Archive). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Heptanoyl-sn-glycero-3-phosphocholine in Liposome and Supported Lipid Bilayer Preparation

Target Audience: Researchers, biophysicists, and drug development professionals. Applications: Membrane protein reconstitution (e.g., GPCRs), Supported Lipid Bilayer (SLB) fabrication, and biomimetic nanostructure design...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Applications: Membrane protein reconstitution (e.g., GPCRs), Supported Lipid Bilayer (SLB) fabrication, and biomimetic nanostructure design.

Introduction & Mechanistic Principles

The preparation of highly uniform liposomes and Supported Lipid Bilayers (SLBs) is notoriously hindered by the kinetic traps of direct vesicle fusion. To bypass this, modern structural biology and interfacial science rely on a bicellar intermediate strategy.

Nomenclature & Chemical Identity Note: In lipidomics and structural biology literature, the short-chain phospholipid 1,2-diheptanoyl-sn-glycero-3-phosphocholine is universally abbreviated as DHPC-C7 . However, it is frequently (and interchangeably) indexed in databases and select literature as 2-heptanoyl-sn-glycero-3-phosphocholine [1]. While the latter technically refers to the monoacyl lyso-PC derivative, both the diacyl and monoacyl heptanoyl-PCs serve an identical functional purpose in this workflow: acting as high-curvature edge activators.

The Causality of Experimental Choices

Why use DHPC-C7 over standard detergents or shorter-chain lipids (like DHPC-C6)?

  • Stable Rim Formation: DHPC-C7 forms a highly stable, highly curved rim around the hydrophobic edges of a planar long-chain lipid bilayer (e.g., DMPC or POPC). This creates a "bicelle"—a disk-shaped aggregate that provides a native-like membrane environment for delicate proteins like G Protein-Coupled Receptors (GPCRs), avoiding the denaturing effects of harsh micelles[2].

  • Controlled Thermodynamic Transition: DHPC-C7 has a specific Critical Micelle Concentration (CMC) that allows for a triggered phase transition. By simply diluting the system, the DHPC-C7 concentration drops below its CMC, forcing the molecules to partition out of the bicelle rim into the bulk aqueous phase[3]. The exposed hydrophobic edges of the DMPC disks become energetically unfavorable, driving them to either fold into closed spherical liposomes or fuse onto a hydrophilic substrate to form an SLB[3][4].

  • The Dual-Role Paradox: Kinetic studies using Quartz Crystal Microbalance with Dissipation (QCM-D) reveal that DHPC-C7 accelerates SLB formation by lowering the kinetic barrier for membrane rupture; however, residual DHPC-C7 can destabilize the final bilayer by inducing defects[5]. Therefore, strict control over the long-to-short chain molar ratio (the q-ratio ) and the final detergent removal step is the critical success factor of this protocol.

Quantitative Matrix: q-Ratio and Morphological State

The entire structural fate of the lipid assembly is dictated by the q-ratio (Molar ratio of Long-Chain Lipid to DHPC-C7).

ParameterIsotropic BicellesAnisotropic BicellesLiposomes / SLBs
q-ratio (Long:Short) 0.1 – 0.52.5 – 5.0> 20.0
DHPC-C7 Role Rim stabilizer (dominant)Rim stabilizer (minority)Trace / Removed
Morphology Small, rapidly tumbling disksLarge, alignable planar disksClosed spherical vesicles or planar supported bilayers
Average Size 11.8 ± 0.2 nm40 – 50 nm> 100 nm
Primary Application Solution NMR, Protein SolubilizationSolid-State NMRFunctional Assays, Surface Plasmon Resonance (SPR), QCM-D

Experimental Workflow

G LCL Long-Chain Lipids (e.g., DMPC) Mix Lipid Film Hydration (q-ratio determination) LCL->Mix SCL Short-Chain Lipids (DHPC-C7) SCL->Mix Iso Isotropic Bicelles (q < 0.5) Mix->Iso High DHPC-C7 Ani Anisotropic Bicelles (q = 2.5 - 5.0) Mix->Ani Moderate DHPC-C7 Lipo Liposomes / SLBs (q > 20) Mix->Lipo Low DHPC-C7 Iso->Lipo 100x Dilution or BioBeads SM-2 Micelles DHPC-C7 Micelles (Diffuses into bulk) Iso->Micelles Below CMC Ani->Lipo Detergent Removal

Thermodynamic transition of DHPC-C7 lipid assemblies driven by q-ratio and dilution.

Step-by-Step Protocol

Phase 1: Lipid Film Hydration and Isotropic Bicelle Assembly

Objective: Create a stable stock of isotropic bicelles (q = 0.25) to act as the intermediate vehicle.

  • Lipid Mixing: In a glass vial, mix DMPC (10 mg/mL final target) and DHPC-C7 in chloroform to achieve a q-ratio of 0.25[2].

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove all residual organic solvent.

  • Hydration: Rehydrate the lipid film with your target buffer (e.g., 50 mM NaP, pH 7.0).

  • Temperature Cycling: Subject the suspension to 3–5 freeze-thaw cycles (liquid nitrogen to 40°C water bath).

  • Self-Validating QA/QC Check: The initial hydration will yield a cloudy, turbid suspension. Sonicate the mixture briefly in a bath sonicator. The solution must transition to completely optically clear. This clarity confirms the successful formation of isotropic bicelles (~11.8 nm diameter)[3]. Verify the size distribution using Dynamic Light Scattering (DLS).

Phase 2: Membrane Protein Reconstitution (Optional)

Objective: Insert delicate membrane proteins (e.g., Y1R or Y2R GPCRs) into the bicelle planar region.

  • Protein Addition: Add the detergent-solubilized membrane protein to the clear isotropic bicelle solution.

  • Incubation: Incubate at 4°C for 1 hour with gentle rocking. Because both the intra- and extracellular sides of the receptors are fully accessible in the bicelle (unlike in closed liposomes), this stage is ideal for preliminary ligand-binding validations[2][6].

Phase 3: Triggered Transition to Liposomes and SLBs

Objective: Force the removal of DHPC-C7 to close the bicelles into liposomes or fuse them into SLBs.

Method A: The Dilution Trigger (Ideal for SLB Formation)

  • Prepare a hydrophilic substrate (e.g., freshly cleaved mica for AFM, or a cleaned gold/silica QCM-D sensor).

  • Inject the stock bicelle solution into the measurement chamber, immediately followed by a 100-fold dilution with the working buffer.

  • Mechanistic Action: The massive dilution destabilizes the aggregate structure. DHPC-C7 molecules partition into the electrolyte solution as free micelles, while the DMPC disks spread and fuse onto the surface to form a defect-free, free-standing lipid bilayer[3].

Method B: Bio-Beads Detergent Removal (Ideal for Bulk Proteoliposomes)

  • To transition the sample into large liposomes (or large anisotropic bicelles with q > 20) for functional assays, add 50 mg/mL of washed Bio-Beads SM-2 to the bicelle solution[2][6].

  • Incubate at 4°C for 2 hours with gentle agitation. The Bio-Beads selectively adsorb the higher-CMC DHPC-C7.

  • Self-Validating QA/QC Check: The solution will transition from optically clear back to slightly turbid. This turbidity is the definitive visual indicator that the small bicelles have fused into large, closed liposomes (>100 nm).

  • Remove the beads via a sieve or low-speed centrifugation, and wash the resulting liposomes by pelleting (ultracentrifugation) and resolubilizing in fresh buffer[6].

References

  • [1] Keisuke Okada's research works | Kobe University and other places. ResearchGate. Available at:

  • [2] Improved in Vitro Folding of the Y2 G Protein-Coupled Receptor into Bicelles. PMC / NIH. Available at:

  • [6] Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor. PMC / NIH. Available at:

  • [5] Fabrication of High-Negatively Charged Bicelle-Mediated Supported Lipid Bilayer. ResearchGate. Available at:

  • [3] Monitoring of Bicelles Spreading into Floating Lipid Bilayers. ResearchGate. Available at:

  • [4] Optimal Formation of Uniform-Phase Supported Lipid Bilayers from Phospholipid–Monoglyceride Bicellar Mixtures. ResearchGate. Available at:

Sources

Application

Determining the Critical Micelle Concentration of 2-Heptanoyl-sn-glycero-3-phosphocholine: A Practical Guide for Researchers

Abstract This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to understanding and determining the critical micelle concentration (CMC) of 2-Hepta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to understanding and determining the critical micelle concentration (CMC) of 2-Heptanoyl-sn-glycero-3-phosphocholine. While a definitive experimentally-derived CMC for this specific short-chain lysophospholipid is not extensively documented, this guide establishes a scientifically-grounded estimation based on homologous series data. Furthermore, we present two robust, step-by-step protocols for the experimental determination of its CMC: surface tension measurement and pyrene fluorescence spectroscopy. This document is designed to empower researchers with the foundational knowledge and practical methodologies to accurately characterize this crucial parameter for their specific applications, ensuring data integrity and reproducibility in formulation and drug delivery studies.

Introduction: The Significance of 2-Heptanoyl-sn-glycero-3-phosphocholine and its CMC

2-Heptanoyl-sn-glycero-3-phosphocholine is a synthetic, single-chain lysophospholipid, a class of amphiphilic molecules with significant utility in biomedical research and pharmaceutical sciences.[1] Its structure, comprising a hydrophilic phosphocholine headgroup and a short, seven-carbon acyl chain, imparts detergent-like properties, making it an effective solubilizing agent for membrane proteins and a useful tool in the study of lipid-protein interactions.

The critical micelle concentration (CMC) is a fundamental physicochemical parameter that dictates the self-assembly of amphiphilic molecules in an aqueous solution. Below the CMC, 2-Heptanoyl-sn-glycero-3-phosphocholine exists predominantly as monomers. As the concentration increases to and exceeds the CMC, these monomers spontaneously aggregate to form micelles—colloidal structures with a hydrophobic core and a hydrophilic shell.[2][3]

An accurate understanding of the CMC is paramount for a multitude of applications:

  • Drug Delivery: The formation of micelles is central to the encapsulation and solubilization of poorly water-soluble drugs, enhancing their bioavailability.[4]

  • Membrane Protein Research: The controlled formation of micelles is essential for the gentle extraction and stabilization of membrane proteins from their native lipid environment.

  • Biophysical Studies: The CMC is a key determinant in the study of lipid bilayers, liposomes, and other model membrane systems.

Given the importance of this parameter, this guide provides the necessary tools to both estimate and experimentally determine the CMC of 2-Heptanoyl-sn-glycero-3-phosphocholine with a high degree of confidence.

Physicochemical Properties and Estimated CMC

Chemical Structure:

  • IUPAC Name: [(2R)-2-heptanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[1]

  • Molecular Formula: C₁₅H₃₂NO₇P[1]

  • Molecular Weight: 369.39 g/mol [1]

Factors Influencing CMC:

The CMC of a lysophospholipid is primarily influenced by the length of its acyl chain. A longer, more hydrophobic acyl chain leads to a lower CMC, as the entropic penalty of exposing the hydrophobic tail to water is greater, thus favoring micelle formation at lower concentrations.[4][5][6]

Estimated CMC of 2-Heptanoyl-sn-glycero-3-phosphocholine:

Lysophosphatidylcholine DerivativeAcyl Chain LengthCritical Micelle Concentration (mM)
1-Decanoyl-sn-glycero-3-phosphocholineC107.0
1-Dodecanoyl-sn-glycero-3-phosphocholineC120.70
1-Tetradecanoyl-sn-glycero-3-phosphocholineC140.070
1-Hexadecanoyl-sn-glycero-3-phosphocholineC160.007

Table 1: Experimentally determined CMC values for a homologous series of 1-acyl-sn-glycero-3-phosphocholines. Data sourced from[5].

As evidenced by the data, there is a logarithmic decrease in the CMC with increasing acyl chain length. Extrapolating from this trend, it is reasonable to predict that the CMC of 2-Heptanoyl-sn-glycero-3-phosphocholine (C7) will be significantly higher than that of the C10 derivative. Therefore, a scientifically-grounded estimate for the CMC of 2-Heptanoyl-sn-glycero-3-phosphocholine would be in the range of 10-20 mM. However, it is imperative to experimentally verify this value for any specific application, as factors such as buffer composition, ionic strength, and temperature can influence the CMC.[4][7]

Experimental Determination of Critical Micelle Concentration

Two of the most reliable and widely used methods for determining the CMC of surfactants are surface tension measurement and fluorescence spectroscopy.[2][8][9]

Protocol 1: Surface Tension Measurement

Principle:

This method is based on the principle that surfactant monomers will adsorb at the air-water interface, leading to a decrease in surface tension. As the concentration of the surfactant increases, the surface becomes saturated with monomers. At the CMC, the addition of more surfactant leads to the formation of micelles in the bulk solution rather than further decreasing the surface tension, which then remains relatively constant.[2][3] The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.[2][10]

Experimental Workflow:

Surface_Tension_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution of 2-Heptanoyl-sn-glycero-3-phosphocholine prep2 Create Serial Dilutions (Logarithmically Spaced) prep1->prep2 Dilute measure1 Calibrate Tensiometer prep2->measure1 Proceed to Measurement measure2 Measure Surface Tension of Each Dilution measure1->measure2 For Each Sample analysis1 Plot Surface Tension vs. log(Concentration) measure2->analysis1 Generate Data analysis2 Identify Inflection Point (CMC) analysis1->analysis2 Determine Intersection of Linear Fits

Caption: Workflow for CMC determination using surface tensiometry.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 2-Heptanoyl-sn-glycero-3-phosphocholine in high-purity water or the buffer of choice. The concentration should be well above the estimated CMC (e.g., 50-100 mM).

  • Serial Dilutions: Create a series of dilutions from the stock solution. It is advisable to use a logarithmic spacing of concentrations to adequately cover the pre- and post-micellar regions.

  • Instrumentation: Utilize a force tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.[8][10] Ensure the instrument is properly calibrated according to the manufacturer's instructions.

  • Measurement:

    • Thoroughly clean the measurement probe (ring or plate) between each measurement to prevent cross-contamination.

    • For each dilution, measure the surface tension. Allow the system to equilibrate before taking a reading.

    • Maintain a constant temperature throughout the experiment, as temperature can affect the CMC.[4]

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.

    • The resulting plot should show two distinct linear regions. The first region will have a negative slope, and the second region (above the CMC) will be nearly horizontal.

    • Perform linear regression on both regions and determine the intersection of the two lines. The concentration at this intersection point is the CMC.[3][10]

Protocol 2: Pyrene Fluorescence Spectroscopy

Principle:

This highly sensitive method utilizes a fluorescent probe, typically pyrene, which exhibits a strong sensitivity to the polarity of its microenvironment.[8] The fluorescence emission spectrum of pyrene has several vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is highly dependent on the polarity of the solvent. In a polar aqueous environment (below the CMC), this ratio is high. When micelles form, the hydrophobic pyrene molecules partition into the non-polar core of the micelles.[2][8] This change in the microenvironment leads to a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration.[8][11]

Experimental Workflow:

Pyrene_Fluorescence_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Pyrene Stock Solution (in organic solvent) prep2 Aliquot Pyrene and Evaporate Solvent prep1->prep2 prep3 Add Surfactant Dilutions to Pyrene Film prep2->prep3 prep4 Equilibrate Samples prep3->prep4 measure1 Set Fluorometer Parameters (Excitation ~335 nm) prep4->measure1 measure2 Measure Emission Spectra (350-500 nm) measure1->measure2 analysis1 Calculate I₁/I₃ Ratio for Each Sample measure2->analysis1 analysis2 Plot I₁/I₃ Ratio vs. log(Concentration) analysis1->analysis2 analysis3 Determine CMC from Sigmoidal Fit analysis2->analysis3

Caption: Workflow for CMC determination using pyrene fluorescence.

Step-by-Step Protocol:

  • Preparation of Pyrene Stock: Prepare a stock solution of pyrene in a volatile organic solvent such as acetone or methanol at a concentration of approximately 1x10⁻³ M.[8]

  • Sample Preparation:

    • Into a series of clean glass vials, add a small, fixed volume of the pyrene stock solution.

    • Completely evaporate the solvent under a gentle stream of nitrogen or in a vacuum desiccator to leave a thin film of pyrene. This step is critical to avoid solvent interference.[8]

    • Prepare a series of logarithmically spaced dilutions of 2-Heptanoyl-sn-glycero-3-phosphocholine in high-purity water or buffer.

    • Add a fixed volume of each surfactant dilution to the pyrene-coated vials. The final concentration of pyrene should be in the micromolar range (e.g., 0.2-1.0 µM).[12]

    • Seal the vials and allow them to equilibrate overnight with gentle agitation to ensure complete solubilization of the pyrene.[8]

  • Fluorescence Measurement:

    • Use a fluorometer to measure the emission spectrum of each sample.

    • Set the excitation wavelength to approximately 335 nm.[8]

    • Scan the emission from approximately 350 nm to 500 nm.

    • Record the fluorescence intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

  • Data Analysis:

    • For each sample, calculate the ratio of the fluorescence intensities (I₁/I₃).

    • Plot the I₁/I₃ ratio on the y-axis against the logarithm of the surfactant concentration on the x-axis.

    • The resulting plot will be a sigmoidal curve. The CMC can be determined from the midpoint of the transition in this curve, often calculated from the maximum of the second derivative of the sigmoidal fit.[11]

Best Practices and Troubleshooting

  • Purity of Materials: The purity of the lysophospholipid and the solvent is crucial. Impurities can significantly affect the measured CMC.

  • Temperature Control: Maintain a constant and recorded temperature throughout the experiment, as the CMC can be temperature-dependent.[4]

  • Equilibration Time: Ensure that the solutions have reached equilibrium before measurement, especially for the fluorescence method where the partitioning of pyrene into the micelles takes time.

  • Data Analysis: For both methods, it is essential to have a sufficient number of data points in both the pre- and post-micellar regions to ensure accurate linear or sigmoidal fitting.

  • Method Selection: While both methods are robust, surface tensiometry is a more direct measurement of surface activity. Fluorescence spectroscopy is generally more sensitive and can be advantageous for systems with low CMC values or when only small sample volumes are available.[8]

Conclusion

The critical micelle concentration is an indispensable parameter for the effective application of 2-Heptanoyl-sn-glycero-3-phosphocholine in research and development. While a definitive literature value is not established, this guide provides a strong theoretical and practical framework for its determination. By leveraging data from homologous lysophospholipids, researchers can formulate an initial estimate. However, for ensuring the accuracy and reproducibility of experimental outcomes, the detailed protocols for surface tension measurement and pyrene fluorescence spectroscopy provided herein should be employed. Adherence to these methodologies and best practices will enable the confident and precise characterization of the CMC, underpinning the successful use of this versatile lysophospholipid in a wide array of scientific applications.

References

  • - PubMed

  • - Alfa Chemistry

  • - PubMed

  • - Benchchem

  • - Agilent

  • - ResearchGate

  • - Benchchem

  • - Scilit

  • - PubChem

  • - PMC

  • - Pharmaceutical Press

  • - AAT Bioquest

  • - ACS Publications

  • - Just Agriculture

  • - KRÜSS Scientific

Sources

Method

Application Note: Utilizing 2-Heptanoyl-sn-glycero-3-phosphocholine as a Mild Surfactant in Biochemical Assays

Target Audience: Researchers, structural biologists, and drug development professionals. Applications: Membrane protein solubilization, enzyme activation assays, and Supported Lipid Bilayer (SLB) formation (QCM-D/SPR).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Applications: Membrane protein solubilization, enzyme activation assays, and Supported Lipid Bilayer (SLB) formation (QCM-D/SPR).

Introduction & Mechanistic Overview

The structural and functional characterization of integral membrane proteins requires surfactants that can extract these proteins from native lipid bilayers without stripping away essential boundary lipids or inducing conformational denaturation. 2-Heptanoyl-sn-glycero-3-phosphocholine (often equilibrating with its isomer, 1-heptanoyl-sn-glycero-3-phosphocholine, commercially known as 07:0 Lyso PC) is a highly specialized, short-chain lysophospholipid surfactant[1][2].

Unlike harsh aliphatic detergents (e.g., SDS) or bulky non-ionic detergents (e.g., Triton X-100), this 7-carbon zwitterionic surfactant mimics the native phosphocholine environment of eukaryotic cell membranes[3].

The Causality of Chain Length: The 7-carbon acyl chain is mechanistically critical. It is hydrophobic enough to shield the transmembrane domains of target proteins, yet short enough to ensure high water solubility and a relatively high Critical Micelle Concentration (CMC). This allows the surfactant to form highly dynamic, small micelles that readily exchange monomers. Furthermore, zwitterionic short-chain lipids have been proven to act as non-denaturing activators for specific interfacial enzymes, such as phosphatidylinositol-specific phospholipase C (PI-PLC), by providing a neutral micellar interface that promotes enzyme docking without unfolding the catalytic domain[4].

Physicochemical Properties & Micellar Dynamics

Understanding the physical parameters of 2-Heptanoyl-sn-glycero-3-phosphocholine is essential for calculating molar ratios during mixed-micelle formation and lipid reconstitution.

Table 1: Key Physicochemical Properties
ParameterValue / Description
IUPAC Name [(2R)-2-heptanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Common Synonyms PC(0:0/7:0), 07:0 Lyso PC (isomer)
Molecular Formula C15H32NO7P[1]
Molecular Weight 369.39 g/mol [1]
Surfactant Classification Zwitterionic (Non-denaturing)
Aggregation Behavior Forms dynamic spherical micelles; accelerates vesicle rupture in SLB formation[5][6].

Workflow & Experimental Protocols

Membrane Protein Solubilization

When solubilizing membrane proteins, the goal is to break the lipid-protein interactions of the native membrane and replace them with surfactant-protein interactions, forming a monodisperse mixed micelle.

Workflow A Cell Pellet (Membrane Expression) B Cell Lysis & Ultracentrifugation A->B Homogenize C Crude Membrane Fraction B->C Isolate D Add 2-Heptanoyl-PC (Surfactant > CMC) C->D Resuspend E Protein-Lipid Mixed Micelles D->E Solubilize F Affinity Chromatography E->F Purify Target

Caption: Workflow for membrane protein solubilization using 2-Heptanoyl-sn-glycero-3-phosphocholine.

Protocol 1: Step-by-Step Solubilization
  • Membrane Preparation: Resuspend the ultracentrifuged crude membrane pellet in a standard solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.4). Homogenize to a final protein concentration of 2–5 mg/mL.

  • Surfactant Addition: Slowly add 2-Heptanoyl-sn-glycero-3-phosphocholine powder or a highly concentrated aqueous stock to the membrane suspension.

    • Rationale: The final concentration of the surfactant must exceed its CMC to ensure micelle formation, but should be kept at a defined ratio (typically 1:3 to 1:10 protein-to-lipid w/w) to prevent the stripping of essential structural lipids from the protein's annular shell.

  • Incubation: Incubate the mixture on a rotary shaker at 4°C for 1–2 hours.

  • Ultracentrifugation (Self-Validating Step): Centrifuge the sample at 100,000 × g for 45 minutes at 4°C.

    • Validation Checkpoint: Analyze both the supernatant (solubilized fraction) and the pellet (insoluble fraction) via SDS-PAGE/Western Blot. A successful protocol will show >80% of the target protein in the supernatant. If the protein remains in the pellet, the surfactant-to-protein ratio must be incrementally increased.

  • Downstream Purification: Proceed to Immobilized Metal Affinity Chromatography (IMAC) or Size Exclusion Chromatography (SEC). Crucial: Maintain the surfactant at 1.5× to 2× CMC in all column buffers to prevent protein aggregation.

Supported Lipid Bilayer (SLB) Formation for QCM-D Assays

Short-chain phospholipids are highly effective at accelerating the formation of substrate-supported planar phospholipid bilayers on silica or glass surfaces[5][6]. By doping long-chain lipids (like POPC) with 2-Heptanoyl-sn-glycero-3-phosphocholine, the resulting vesicles become highly curved and structurally destabilized, ensuring rapid and spontaneous rupture upon contact with the sensor surface.

SLB_Kinetics L Long-Chain Lipid (e.g., POPC) V Mixed Vesicles (High Curvature) L->V S 2-Heptanoyl-PC (Short-Chain) S->V Destabilizes membrane A Vesicle Adsorption (Mass Increase) V->A Inject over Q QCM-D Sensor (Silica Surface) Q->A R Spontaneous Rupture (Surfactant-Driven) A->R Critical coverage B Supported Lipid Bilayer (Planar SLB) R->B Fusion & Spreading

Caption: Mechanistic pathway of Supported Lipid Bilayer (SLB) formation accelerated by short-chain lipids.

Protocol 2: QCM-D Mixed Micelle Assay
  • Lipid Film Preparation: Dissolve POPC and 2-Heptanoyl-sn-glycero-3-phosphocholine in chloroform at a 90:10 molar ratio. Dry the mixture under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator to remove trace solvent.

  • Rehydration & Extrusion: Rehydrate the lipid film in QCM-D running buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a lipid concentration of 1 mg/mL. Extrude the suspension 11 times through a 100 nm polycarbonate membrane to form Small Unilamellar Vesicles (SUVs).

    • Rationale: The inclusion of the 7-carbon short-chain lipid induces packing defects in the POPC bilayer, lowering the kinetic barrier for vesicle rupture.

  • QCM-D Injection: Establish a stable baseline on the QCM-D instrument using a clean SiO2 sensor. Inject the SUV suspension at a flow rate of 50 µL/min.

  • Monitoring & Validation (Self-Validating Step):

    • Validation Checkpoint: Monitor the frequency ( Δf ) and dissipation ( ΔD ) shifts. A successful SLB formation is characterized by an initial drop in frequency (vesicle adsorption), followed by a sharp increase in frequency and a drop in dissipation (vesicle rupture), ultimately stabilizing at Δf≈−25 Hz and ΔD<0.5×10−6 . If the vesicles do not rupture (indicated by high dissipation and continuous frequency drop), increase the molar ratio of the short-chain surfactant to 15%.

Troubleshooting & Optimization

  • Protein Aggregation During Dialysis: Because 2-Heptanoyl-sn-glycero-3-phosphocholine forms relatively small micelles, it can dialyze out of standard dialysis tubing (e.g., 10 kDa MWCO) faster than long-chain detergents. Solution: Use a lower MWCO membrane (e.g., 3.5 kDa) or utilize Bio-Beads for controlled surfactant removal.

  • Acyl Migration: In aqueous solutions, the heptanoyl group at the sn-2 position can rapidly migrate to the sn-1 position[3]. For most biochemical assays, this equilibrating mixture behaves identically to the pure isomer, but structural biologists conducting high-resolution NMR should be aware of this dynamic heterogeneity.

References

  • PubChem Database. "2-Heptanoyl-sn-glycero-3-phosphocholine; CID 24779501." National Center for Biotechnology Information. Available at:[Link]

  • Avanti Polar Lipids. "07:0 Lyso PC (1-heptanoyl-2-hydroxy-sn-glycero-3-phosphocholine)." Product Data Sheet. Available at:[Link]

  • LIPID MAPS Structure Database. "1,2-Diheptanoyl-sn-glycero-3-PC (DHPC-C7) and Short-Chain Phospholipids." Available at:[Link]

  • National Institutes of Health (PMC). "Listeria monocytogenes phosphatidylinositol-specific phospholipase C: Kinetic activation and homing in on different interfaces." Available at:[Link]

  • ResearchGate. "Optimal Formation of Uniform-Phase Supported Lipid Bilayers from Phospholipid–Monoglyceride Bicellar Mixtures." Available at:[Link]

Sources

Application

Application Note: A Comprehensive Guide to the Mass Spectrometry Analysis of 2-Heptanoyl-sn-glycero-3-phosphocholine

Abstract This technical guide provides a detailed framework for the mass spectrometric analysis of 2-Heptanoyl-sn-glycero-3-phosphocholine, a member of the lysophosphatidylcholine (LPC) class of lipids. LPCs are critical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed framework for the mass spectrometric analysis of 2-Heptanoyl-sn-glycero-3-phosphocholine, a member of the lysophosphatidylcholine (LPC) class of lipids. LPCs are critical signaling molecules involved in a multitude of physiological and pathological processes, making their precise identification and quantification essential for researchers in cellular biology and drug development.[1] This document outlines optimized protocols for sample preparation, introduces high-throughput quantification methodologies using electrospray ionization tandem mass spectrometry (ESI-MS/MS), and explains the fundamental principles of data interpretation, including characteristic fragmentation patterns. The methodologies described herein are designed to be robust, reproducible, and adaptable for both targeted and untargeted lipidomic workflows.

Introduction: The Significance of Lysophosphatidylcholines

Lysophospholipids, including lysophosphatidylcholines (LPCs), are not merely metabolic intermediates but are now recognized as potent, biologically active lipids.[1] They participate in a wide array of cellular processes such as cell proliferation, migration, and inflammation, often acting through specific G-protein-coupled receptors.[1] Given their roles in diseases like atherosclerosis, diabetes, and cancer, the ability to accurately analyze specific LPC species like 2-Heptanoyl-sn-glycero-3-phosphocholine is of paramount importance.[1]

Mass spectrometry, particularly when coupled with electrospray ionization (ESI), has become the gold standard for lipid analysis due to its exceptional sensitivity and structural elucidation capabilities.[2][3] It allows for the detailed characterization of individual lipid molecular species from complex biological matrices, often from picomole amounts of material.[2] This guide focuses specifically on 2-Heptanoyl-sn-glycero-3-phosphocholine, providing the scientific community with the necessary protocols to confidently integrate its analysis into their research.

Analyte Profile: 2-Heptanoyl-sn-glycero-3-phosphocholine

A thorough understanding of the analyte's chemical properties is the foundation of any successful mass spectrometry experiment.

PropertyValueSource
IUPAC Name [(2R)-2-heptanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphatePubChem[4]
Molecular Formula C15H32NO7PPubChem[4]
Molecular Weight 369.39 g/mol PubChem[4]
Monoisotopic Mass 369.19163 g/mol PubChem[4]
Class MonoacylglycerophosphocholineLIPID MAPS[4]

Sample Preparation: Isolating Lipids for Analysis

The quality of mass spectrometry data is directly dependent on the quality of the sample preparation. The primary goal is to efficiently extract lipids from the biological matrix (e.g., plasma, cells, tissue) while minimizing contamination from proteins, salts, and other interfering substances.

Causality in Extraction Method Selection

Traditional methods like those developed by Folch and Bligh & Dyer utilize a chloroform/methanol solvent system.[5] More recent approaches often substitute chloroform with methyl-tert-butyl ether (MTBE), which offers safety and efficiency advantages.[5][6] The MTBE/methanol method results in a less dense, lipid-containing upper organic layer, which is easier and safer to collect compared to the denser chloroform layer in older methods.[5] For high-throughput applications, solid-phase extraction (SPE) offers a reproducible and automatable alternative to liquid-liquid extraction (LLE).[5]

Recommended Protocol: Modified MTBE/Methanol Extraction

This protocol is adapted from established methods for its high recovery of lysophospholipids.[6]

Materials:

  • Sample (e.g., 20 µL EDTA plasma)

  • Internal Standard (IS): A non-endogenous LPC, such as LPC 13:0 or LPC 19:0, should be added before extraction for accurate quantification.[1][7]

  • Methanol (CH3OH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, HPLC grade

Procedure:

  • To a 1.5 mL microcentrifuge tube, add the aqueous sample (e.g., 20 µL plasma).

  • Add the internal standard solution.

  • Add 200 µL of methanol and vortex thoroughly to precipitate proteins.

  • Add 750 µL of MTBE and vortex for 10 minutes at 4°C.

  • Add 150 µL of water to induce phase separation. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein and separate the aqueous and organic phases.

  • Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for MS analysis (e.g., 10 mmol/L ammonium acetate in methanol/chloroform, 3:1 v/v).[1]

Mass Spectrometry Methodology

Electrospray ionization (ESI) is the preferred ionization technique for LPCs due to their polar nature. Analysis is typically performed in positive ion mode, which leverages the permanently positive charge of the quaternary amine in the choline headgroup.

Workflow for LPC Analysis

G cluster_prep Sample Preparation cluster_ms MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) IS_add Add Internal Standard (e.g., LPC 13:0) Sample->IS_add Extraction Lipid Extraction (MTBE/Methanol) IS_add->Extraction Dry_Recon Dry & Reconstitute Extraction->Dry_Recon LC_Sep LC Separation (Optional) Dry_Recon->LC_Sep Direct Infusion or LC Injection ESI Electrospray Ionization (Positive Mode) LC_Sep->ESI MS1 Full Scan (MS1) Identify Precursor Ion ESI->MS1 MS2 Tandem MS (MS/MS) Fragment Precursor MS1->MS2 Quant Quantification (vs. Internal Standard) MS2->Quant Ident Structural ID (Fragmentation Analysis) MS2->Ident

Caption: General workflow for LPC analysis.

Scan Modes for Comprehensive Analysis
  • Full Scan (MS1): This initial scan surveys all ions produced from the sample. For 2-Heptanoyl-sn-glycero-3-phosphocholine (monoisotopic mass 369.19163 Da), the expected protonated precursor ion [M+H]⁺ is at m/z 370.199. Sodiated adducts [M+Na]⁺ at m/z 392.181 may also be observed.[2][8]

  • Product Ion Scan (MS/MS): This is the key to structural confirmation. The precursor ion (m/z 370.2) is isolated and fragmented by collision-induced dissociation (CID). The resulting product ions are diagnostic for the molecule's structure.

  • Precursor Ion Scan (PIS) of m/z 184: This is a powerful technique for selectively detecting all phosphatidylcholine-containing lipids in a complex mixture.[9] The mass spectrometer is set to detect only those parent ions that produce the characteristic phosphocholine headgroup fragment at m/z 184.[1][10] This is ideal for high-throughput screening and quantification of LPCs.[7][11]

Recommended Instrumental Parameters

The following parameters are a robust starting point for analysis on a triple quadrupole mass spectrometer.[1] Optimization may be required for different instrument platforms.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveUtilizes the permanent positive charge of the choline headgroup.
Capillary Voltage 3.5 kVProvides efficient ionization.
Cone Voltage 41 VOptimizes ion transfer from the source to the mass analyzer.
Collision Gas Argon (1.3 x 10⁻³ Torr)Inert gas for efficient collision-induced dissociation.
Collision Energy 24 eVEnergy sufficient to produce the characteristic m/z 184 fragment.[1]

Data Interpretation: The Fragmentation Signature

Upon collision-induced dissociation in positive ion mode, the protonated precursor of an LPC undergoes characteristic fragmentation.

Fragmentation Pathway of 2-Heptanoyl-sn-glycero-3-phosphocholine

The most dominant fragmentation event for any LPC is the cleavage of the phosphodiester bond, leading to the formation of the stable phosphocholine headgroup ion.[10][12]

G cluster_main Fragmentation of [M+H]⁺ (m/z 370.2) cluster_products Product Ions Precursor [2-Heptanoyl-sn-glycero-3-phosphocholine + H]⁺ m/z 370.2 Headgroup Phosphocholine Headgroup [C₅H₁₄NO₄P]⁺ m/z 184.1 Precursor->Headgroup Dominant Pathway Cyclic Cyclic Phosphodiester [C₃H₆O₄P]⁺ m/z 125.0 Precursor->Cyclic Minor Pathway NL_Heptanoic [M+H - C₇H₁₄O₂]⁺ Neutral Loss of Heptanoic Acid m/z 240.1 Precursor->NL_Heptanoic Minor Pathway

Caption: Key fragmentation pathways for LPCs.

  • m/z 184.1: This is the base peak in the MS/MS spectrum and corresponds to the protonated phosphocholine headgroup ([C₅H₁₅NO₄P]⁺).[12] Its presence is the definitive marker for a phosphatidylcholine lipid.

  • m/z 104.1: A fragment corresponding to the trimethylamine ethyl group ([C₅H₁₄NO]⁺), often observed from further fragmentation of the headgroup.[2][13]

  • m/z 125.0: This ion corresponds to the cyclic phosphodiester fragment formed after the loss of the choline headgroup.[13]

  • Neutral Losses: The loss of the fatty acyl chain can occur as a neutral molecule. For a heptanoyl (7:0) chain, this would involve the neutral loss of heptanoic acid (130.18 Da), resulting in a fragment at m/z 240.1.

Distinguishing sn-1 vs. sn-2 Isomers

While the topic is a sn-2 acyl LPC, it is crucial for a senior scientist to understand how its regioisomer, a sn-1 acyl LPC, would be differentiated. The relative intensities of certain fragment ions can distinguish between sn-1 and sn-2 isomers, a long-standing challenge in lipid chemistry.[2] For sodiated LPCs ([M+Na]⁺), the ratio of product ions at m/z 104 and m/z 147 is markedly different between the two isomers, providing a reliable diagnostic tool.[2][8] This difference arises from the kinetic favorability of forming a five-membered phosphodiester ring during fragmentation from the sn-2 position compared to a six-membered ring from the sn-1 position.[2]

References

  • Hsu, F. F., & Turk, J. (2000). Structural Determination of Lysophospholipid Regioisomers by Electrospray Ionization Tandem Mass Spectrometry†. Journal of the American Chemical Society. [Link]

  • Xiao, Y., et al. (2001). Electrospray ionization mass spectrometry analysis of lysophospholipids in human ascitic fluids: comparison of the lysophospholipid contents in malignant vs nonmalignant ascitic fluids. Analytical Biochemistry. [Link]

  • American Chemical Society. (2000). Structural Determination of Lysophospholipid Regioisomers by Electrospray Ionization Tandem Mass Spectrometry†. Journal of the American Chemical Society. [Link]

  • Liebisch, G., et al. (2002). High-Throughput Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry. [Link]

  • PubChem. (2026). 2-Heptanoyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information. [Link]

  • Kim, J., et al. (2011). Optimized extraction of phospholipids and lysophospholipids for nanoflow liquid chromatography-electrospray ionization-tandem mass spectrometry. Scilit. [Link]

  • ResearchGate. (2002). High-Throughput Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • Li, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass. Semantic Scholar. [Link]

  • Ekroos, K., et al. (2002). Charting molecular composition of phosphatidylcholines by fatty acid scanning and ion trap MS3 fragmentation. Journal of Lipid Research. [Link]

  • Oxford Academic. (2002). High-Throughput Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry. [Link]

  • PubMed. (2002). High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. [Link]

  • ResearchGate. (2019). Fragmentation patterns of phosphatidylcholines obtained from their [M+H]⁺ precursor ions. [Link]

  • Han, X., & Gross, R. W. (2005). Applications of Mass Spectrometry for Cellular Lipid Analysis. PMC. [Link]

  • Jones, J. J., et al. (2012). Characterization of Phosphatidylcholine Oxidation Products by MALDI MS. AMOLF Institutional Repository. [Link]

Sources

Method

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Heptanoyl-sn-glycero-3-phosphocholine

Abstract This comprehensive guide provides a detailed framework for the structural and quantitative analysis of 2-Heptanoyl-sn-glycero-3-phosphocholine using Nuclear Magnetic Resonance (NMR) spectroscopy. As a single-cha...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the structural and quantitative analysis of 2-Heptanoyl-sn-glycero-3-phosphocholine using Nuclear Magnetic Resonance (NMR) spectroscopy. As a single-chain lysophosphatidylcholine (lyso-PC), this molecule serves as a vital tool in membrane biophysics, drug delivery systems, and as a biochemical detergent. Understanding its structural integrity, purity, and aggregation state is paramount for its effective application. This document offers field-proven protocols for one-dimensional (¹H, ³¹P) and two-dimensional (HSQC, HMBC) NMR experiments, emphasizing the rationale behind key methodological choices to ensure data of the highest quality and reliability for researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Heptanoyl-sn-glycero-3-phosphocholine

2-Heptanoyl-sn-glycero-3-phosphocholine is a synthetic lysophospholipid characterized by a glycerol backbone, a phosphocholine headgroup, and a single seven-carbon heptanoyl acyl chain at the sn-2 position.[1] Its amphiphilic nature, with a hydrophilic phosphocholine head and a hydrophobic acyl tail, allows it to self-assemble in aqueous solutions into micelles above a certain concentration known as the critical micelle concentration (CMC).[2] This property makes it an effective detergent for solubilizing membrane proteins and a model lipid for studying lipid bilayer dynamics and drug interactions.[3][4][5]

NMR spectroscopy is an exceptionally powerful, non-destructive analytical technique for characterizing such molecules.[6][7] It provides unambiguous structural elucidation, quantitative analysis without the need for specific standards, and insights into the molecular dynamics and environment of the analyte.[6][8] This guide details the application of ¹H, ³¹P, and 2D NMR techniques to provide a complete analytical solution for 2-Heptanoyl-sn-glycero-3-phosphocholine.

Foundational Concepts for NMR Analysis of Lysophospholipids

The primary nuclei of interest for this molecule are ¹H, ¹³C, and ³¹P.[6]

  • ¹H NMR provides a rapid assessment of the molecule's structure and purity by detecting the hydrogen atoms.

  • ³¹P NMR offers high selectivity and sensitivity for the phosphorus atom in the headgroup, making it ideal for quantification and for probing the local chemical environment of the phosphate moiety.[7][9][10]

  • ¹³C NMR (often detected indirectly via 2D experiments) maps the carbon skeleton of the molecule.

A critical aspect of lipid NMR is sample preparation. The choice of solvent dictates solubility and can influence the aggregation state (monomer vs. micelle). Micelle formation significantly increases the effective size of the molecule, which can lead to broader NMR signals due to slower molecular tumbling.[11] Therefore, controlling the concentration relative to the CMC is a key experimental consideration.

Experimental Workflow: From Sample to Spectrum

The overall process involves careful sample preparation, acquisition of a suite of NMR experiments, and detailed spectral analysis to confirm structure and purity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Analyte (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter Solution into 5mm NMR Tube prep2->prep3 acq1 1D ¹H NMR (Purity & Initial ID) prep3->acq1 Insert Sample into Spectrometer acq2 1D ³¹P NMR (Quantification & Headgroup) acq3 2D HSQC (¹H-¹³C Direct Correlation) acq4 2D HMBC (¹H-¹³C Long-Range Correlation) an1 Assign Resonances acq4->an1 an2 Confirm Connectivity & Structure an1->an2 an3 Assess Purity & Aggregation State an2->an3

Caption: Overall experimental workflow for NMR analysis.

PART 1: Sample Preparation Protocol

The quality of the final NMR spectrum is critically dependent on meticulous sample preparation. This protocol is designed to yield high-resolution spectra for structural analysis.

Methodology:

  • Analyte & Solvent:

    • Analyte: 2-Heptanoyl-sn-glycero-3-phosphocholine.

    • Solvent System: A mixture of deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD) is highly effective for solubilizing lysophospholipids.[10][12] A common starting ratio is 2:1 (v/v) CDCl₃:CD₃OD.

    • Rationale: This solvent system provides excellent solubility for the amphipathic molecule while minimizing strong solvent signals in key regions of the ¹H spectrum.

  • Preparation Steps:

    • Accurately weigh 5-10 mg of the analyte into a clean, dry glass vial.[13]

    • Add approximately 0.7 mL of the prepared deuterated solvent mixture to the vial.

    • Gently vortex or sonicate the vial until the sample is fully dissolved.

    • Prepare a Pasteur pipette by plugging it with a small piece of glass wool or a Kimwipe. This will serve as a filter.

    • Filter the solution directly into a clean, dry 5 mm NMR tube.[13][14] The purpose of filtration is to remove any dust or particulate matter that can degrade spectral resolution.

    • Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL).[13][14] This height is optimal for detection by the spectrometer's receiver coils.

  • Critical Consideration: Aggregation State

    • The protocol above is designed for structural elucidation and assumes analysis of the monomeric form. If the concentration exceeds the CMC, micelle formation will occur, potentially leading to line broadening. For quantitative studies or analysis of the aggregation state, it may be necessary to use aqueous buffers (e.g., D₂O with a pH-stabilizing agent) and carefully control the analyte concentration.[15][16]

PART 2: NMR Data Acquisition Protocols

The following protocols are based on a 400 MHz spectrometer but can be adapted for other field strengths.

Protocol 2.1: 1D ¹H NMR – Structural Verification
  • Objective: To obtain a high-resolution proton spectrum for initial structural confirmation and purity assessment.

  • Rationale: This is the fastest and most sensitive NMR experiment, providing a unique fingerprint of the molecule.

ParameterRecommended ValueRationale
Pulse Programzg30Standard 30° pulse experiment for quantitative analysis.
Number of Scans (NS)16-64Sufficient for good signal-to-noise with a ~5 mg sample.
Relaxation Delay (D1)5 secondsEnsures full relaxation of protons for accurate integration.
Acquisition Time (AQ)~4 secondsProvides adequate digital resolution.
Spectral Width (SW)~12 ppmCovers the full range of expected proton chemical shifts.

Table 1: ¹H NMR Acquisition Parameters

Expected ¹H Chemical Shifts: The following table outlines the approximate chemical shifts for the key protons in 2-Heptanoyl-sn-glycero-3-phosphocholine, typically referenced to residual solvent signals or an internal standard like TMS.[12]

AssignmentMoietyApprox. δ (ppm)Multiplicity
H-1', H-1''Glycerol4.40, 4.14dd, dd
H-2'Glycerol~5.2m
H-3'Glycerol~3.9m
α-CH₂Phosphocholine~4.3m
β-CH₂Phosphocholine~3.8m
N(CH₃)₃Phosphocholine~3.4s
C2-CH₂Heptanoyl~2.3t
C3 to C6-(CH₂)₄-Heptanoyl1.6 - 1.2m
C7-CH₃Heptanoyl~0.9t

Table 2: Expected ¹H Chemical Shifts in CDCl₃/CD₃OD

Protocol 2.2: 1D ³¹P NMR – Headgroup Analysis & Quantification
  • Objective: Selective observation and quantification of the phosphate headgroup.

  • Rationale: ³¹P NMR is highly specific, eliminating background signals from non-phosphorus-containing excipients or impurities.[7] The use of proton decoupling simplifies the spectrum to a single peak per unique phosphorus environment, enhancing sensitivity.[9][10]

ParameterRecommended ValueRationale
Pulse Programzgpg30Standard 30° pulse with proton decoupling.
DecouplingCPD (garp)Composite pulse decoupling to remove ¹H-³¹P coupling.
Number of Scans (NS)128-256More scans are typically needed than for ¹H NMR.
Relaxation Delay (D1)3-5 secondsSufficient for most phospholipid headgroups.[16]
Spectral Width (SW)~50 ppmCovers the typical range for phosphodiesters.

Table 3: ³¹P NMR Acquisition Parameters

Expected Result: A single, sharp resonance is expected around 0 ppm, which is characteristic of the phosphocholine headgroup.[17][18] The chemical shift is sensitive to solvent, pH, and cation binding, making it a valuable probe of the headgroup's environment.[19]

Protocol 2.3 & 2.4: 2D NMR – Unambiguous Structural Elucidation
  • Objective: To definitively assign all ¹H and ¹³C resonances and confirm the molecular structure.

  • Rationale: 2D NMR experiments resolve spectral overlap and reveal the bonding framework of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, mapping out all C-H bonds.[20]

    • HMBC (Heteronuclear Multiple Bond Correlation) detects correlations between protons and carbons over 2-3 bonds, revealing connectivity across non-protonated centers like quaternary carbons and carbonyl groups.[21]

ParameterHSQCHMBC
Pulse Programhsqcedetgpsisp2.2hmbcgplpndqf
¹JCH for transfer145 Hz-
nJCH for transfer-8 Hz
Number of Scans (NS)4-168-32
F2 (¹H) Spectral Width~12 ppm~12 ppm
F1 (¹³C) Spectral Width~180 ppm~200 ppm

Table 4: Key 2D NMR Acquisition Parameters

PART 3: Data Analysis and Structural Confirmation

A combined analysis of the 1D and 2D spectra provides a self-validating system for structural confirmation.

  • ¹H Spectrum Analysis: Identify the key spin systems: the triplet and multiplet of the heptanoyl chain, the complex multiplets of the glycerol backbone, and the characteristic signals of the phosphocholine headgroup.

  • ³¹P Spectrum Analysis: Confirm the presence of a single peak near 0 ppm, indicative of a pure phosphatidylcholine species.

  • HSQC Spectrum Analysis: Assign each carbon signal by correlating it to its known attached proton. For example, the proton signal at ~0.9 ppm will show a cross-peak to the terminal methyl carbon of the heptanoyl chain.

  • HMBC Spectrum Analysis: This is the ultimate tool for confirming connectivity. Key expected correlations include:

    • From the glycerol H-2' proton (~5.2 ppm) to the heptanoyl carbonyl carbon (~174 ppm).

    • From the glycerol H-1' protons to the α-carbon of the phosphocholine headgroup.

    • From the N(CH₃)₃ protons (~3.4 ppm) to the β-carbon of the phosphocholine headgroup.

Caption: Key HMBC correlations for structural confirmation.

By systematically applying these protocols and analytical steps, researchers can confidently verify the structure, assess the purity, and understand the solution-state properties of 2-Heptanoyl-sn-glycero-3-phosphocholine, ensuring its suitability for downstream applications in research and development.

References

  • Sparling, M. L. (1994). A 31P nuclear magnetic resonance investigation of acyl group transfer from phosphatidylcholine to yield lysophosphatidylcholine in human plasma. Lipids, 29(3), 183–8. [Link]

  • Morrisett, J. D., Pownall, H. J., Jackson, R. L., & Gotto, A. M. (1977). Interaction of lysophosphatidylcholine with phosphatidylcholine bilayers. A photo-physical and NMR study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 486(2), 329-344. [Link]

  • Sotirhos, N., Herslöf, B., & Kenne, L. (1986). Quantitative analysis of phospholipids by 31P-NMR. Journal of Lipid Research, 27(4), 386–92. [Link]

  • Martineau, E., Giraudeau, P., & Akoka, S. (2020). Fast quantitative 2D NMR for metabolomics and lipidomics: A tutorial. Metabolites, 10(5), 194. [Link]

  • PubChem. (n.d.). 2-Heptanoyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Mayar, K., de Roo, N., Hoos, F., & van Duynhoven, J. (2020). 31P NMR Quantification of Phospholipids and Lysophospholipids in Food Emulsions. Journal of Agricultural and Food Chemistry, 68(17), 5009-5017. [Link]

  • Monakhova, Y. B., et al. (2019). Automated multicomponent phospholipid analysis using 31P NMR spectroscopy: example of vegetable lecithin and krill oil. Food Chemistry, 276, 54-61. [Link]

  • Alexandri, E., Ahmed, R., Siddiqui, H., Choudhary, M. I., Tsiafoulis, C. G., & Gerothanassis, I. P. (2017). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 22(10), 1663. [Link]

  • Giraudeau, P., Martineau, E., & Akoka, S. (2020). Fast quantitative 2D NMR for metabolomics and lipidomics: A tutorial. Magnetic Resonance in Chemistry, 58(9-10), 843-857. [Link]

  • Mayar, K., et al. (2020). 31P NMR Quantification of Phospholipids and Lysophospholipids in Food Emulsions. Journal of Agricultural and Food Chemistry, 68(17), 5009-5017. [Link]

  • Nanje Gowda, P. H., & Raje, S. (2016). 31P NMR studies of phospholipids. Journal of the Indian Institute of Science, 96(3), 209-222. [Link]

  • MacKenzie, A., Vyssotski, M., & Nekrasov, E. (2009). Quantitative analysis of phospholipids by 31P NMR. Lipids, 44(3), 277-284. [Link]

  • Lin, G., & Lin, J. (2017). Lipid Profiling Using Two-Dimensional Heteronuclear Single Quantum Coherence NMR. Bio-protocol, 7(19), e2568. [Link]

  • Schiller, J., Müller, K., & Arnhold, J. (2001). Multiparametric Optimization of 31P NMR Spectroscopic Analysis of Phospholipids in Crude Tissue Extracts. 1. Chemical Shift and Signal Separation. Analytical Chemistry, 73(21), 5250-5256. [Link]

  • Fan, T. W.-M., & Lane, A. N. (2021). NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. Metabolites, 11(4), 201. [Link]

  • Ohtsuka, M., et al. (2017). Remarkable functions of sn-3 hydroxy and phosphocholine groups in 1,2-diacyl-sn-glycerolipids to induce clockwise (+)-helicity around the 1,2-diacyl moiety: Evidence from conformation analysis by 1H NMR spectroscopy. Beilstein Journal of Organic Chemistry, 13, 2038–2046. [Link]

  • Chen, D.-W., et al. (2024). NMR spectroscopy for phospholipid characterization. Spectroscopy Online. [Link]

  • Funari, S. S., & Rapp, G. (2005). Effects of interactions on the formation of mixed micelles of 1,2-diheptanoyl-sn-glycero-3-phosphocholine with sodium dodecyl sulfate and dodecyltrimethylammonium bromide. Langmuir, 21(4), 1269–1275. [Link]

  • Glonek, T., & Merchant, T. E. (1990). High resolution 31P NMR of extracted phospholipids. Journal of Lipid Research, 31(4), 683-690. [Link]

  • Bailey, C., et al. (2021). A Pipeline for Making 31P NMR Accessible for Small- and Large-Scale Lipidomics Studies. ChemRxiv. [Link]

  • PubChem. (n.d.). 1-Hexadecanoyl-2-heptanoyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • de Paula, C. A. A., et al. (2018). (A) Partial 2D multiplicity-edited HSQC NMR correlation map of the... ResearchGate. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved March 7, 2026, from [Link]

  • University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. [Link]

  • JEOL. (n.d.). NMR Sample Preparation. [Link]

  • Carbone, V., et al. (2007). In vitro monitoring by 31 P( 1 H) NMR of lyso-PC degradation by... ResearchGate. [Link]

  • Bailey, C., et al. (2021). A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies. Metabolomics, 17(7), 61. [Link]

  • University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. Chemistry Department. [Link]

  • PubChem. (n.d.). 1,2-Diheptanoyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • NMR Solutions. (2018, June 11). 2D Hetero nuclear NMR data processing HSQC and HMBC. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for: ... [Link]

  • Olsson, U., & Wennerström, H. (2005). NMR spectroscopy of micelles and related systems. Journal of Molecular Liquids, 117(1-3), 117-137. [Link]

  • PubChemLite. (n.d.). 2-heptanoyl-sn-glycero-3-phosphocholine (C15H33NO7P). [Link]

  • Kolel-Veetil, M. K., et al. (2021). Micelle formation, structures, and metrology of functional metal nanoparticle compositions. AIMS Materials Science, 8(4), 560-586. [Link]

  • PubChem. (n.d.). 1-Tridecanoyl-2-heptadecanoyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

Sources

Application

Application Note: Formulation and Characterization of Mixed Micelles Using 2-Heptanoyl-sn-glycero-3-phosphocholine

Introduction & Mechanistic Overview In the landscape of membrane mimetics and drug delivery, the solubilization of highly hydrophobic active pharmaceutical ingredients (APIs) and membrane proteins requires precise surfac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In the landscape of membrane mimetics and drug delivery, the solubilization of highly hydrophobic active pharmaceutical ingredients (APIs) and membrane proteins requires precise surfactant engineering. 2-Heptanoyl-sn-glycero-3-phosphocholine (C15H32NO7P, MW: 369.39 g/mol ) is an atypical, short-chain lysophospholipid featuring a single seven-carbon (heptanoyl) acyl chain at the sn-2 position[1].

Unlike long-chain diacyl phospholipids that spontaneously form lamellar bilayers, 2-Heptanoyl-sn-glycero-3-phosphocholine possesses a highly conical molecular geometry. This structural attribute drives its spontaneous assembly into highly curved micellar structures. When combined with long-chain phospholipids (such as DMPC or DPPC) or hydrophobic APIs, it acts as a potent "edge-actant." It partitions specifically into the highly curved regions of lipid aggregates, breaking down large multilamellar vesicles into thermodynamically stable, isotropic mixed micelles or bicelles[2][3].

Causality in Experimental Design: Why the C7 Chain?

As a Senior Application Scientist, selecting the correct chain length is the most critical decision in micelle formulation. The 7-carbon chain sits in a thermodynamic "Goldilocks zone" compared to its C6 (hexanoyl) and C8 (octanoyl) counterparts:

  • Optimal Hydrophobic Packing: A 6-carbon chain forms highly dynamic but often unstable micelles that fail to adequately shield large hydrophobic APIs. Conversely, an 8-carbon chain has a very low Critical Micelle Concentration (CMC), leading to rigid aggregates that do not readily release drugs upon systemic dilution. The C7 chain provides sufficient hydrophobic shielding while maintaining a high enough CMC to allow rapid monomer exchange[4][5].

  • Biocompatibility & Steric Stabilization: Traditional detergents (e.g., SDS, Triton X-100) are highly effective but denature proteins and exhibit high cytotoxicity. 2-Heptanoyl-sn-glycero-3-phosphocholine utilizes a native zwitterionic phosphocholine headgroup, which provides steric and electrostatic stability without disrupting native biological structures[1][5].

  • Aggressive Micellization: Because it is a monoacyl (lyso) lipid rather than a diacyl lipid like 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC), its packing parameter is significantly lower ( p<0.3 ). This makes it an exceptionally aggressive micellizing agent, capable of solubilizing recalcitrant APIs that standard diacyl short-chain lipids cannot[6][7].

Causality A Single C7 Acyl Chain (sn-2 position) B Conical Geometry (Packing Parameter < 0.3) A->B D Spontaneous Edge Formation B->D C Zwitterionic Headgroup (Phosphocholine) E Steric & Electrostatic Stability C->E F Stable Mixed Micelles D->F E->F

Mechanistic causality of 2-Heptanoyl-PC structural features driving micelle stability.

Quantitative Data: Physicochemical Properties

Understanding the physicochemical baseline of your surfactants is mandatory for reproducible formulation. Below is a comparative summary of short-chain phosphocholines used in mixed micelle formation.

Lipid NameAcyl Chain(s)Molecular WeightApprox. CMCPrimary Application
2-Heptanoyl-sn-glycero-3-PC 1x C7:0 (sn-2)369.39 g/mol ~4.0 - 6.0 mMAggressive API solubilization, rapid-release systems
1,2-Diheptanoyl-sn-glycero-3-PC (DHPC) 2x C7:0481.60 g/mol 1.4 - 1.6 mMNMR Bicelles, Membrane protein reconstitution
1,2-Dihexanoyl-sn-glycero-3-PC (DHPC-C6) 2x C6:0453.50 g/mol ~14.0 mMHighly dynamic mixed micelles, fast exchange

(Data synthesized from PubChem CID 24779501[1] and standard DHPC-C7 reference values[4]).

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the creation of mixed micelles using 2-Heptanoyl-sn-glycero-3-phosphocholine. The methodology relies on the Thin-Film Hydration technique, which ensures molecular-level mixing before aqueous self-assembly.

MicelleFormation N1 2-Heptanoyl-PC (High Curvature) N3 Lipid-API Film (Co-solubilized) N1->N3 Organic Solvent N2 Hydrophobic API (Low Solubility) N2->N3 Organic Solvent N4 Aqueous Hydration (> CMC Threshold) N3->N4 Evaporation & Buffer N5 Mixed Micelle (Thermodynamic Sink) N4->N5 Self-Assembly

Workflow and thermodynamic pathway for formulating API-loaded mixed micelles.

Protocol: Solubilization of Hydrophobic APIs into Mixed Micelles

Materials Required:

  • 2-Heptanoyl-sn-glycero-3-phosphocholine (Powder, >99% purity)

  • Long-chain co-lipid (e.g., DMPC or POPC)

  • Hydrophobic API

  • Chloroform/Methanol (2:1 v/v)

  • Hydration Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

Step-by-Step Methodology:

  • Co-Solubilization (The Mixing Phase):

    • Action: Dissolve the long-chain co-lipid, 2-Heptanoyl-sn-glycero-3-phosphocholine, and the hydrophobic API in Chloroform/Methanol (2:1 v/v) in a round-bottom flask. Aim for a molar ratio ( q ) of long-chain lipid to short-chain lipid of 0.2 to 0.5 for pure mixed micelles.

    • Causality: Organic co-solubilization is non-negotiable. It ensures that the API and lipids are mixed at the molecular level, preventing the API from precipitating into macroscopic crystals during the hydration phase.

  • Solvent Evaporation:

    • Action: Evaporate the solvent using a rotary evaporator under a gentle stream of nitrogen gas to form a thin, uniform lipid-API film. Place the flask under a high vacuum overnight.

    • Causality: Trace organic solvents will prematurely fluidize the micelle core, leading to structural instability and potential in vivo toxicity. Vacuum desiccation guarantees complete solvent removal.

  • Aqueous Hydration:

    • Action: Add the hydration buffer to the flask. The final concentration of 2-Heptanoyl-sn-glycero-3-phosphocholine must be strictly maintained above its CMC (e.g., >10 mM) to drive assembly. Vortex vigorously for 5 minutes.

    • Causality: Hydrating above the CMC forces the 2-Heptanoyl-PC monomers to spontaneously self-assemble to minimize hydrophobic exposure to the aqueous environment, dragging the API and co-lipid into the micellar core.

  • Thermal Cycling (The Maturation Phase):

    • Action: Subject the turbid suspension to 3–5 cycles of freezing (liquid nitrogen or 4°C bath) and thawing (40°C water bath).

    • Causality: This is the most critical step for self-validation. 2-Heptanoyl-PC exhibits temperature-dependent solubility. Cold temperatures increase its aqueous solubility, while heating above the co-lipid's transition temperature ( Tm​ ) fluidizes the long-chain lipid. This thermal shock allows the short-chain PC to intercalate efficiently and "pinch off" uniform mixed micelles from larger multilamellar aggregates[7].

System Validation & Troubleshooting

A robust scientific protocol must be a self-validating system. You must prove that mixed micelles have formed, rather than liposomes or amorphous precipitates.

  • Visual Inspection (Qualitative): Upon successful thermal cycling, the solution must transition from a turbid, milky suspension to an optically clear, isotropic solution. Turbidity indicates the persistence of large vesicles (>100 nm) or un-solubilized API.

  • Dynamic Light Scattering (DLS) (Quantitative): Analyze the sample via DLS. A successful mixed micelle formulation will yield a single, monodisperse peak with a hydrodynamic radius ( Rh​ ) of 3 to 6 nm . If a secondary peak appears at >20 nm, the micellization is incomplete. Troubleshooting: Increase the molar fraction of 2-Heptanoyl-sn-glycero-3-phosphocholine to provide more "edge-actant" to break down the larger structures.

  • Nuclear Magnetic Resonance (NMR): For advanced validation, 31 P-NMR should be employed. Rapidly tumbling mixed micelles will present a sharp, isotropic singlet peak, clearly distinguishing them from the broad, asymmetrical powder pattern characteristic of lamellar liposomes[2][5].

References

  • Effects of interactions on the formation of mixed micelles of 1,2-diheptanoyl-sn-glycero-3-phosphocholine with sodium dodecyl sulfate and dodecyltrimethylammonium bromide PubMed / National Institutes of Health[2]

  • 1,2-Diheptanoyl-sn-glycero-3-PC (DHPC-C7) Product Information & Chemical Properties Cayman Chemical[4]

  • Effects of interactions on the formation of mixed micelles of 1,2-diheptanoyl-sn-glycero-3-phosphocholine... Journal of Colloid and Interface Science (CSUN / Elsevier)[5]

  • 2-Heptanoyl-sn-glycero-3-phosphocholine | C15H32NO7P | CID 24779501 PubChem[1]

  • Bicelle-induced skin penetration mechanism for hydrophilic molecules RSC Publishing[3]

  • Calcium-independent phospholipase A2: Structure and function ResearchGate [6]

  • Optimal Formation of Uniform-Phase Supported Lipid Bilayers from Phospholipid–Monoglyceride Bicellar Mixtures ResearchGate[7]

Sources

Method

solubilization of hydrophobic compounds using 2-Heptanoyl-sn-glycero-3-phosphocholine

Application Note & Protocol Enhanced Solubilization of Hydrophobic Compounds Using 2-Heptanoyl-sn-glycero-3-phosphocholine Abstract The poor aqueous solubility of many active pharmaceutical ingredients (APIs) and researc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Enhanced Solubilization of Hydrophobic Compounds Using 2-Heptanoyl-sn-glycero-3-phosphocholine

Abstract

The poor aqueous solubility of many active pharmaceutical ingredients (APIs) and research compounds presents a significant challenge in drug development and various life science applications, limiting bioavailability and therapeutic efficacy.[1][2][3] This document provides a comprehensive guide to the use of 2-Heptanoyl-sn-glycero-3-phosphocholine, a short-chain lysophospholipid, as an effective solubilizing agent. Due to its amphiphilic nature and high critical micelle concentration (CMC), it readily forms micelles in aqueous solutions that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility and stability. We present the underlying scientific principles, detailed experimental protocols for solubilization, and robust methods for the physicochemical characterization of the resulting drug-loaded micellar formulations.

The Mechanism of Lysophospholipid-Mediated Solubilization

2-Heptanoyl-sn-glycero-3-phosphocholine is an amphiphilic molecule, possessing a polar phosphocholine headgroup (hydrophilic) and a single, short (C7) acyl chain tail (hydrophobic).[4][5] This molecular architecture prevents the formation of stable bilayer structures like liposomes, which are typical for diacyl phospholipids.[1][6] Instead, above a certain concentration in an aqueous medium, these lysophospholipid molecules spontaneously self-assemble into dynamic, spherical structures known as micelles.[7]

This concentration is defined as the Critical Micelle Concentration (CMC).[8] Below the CMC, the molecules exist primarily as individual monomers. Above the CMC, they aggregate to shield their hydrophobic tails from the aqueous environment, creating a micelle with a hydrophobic core and a hydrophilic shell.[7] This hydrophobic core serves as a microenvironment capable of entrapping poorly water-soluble compounds, effectively solubilizing them within the bulk aqueous phase.[2][9]

G cluster_0 Below CMC (Monomers) cluster_1 Above CMC (Micelle Formation) m1 m2 m3 m4 m5 m6 l1 Lysophospholipid Monomer n1 n2 n3 n4 n5 n6 drug Hydrophobic Drug n7 n8 n9 n10 n11 n12 m_proxy->c_proxy Self-Assembly G A 1. Co-dissolve Lipid & Drug in Organic Solvent B 2. Create Thin Film (Rotary Evaporation) A->B Homogenous Mixture C 3. Remove Residual Solvent (High Vacuum) B->C Dry Film D 4. Hydrate Film with Aqueous Buffer (Concentration > CMC) C->D Preparation for Hydration E 5. Agitate to Form Micelles (Vortex / Sonicate) D->E Self-Assembly F 6. Filter & Characterize (0.22 µm Filter) E->F Clarification

Caption: Experimental workflow for thin-film hydration method.

Characterization & Self-Validation

To ensure the protocol is successful and the formulation is suitable for downstream applications, several characterization steps are necessary. This validates the quality and consistency of the preparation.

Visual Inspection & Particle Size Analysis
  • Visual Check: A successfully solubilized formulation should appear clear and transparent. Any cloudiness or precipitation suggests incomplete solubilization or the presence of large aggregates.

  • Dynamic Light Scattering (DLS): DLS is a primary technique to determine the size distribution of the micelles. [10]For lysophospholipid micelles, a narrow size distribution with a Z-average diameter typically in the range of 5-15 nm is expected. This confirms the formation of micelles rather than larger lipid structures.

Drug Loading Content (DLC) & Encapsulation Efficiency (EE)

These parameters quantify how much drug has been successfully encapsulated. [10][11]

  • Drug Loading Content (DLC %): Represents the weight percentage of the drug relative to the total weight of the drug-loaded micelles.

    DLC (%) = (Weight of drug in micelles / Total weight of drug-loaded micelles) x 100

  • Encapsulation Efficiency (EE %): Represents the percentage of the initial drug that was successfully encapsulated in the micelles.

    EE (%) = (Weight of drug in micelles / Total weight of drug used in feed) x 100 [12] Protocol for Determining DLC and EE:

  • Separate non-encapsulated drug from the micellar formulation using a centrifugal filter device (with a molecular weight cutoff appropriate to retain micelles but allow free drug to pass through).

  • Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).

  • Calculate the amount of encapsulated drug by subtracting the amount of free drug from the total initial amount of drug added.

  • Use the formulas above to calculate DLC and EE.

Troubleshooting & Scientific Considerations

  • Issue: The solution remains cloudy after hydration.

    • Cause & Solution: The concentration of the hydrophobic compound may be too high for the amount of lysophospholipid used. Increase the lipid-to-drug ratio. Alternatively, ensure the final lipid concentration is well above the CMC.

  • Issue: Low Encapsulation Efficiency (EE).

    • Cause & Solution: The drug may have poor affinity for the micelle core. This can sometimes be improved by modifying the pH or ionic strength of the hydration buffer, which can influence drug-lipid interactions. Also, confirm that the thin film was uniform and completely dry before hydration.

  • Issue: Micelle Instability Upon Dilution.

    • Cause & Solution: Lysophospholipid micelles are in dynamic equilibrium with their monomers. [7]If the formulation is diluted below the CMC, the micelles will disassemble and release the encapsulated drug. [7]This is an important consideration for in vitro and in vivo applications. Formulations should be prepared and used at concentrations that maintain micellar integrity. [13]

References

  • Vertex AI Search. (n.d.). Phospholipid Components in Liposomes: Enhancing Drug Solubility and Bioavailability.
  • PubMed. (n.d.). [Solubilization of Poorly Water-soluble Drugs with Amphiphilic Phospholipid Polymers].
  • ScienceDirect. (2003, February 1). Effects of synthetic lipids on solubilization and colloid stability of hydrophobic drugs.
  • Vertex AI Search. (2025, January 10). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.
  • Selleckchem. (n.d.). 1,2-Diheptanoyl-SN-glycero-3-phosphocholine (L-α-Diheptanoyllecithin) | Ester Product.
  • ResearchGate. (n.d.). Characterization techniques and main characteristics of drug-loaded micellar systems.
  • Sigma-Aldrich. (n.d.). Interfacial properties and critical micelle concentration of lysophospholipids.
  • MDPI. (2024, April 24). Colloidal and Biological Characterization of Dual Drug-Loaded Smart Micellar Systems.
  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • ResearchGate. (n.d.). A: Stability of the two micelles over two weeks at room temperature and....
  • Pakistan Journal of Pharmaceutical Sciences. (2019, March). Formulation Conditions on the Drug Loading Properties of Polymeric Micelles.
  • Alfa Chemistry. (n.d.). Critical Micelle Concentration (CMC) Lookup Table.
  • Springer Nature Experiments. (n.d.). Preparation and Characterization of Micelles.
  • PubChem. (n.d.). 2-Heptanoyl-sn-glycero-3-phosphocholine | C15H32NO7P | CID 24779501.
  • AIR Unimi. (2021, February 27). Polymeric micelles in drug delivery.
  • PubChemLite. (n.d.). 2-heptanoyl-sn-glycero-3-phosphocholine (C15H33NO7P).
  • PMC. (n.d.). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol.

Sources

Application

Application Note: Bicelle-Mediated Supported Lipid Bilayer Formation Utilizing Heptanoyl-Phosphocholine Derivatives

Executive Summary & Chemical Context Supported Lipid Bilayers (SLBs) are highly versatile, cell-membrane-mimicking biointerfaces critical for biosensor development, drug delivery assays, and fundamental biophysical studi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Supported Lipid Bilayers (SLBs) are highly versatile, cell-membrane-mimicking biointerfaces critical for biosensor development, drug delivery assays, and fundamental biophysical studies. While traditional vesicle fusion is the standard method for SLB fabrication, it often suffers from slow kinetics and the retention of unruptured liposomes on the substrate.

To overcome these thermodynamic barriers, researchers utilize lipid bicelles —disk-shaped nanostructures composed of long-chain phospholipids (e.g., POPC, DPPC) and short-chain lipid edge-stabilizers. While monoacyl 2-heptanoyl-sn-glycero-3-phosphocholine exists primarily as a micellar surfactant[1], the diacyl derivative 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC-C7) is extensively engineered as the premier short-chain component for bicelle-mediated SLB fabrication[2]. This application note details the mechanistic principles, optimized protocols, and quality control metrics for utilizing DHPC-C7 in the rapid formation of defect-free SLBs.

Mechanistic Principles of Bicelle-to-SLB Transition

The efficacy of DHPC-C7 in SLB formation is rooted in its unique amphiphilic thermodynamics. Unlike long-chain lipids that form continuous bilayers, DHPC-C7 has a high spontaneous curvature and a Critical Micelle Concentration (CMC) of approximately 1.4 mM[3].

The Causality of Experimental Choices
  • The q -Ratio : The morphology of the bicelle is dictated by the q -ratio (molar ratio of long-chain to short-chain lipids). A q -ratio between 0.5 and 3.0 forces DHPC-C7 to the highly curved rim of the disk, shielding the hydrophobic core of the long-chain lipids from the aqueous environment[4].

  • Surface-Induced Destabilization : When bicelles adsorb onto a hydrophilic substrate (e.g., silica or mica), electrostatic and van der Waals forces perturb the delicate thermodynamic balance of the DHPC-C7 rim, initiating edge-to-edge fusion between adjacent disks[3].

  • Surfactant Efflux via Dilution : DHPC-C7 acts as a surfactant; if left in the membrane, it can induce defects or pores. By washing the system with a lipid-free buffer, the bulk concentration of DHPC-C7 drops below its CMC. This thermodynamically drives the short-chain lipids to partition out of the membrane and into the aqueous phase, leaving behind a pure, continuous long-chain SLB[3].

Workflow A Mixed Lipid Film (Long-Chain PC + DHPC-C7) B Hydration & Temp Cycling A->B C Disk-Shaped Bicelles (q-ratio optimized) B->C D Surface Adsorption (Silica/Glass) C->D E Bicelle Rupture & Fusion D->E F Buffer Wash (Surfactant Removal) E->F G Defect-Free Planar SLB F->G

Workflow of bicelle-mediated SLB formation using DHPC-C7 edge stabilizers.

Experimental Protocols

The following protocols establish a self-validating system for generating and verifying SLBs using DHPC-C7.

Protocol A: Preparation of POPC/DHPC-C7 Bicelles

Objective: Generate monodisperse lipid bicelles with a stable DHPC-C7 rim.

  • Lipid Mixing : Dissolve POPC (long-chain) and DHPC-C7 (short-chain) in chloroform at a q -ratio of 1.0.

  • Film Formation : Evaporate the solvent under a gentle stream of nitrogen gas. Transfer the vial to a vacuum desiccator for >2 hours to ensure the complete removal of organic solvent traces.

  • Hydration : Rehydrate the dried lipid film in an aqueous buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) to achieve a total lipid concentration of 10 mM.

  • Temperature Cycling (Critical Step) : Subject the suspension to 5 cycles of heating (40°C) and cooling (ice bath), interspersed with vigorous vortexing for 1 minute per cycle.

    • Expert Insight: Heating above the phase transition temperature ( Tm​ ) of POPC (-2°C) ensures the lipids are in the liquid-crystalline phase, allowing DHPC-C7 to homogeneously partition to the edges of the newly forming disks rather than forming isolated micelles.

  • Dilution : Prior to use, dilute the bicelle stock to a working concentration of 0.1 mg/mL using the experimental buffer.

Protocol B: Real-Time SLB Formation via QCM-D

Objective: Monitor the adsorption, rupture, and clearance phases of SLB formation.

  • Baseline Stabilization : Mount a hydrophilic SiO2 sensor in the Quartz Crystal Microbalance with Dissipation (QCM-D) chamber. Flow the aqueous buffer at 50 µL/min until the frequency ( Δf ) and dissipation ( ΔD ) baselines stabilize.

  • Bicelle Injection : Inject the 0.1 mg/mL POPC/DHPC-C7 bicelle solution.

  • Kinetic Monitoring : Observe the characteristic QCM-D signature. You will see an initial drop in Δf (mass addition) and a spike in ΔD (viscoelastic hydration). As a critical surface concentration is reached, the bicelles will spontaneously rupture, causing Δf to rise slightly (loss of coupled water) and ΔD to crash to near-zero (formation of a rigid film).

  • Surfactant Clearance Wash : Once the signals plateau, flush the chamber with lipid-free buffer for 20 minutes.

    • Expert Insight: This wash step is mandatory. It drops the local DHPC-C7 concentration below its 1.4 mM CMC, forcing the short-chain lipids out of the bilayer to prevent surfactant-induced membrane defects[3].

Mechanism N1 Bicelle in Bulk Solution [DHPC-C7] > CMC N2 Adsorption to Hydrophilic Substrate (Electrostatic & Steric Forces) N1->N2 N3 Buffer Wash Initiated [DHPC-C7] < CMC N2->N3 N4 Thermodynamic Destabilization of Bicelle Rim N3->N4 N5 DHPC-C7 Partitions into Aqueous Phase N4->N5 Surfactant Efflux N6 Long-Chain Lipids Rearrange & Fuse N4->N6 Hydrophobic Effect N7 Continuous Supported Lipid Bilayer N5->N7 N6->N7

Thermodynamic mechanism of DHPC-C7 partitioning during SLB formation.

Quantitative Data & Quality Control

To ensure trustworthiness in assay development, researchers must compare the biophysical properties of DHPC-C7 against other short-chain variants (like DHPC-C6) and traditional vesicle fusion.

Table 1: Comparison of Short-Chain Lipid Edge Stabilizers[3]
PropertyDHPC-C6 (Dihexanoyl)DHPC-C7 (Diheptanoyl)
Acyl Chain Length 6 carbons7 carbons
Critical Micelle Concentration (CMC) ∼15 mM ∼1.4 mM
SLB Formation Kinetics FastVery Fast
Post-Wash Membrane Integrity Highly stable, defect-freeProne to defects if unoptimized
Surfactant Destabilization Risk LowModerate to High

Note: Because DHPC-C7 has a significantly lower CMC than DHPC-C6, it is more likely to remain trapped in the lipid bilayer if washing protocols are insufficient, leading to aberrant membrane permeability[3].

Table 2: QCM-D Signatures of SLB Formation Methods
ParameterTraditional Vesicle Fusion (POPC)Bicelle Fusion (POPC / DHPC-C7)
Initial Adsorption Rate SlowRapid
Max Frequency Shift ( Δf ) High ( ∼−60 Hz)Moderate ( ∼−40 Hz)
Max Dissipation ( ΔD ) High ( >5×10−6 )Low-Moderate ( ∼2×10−6 )
Final SLB Δf ∼−25 Hz ∼−25 Hz
Final SLB ΔD <0.5×10−6 <0.5×10−6
Critical Lipid Concentration High ( >0.5 mg/mL)Low ( ∼0.1 mg/mL)
Secondary Validation via FRAP

To validate the fluidity of the resulting SLB, perform Fluorescence Recovery After Photobleaching (FRAP). Incorporate 0.5 mol% of a fluorescent lipid (e.g., NBD-PE) during the lipid mixing step. A successfully formed, defect-free SLB utilizing DHPC-C7 should exhibit a lateral diffusion coefficient ( D ) of 1.0−4.0μm2/s and a mobile fraction exceeding 95% .

References

  • National Center for Biotechnology Information. "2-Heptanoyl-sn-glycero-3-phosphocholine." PubChem Compound Summary for CID 24779501. URL:[Link]

  • Sut, T. N., Park, S., Yoon, B. K., Jackman, J. A., & Cho, N.-J. "Supported Lipid Bilayer Formation from Phospholipid-Fatty Acid Bicellar Mixtures." Langmuir 36.18 (2020): 5021-5029. URL:[Link]

  • Morigaki, K., et al. "Formation of Substrate-Supported Membranes from Mixtures of Long- and Short-Chain Phospholipids." Langmuir 28.29 (2012): 10764-10770. URL:[Link]

  • Application Insights on Nanostructured Interfaces. "Lipid Membranes on Nanostructured Silicon." OSTI.gov (2011). URL:[Link]

Sources

Method

Application Note &amp; Protocol: Strategic Incorporation of 2-Heptanoyl-sn-glycero-3-phosphocholine into Mixed-Lipid Nanodiscs

Introduction Nanodisc technology has emerged as a transformative platform for the study of membrane proteins, providing a soluble, native-like lipid bilayer environment that circumvents the often-denaturing effects of de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nanodisc technology has emerged as a transformative platform for the study of membrane proteins, providing a soluble, native-like lipid bilayer environment that circumvents the often-denaturing effects of detergents.[1][2] These self-assembled structures, composed of a phospholipid bilayer encircled by two copies of a Membrane Scaffold Protein (MSP), allow for unprecedented biophysical and structural analysis of membrane proteins in a controlled setting.[3][4]

The versatility of the nanodisc system permits precise control over the lipid composition, enabling researchers to mimic specific biological membranes or to probe the effects of individual lipid species on protein function.[5] This guide focuses on the strategic incorporation of 2-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC), a short-chain lysophospholipid, into nanodiscs. Due to its unique physicochemical properties, 7:0 Lyso PC presents both a challenge and an opportunity for modulating the biophysical characteristics of the nanodisc bilayer.

This document provides a comprehensive overview of the scientific principles, critical considerations, and detailed laboratory protocols for successfully forming stable, mixed-lipid nanodiscs containing 2-Heptanoyl-sn-glycero-3-phosphocholine.

Scientific Principles & Key Considerations

The Challenge: The Detergent-Like Nature of Short-Chain Lipids

2-Heptanoyl-sn-glycero-3-phosphocholine is a mono-acylated phospholipid with a short seven-carbon chain.[6] Its structure confers a high degree of aqueous solubility and a relatively high critical micelle concentration (CMC) of approximately 1.4 mM, a property more akin to a detergent than a bilayer-forming lipid.[7] Attempting to form nanodiscs using 100% 7:0 Lyso PC would fail, as it cannot form the stable, lamellar bilayer structure required for encapsulation by the MSP belt.

The Solution: The Mixed-Lipid Nanodisc Strategy

The successful incorporation of 7:0 Lyso PC hinges on a mixed-lipid strategy. This involves using a primary, long-chain phospholipid with a low CMC, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), to form the stable bilayer scaffold.[5] The 7:0 Lyso PC is then introduced as a minor component or "dopant" into this pre-existing bilayer framework.

This approach allows researchers to leverage the properties of 7:0 Lyso PC to modulate membrane characteristics like fluidity, thickness, and curvature, while maintaining the overall structural integrity of the nanodisc. The key to success is careful titration of the 7:0 Lyso PC molar ratio to find the optimal balance between its desired effect and the stability of the nanodisc assembly.

Critical Parameters for Successful Assembly

The self-assembly of nanodiscs is a thermodynamically driven process initiated by the slow removal of detergent from a mixture of MSP, lipids, and optionally, a target membrane protein.[1][8] Several parameters are critical for achieving a homogenous population of properly formed nanodiscs.

  • Choice of Primary Lipid: The primary lipid dictates the fundamental properties of the bilayer. DMPC (Tm = 23°C) and POPC (Tm = -2°C) are common choices.[3] The selection should be based on the required experimental temperature and the specific needs of any incorporated membrane protein. Assembly should be performed at or slightly above the transition temperature (Tm) of the primary lipid to ensure the bilayer is in the fluid, liquid-crystalline phase.[2]

  • Molar Ratio of Lipids: The molar percentage of 2-Heptanoyl-sn-glycero-3-phosphocholine is the most crucial new variable. It is strongly recommended to start with a low molar ratio (e.g., 1-5 mol% 7:0 Lyso PC to 95-99 mol% primary lipid) and titrate upwards, monitoring nanodisc yield and stability via size-exclusion chromatography (SEC).

  • Lipid-to-MSP Ratio: The ratio of total lipid molecules to MSP dimers determines the successful formation of discs versus other structures like aggregates or vesicles.[9] This ratio is dependent on the size of the MSP variant used and the average surface area of the lipids in the mixture.[10] See Table 2 for starting recommendations.

  • Detergent Removal: The process must be slow and thorough. Hydrophobic adsorbent beads (e.g., Bio-Beads SM-2) are highly effective for removing detergents like sodium cholate.[5][8] Insufficient removal will prevent assembly, while removal that is too rapid can lead to aggregation.

Data Presentation & Visualization

Table 1: Physicochemical Properties of Selected Lipids
LipidAbbreviationMolecular Weight ( g/mol )Acyl ChainsTransition Temp (Tm)CMC (mM)
2-Heptanoyl-sn-glycero-3-phosphocholine7:0 Lyso PC369.397:0 / 0:0N/A~1.4[7]
1,2-dimyristoyl-sn-glycero-3-phosphocholineDMPC677.9314:0 / 14:023°C[3]~0.00046[7]
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholinePOPC760.0816:0 / 18:1-2°C[3]Very Low
Table 2: Recommended Starting Ratios for "Empty" Nanodisc Assembly
MSP VariantNanodisc Diameter (nm)Molar Ratio (DMPC : MSP)Molar Ratio (POPC : MSP)
MSP1D1~9.7[2]160:2 (80:1 per MSP)[9]130:2 (65:1 per MSP)[9]
MSP1E3D1~12.9[2]300:2 (150:1 per MSP)[9]260:2 (130:1 per MSP)[9]

Note: These ratios are for a single lipid system and serve as a starting point. The optimal ratio for a mixed-lipid system may require empirical adjustment.

G cluster_prep Phase 1: Preparation cluster_assembly Phase 2: Assembly cluster_purification Phase 3: Purification & Analysis msp_prep Express & Purify Membrane Scaffold Protein (MSP) mix 3. Form Assembly Mixture (Add MSP to Solubilized Lipids) msp_prep->mix lipid_prep Prepare Mixed-Lipid Stock (e.g., 95% DMPC + 5% 7:0 Lyso PC) in Chloroform film 1. Create Lipid Film (Evaporate Chloroform) lipid_prep->film solubilize 2. Solubilize Film (Add Buffer + Sodium Cholate) film->solubilize Vortex & Sonicate solubilize->mix assemble 4. Initiate Self-Assembly (Add Bio-Beads to Remove Detergent) mix->assemble Incubate at Tm affinity 5. Affinity Chromatography (Isolate His-tagged Nanodiscs) assemble->affinity Incubate 4-12h sec 6. Size-Exclusion Chromatography (SEC) (Purify & Assess Homogeneity) affinity->sec final_product Purified Mixed-Lipid Nanodiscs sec->final_product

Figure 1: Workflow for the assembly and purification of mixed-lipid nanodiscs.

Detailed Experimental Protocols

Materials and Reagents
  • Membrane Scaffold Protein (MSP): Lyophilized or frozen stock of His-tagged MSP1D1 or MSP1E3D1.

  • Primary Phospholipid: e.g., DMPC (Avanti Polar Lipids, #850345)

  • Short-Chain Phospholipid: 2-Heptanoyl-sn-glycero-3-phosphocholine (Avanti Polar Lipids, #850310)

  • Solvent: Chloroform, HPLC grade

  • Detergent: Sodium Cholate (Sigma-Aldrich, #C6445)

  • Detergent Removal: Bio-Beads™ SM-2 Adsorbents (Bio-Rad, #1523920)

  • Assembly Buffer: 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA

  • SEC Buffer: 20 mM Tris-HCl pH 7.4, 100 mM NaCl

  • Equipment: Rotary evaporator or nitrogen/argon stream, sonicator bath, orbital shaker, chromatography system (e.g., FPLC), SEC column (e.g., Superdex 200 10/300 GL).

Protocol 1: Preparation of Mixed-Lipid Stock

Causality: Creating a homogenous mixed stock in an organic solvent ensures that the lipids are evenly distributed before the formation of the lipid film, which is critical for reproducible assembly.

  • In a glass vial with a Teflon-lined cap, combine the primary lipid (e.g., DMPC) and 2-Heptanoyl-sn-glycero-3-phosphocholine from their chloroform stocks to achieve the desired molar ratio (e.g., 95:5).

  • Calculate the volumes needed to create a final total lipid concentration of 50 mM.

  • Vortex the mixture thoroughly for 1 minute to ensure homogeneity.

  • Store the mixed-lipid stock at -20°C under argon or nitrogen to prevent oxidation.

Protocol 2: Nanodisc Assembly and Purification
  • Lipid Film Preparation: a. Transfer the desired volume of the mixed-lipid stock from Protocol 3.2 into a glass test tube. b. Evaporate the chloroform using a gentle stream of nitrogen or argon gas while rotating the tube to create a thin film on the walls. c. Place the tube under high vacuum for at least 2 hours (or overnight) to remove any residual solvent. The final film should appear as a white, opaque layer.[8]

  • Lipid Solubilization: a. Prepare an assembly buffer containing 100 mM Sodium Cholate. Rationale: A 2:1 ratio of cholate-to-lipid is standard for efficient solubilization.[9] b. Add the cholate-containing buffer to the dried lipid film to achieve a final total lipid concentration of 50 mM. c. Vortex vigorously. The solution will appear milky. d. Alternate between warming the tube under hot tap water and sonicating in a bath sonicator until the solution becomes completely clear. This indicates the formation of lipid-cholate mixed micelles.[8]

  • Assembly Reaction Mixture: a. In a microcentrifuge tube, combine the cholate-solubilized mixed lipids and the MSP solution based on the desired molar ratio from Table 2. b. If incorporating a membrane protein, it should be added at this stage (solubilized in a compatible detergent). For initial optimizations, it is recommended to assemble "empty" discs first.[11] c. Add assembly buffer to reach the final volume. Ensure the final lipid concentration is between 7-18 mM.[9] d. Incubate the mixture for 1 hour at a temperature at or just above the Tm of the primary lipid (e.g., 25°C for DMPC).

  • Detergent Removal & Self-Assembly: a. Prepare Bio-Beads by washing them with methanol and then extensively with deionized water. Store them in water.[8] b. Immediately before use, remove excess water from the beads. Add 0.8 g of damp Bio-Beads per 1 mL of the assembly mixture.[8] c. Place the tube on an orbital shaker and incubate for at least 4 hours (for DMPC) at the same temperature used in step 3d. Rationale: Slow, continuous mixing facilitates efficient detergent adsorption by the beads, which drives the spontaneous assembly of the nanodiscs.[5]

  • Purification by Affinity Chromatography: a. Carefully remove the assembly mixture from the Bio-Beads with a pipette. b. If using His-tagged MSP, perform affinity chromatography (e.g., Ni-NTA) to separate the assembled nanodiscs from unassembled lipids and other impurities.

  • Purification by Size-Exclusion Chromatography (SEC): a. Concentrate the elution from the affinity column if necessary. b. Inject the sample onto an SEC column (e.g., Superdex 200 10/300 GL) equilibrated with SEC buffer.[8] c. Monitor the elution profile at 280 nm. Correctly assembled nanodiscs will elute as a sharp, monodisperse peak at a volume corresponding to their size (e.g., ~12-13 mL for MSP1D1-based discs). Free protein or aggregated material will elute earlier or later.

G cluster_zoom Bilayer Detail nd Mixed-Lipid Nanodisc Structure Membrane Scaffold Protein (MSP) Belt Primary Bilayer-Forming Lipid (e.g., DMPC) 2-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) dmpc1 lyso1 msp_belt MSP dmpc2 dmpc3 dmpc4

Figure 2: Conceptual diagram of a mixed-lipid nanodisc.

Optimization and Troubleshooting

Table 3: Troubleshooting Guide for Mixed-Lipid Nanodisc Assembly
Observation (Post-SEC)Potential CauseSuggested Solution
Broad peak or multiple peaksIncomplete assembly, incorrect lipid:MSP ratio, or aggregation.1. Optimize the lipid:MSP ratio by performing a titration. 2. Ensure complete detergent removal; increase Bio-Bead amount or incubation time.
No distinct nanodisc peak, only aggregates (void volume)Too high concentration of 7:0 Lyso PC, destabilizing the bilayer.1. Decrease the molar percentage of 7:0 Lyso PC in the mixed-lipid stock. 2. Ensure assembly temperature is appropriate for the primary lipid.
Large peak corresponding to free MSPInsufficient lipid for assembly or lipid degradation.1. Increase the amount of lipid relative to MSP. 2. Use fresh lipid stocks and handle under inert gas to prevent oxidation.
Low yield of nanodiscsSub-optimal assembly conditions.1. Verify accuracy of lipid and protein concentrations. 2. Ensure complete solubilization of the lipid film (clear solution).

References

  • Sligar Lab. (2008). Protocols for Preparation of Nanodiscs. University of Illinois. [Link]

  • Alvarez, F. J., & Kandel, Y. (2019). Preparation of Lipid Nanodiscs with Lipid Mixtures. Current Protocols in Protein Science. [Link]

  • Nuclera. (2024). Nanodiscs explained: a practical guide for membrane protein scientists. Nuclera. [Link]

  • Grinkova, Y. V., et al. (2024). Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual. Methods in Molecular Biology. [Link]

  • Garten, M. N., et al. (2015). Rapid preparation of nanodiscs for biophysical studies. Office of Scientific and Technical Information. [Link]

  • PubChem. 2-Heptanoyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information. [Link]

  • Autzen, H. E., et al. (2018). Recent Advances in Nanodisc Technology for Membrane Proteins Studies (2012–2017). Biological and Pharmaceutical Bulletin. [Link]

  • Denisov, I. G., et al. (2007). Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs. Methods in Molecular Biology. [Link]

  • Denisov, I. G., & Sligar, S. G. (2011). Nanodiscs in Membrane Biochemistry and Biophysics. Methods in Molecular Biology. [Link]

  • Vautier-Giongo, C., et al. (2005). Effects of interactions on the formation of mixed micelles of 1,2-diheptanoyl-sn-glycero-3-phosphocholine with sodium dodecyl sulfate and dodecyltrimethylammonium bromide. Journal of Colloid and Interface Science. [Link]

  • Marty, M. T., et al. (2017). Engineering Nanodisc Scaffold Proteins for Native Mass Spectrometry. Analytical Chemistry. [Link]

  • Domenech, C., et al. (2021). Self‐Assembly of Protein‐Containing Lipid‐Bilayer Nanodiscs from Small‐Molecule Amphiphiles. Small. [Link]

  • Shanshuang. Shanshuang's protocols. [Link]

  • Patrick, J. W., et al. (2021). Probing the structure of nanodiscs using surface-induced dissociation mass spectrometry. Analyst. [Link]

  • GAKHAL, A. K., & GORSKI, S. A. (2022). Nanodiscs: Membrane Protein Research in Near-Native Conditions. G-Biosciences. [Link]

  • Avanti Polar Lipids. Critical Micelle Concentrations (CMCs). [Link]

  • Stetsenko, A., et al. (2015). Molecular Models of Nanodiscs. Journal of Chemical Theory and Computation. [Link]

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Technical Notes & Optimization

Troubleshooting

solubility issues with 2-Heptanoyl-sn-glycero-3-phosphocholine in aqueous solutions

Welcome to the technical support center for 2-Heptanoyl-sn-glycero-3-phosphocholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Heptanoyl-sn-glycero-3-phosphocholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues related to the solubility of this lysophospholipid in aqueous solutions.

Introduction to 2-Heptanoyl-sn-glycero-3-phosphocholine

2-Heptanoyl-sn-glycero-3-phosphocholine is a synthetic lysophospholipid, a class of molecules that play crucial roles as signaling molecules and intermediates in lipid metabolism.[1] Its amphipathic nature, with a hydrophilic phosphocholine headgroup and a lipophilic heptanoyl tail, dictates its behavior in aqueous environments, primarily its tendency to form micelles above a certain concentration. Understanding and managing its solubility is critical for the success of a wide range of applications, from biochemical assays to the formulation of lipid-based drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 2-Heptanoyl-sn-glycero-3-phosphocholine in aqueous buffers?

Q2: What is the Critical Micelle Concentration (CMC) of 2-Heptanoyl-sn-glycero-3-phosphocholine and why is it important?

A2: The Critical Micelle Concentration (CMC) is a fundamental property of amphipathic molecules like 2-Heptanoyl-sn-glycero-3-phosphocholine. It is the concentration at which individual lipid molecules (monomers) in an aqueous solution begin to self-assemble into larger aggregates called micelles.

While the exact experimentally determined CMC for 2-Heptanoyl-sn-glycero-3-phosphocholine is not prominently published, we can estimate it based on the trend observed for other 1-acyl-sn-glycero-3-phosphocholines. The CMC increases as the acyl chain length decreases.

LysophosphatidylcholineAcyl Chain LengthCMC (mM) in pure water
1-Decanoyl-sn-glycero-3-phosphocholineC107.0
1-Dodecanoyl-sn-glycero-3-phosphocholineC120.70
1-Tetradecanoyl-sn-glycero-3-phosphocholineC140.070
1-Hexadecanoyl-sn-glycero-3-phosphocholineC160.007
(Data sourced from Sigma-Aldrich)[3]

Given that 2-Heptanoyl-sn-glycero-3-phosphocholine has a C7 acyl chain, its CMC is expected to be significantly higher than that of the C10 analogue, likely in the range of 10-20 mM.

Importance of CMC:

  • Solubility: Working below the CMC ensures a true solution of monomers. Above the CMC, you will have a micellar solution.

  • Biological Activity: The monomeric and micellar forms can have different biological activities. For instance, in cell-based assays, high concentrations of lysophospholipids can have detergent-like effects and permeabilize cell membranes.[4]

  • Formulation: In drug delivery, the CMC is a critical parameter for the formation of stable micelles for encapsulating hydrophobic drugs.

Q3: How should I store 2-Heptanoyl-sn-glycero-3-phosphocholine?

A3: Proper storage is crucial to prevent degradation.

  • Powder Form: Store at -20°C, desiccated, and protected from light. Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.[4]

  • Organic Stock Solutions: Prepare stock solutions in a suitable organic solvent like chloroform or ethanol.[2] Store these solutions in glass vials with Teflon-lined caps at -20°C or -80°C. Avoid using plastic containers as plasticizers can leach into the organic solvent.

  • Aqueous Solutions: It is generally not recommended to store aqueous solutions for long periods, as this can lead to hydrolysis. If necessary, store for a short period at 2-8°C. For longer-term storage, it is better to aliquot and freeze at -20°C or -80°C, although freeze-thaw cycles should be minimized.

Troubleshooting Guide

This section addresses common problems encountered when working with 2-Heptanoyl-sn-glycero-3-phosphocholine in aqueous solutions.

Problem 1: The powder is difficult to dissolve directly in my aqueous buffer.

Cause: Direct dissolution of lysophospholipid powders in aqueous buffers can be slow and lead to the formation of clumps. This is due to the amphipathic nature of the molecule, where the hydrophobic tails can aggregate before the hydrophilic heads are fully hydrated.

Solution:

Recommended Protocol for Solubilization:

  • Prepare a Concentrated Stock Solution in an Organic Solvent:

    • Weigh the desired amount of 2-Heptanoyl-sn-glycero-3-phosphocholine powder in a glass vial.

    • Add a small volume of a suitable organic solvent. Ethanol is a good first choice and is often less disruptive to biological systems than chloroform.[2] A stock concentration of 10-50 mg/mL is typically achievable.

    • Vortex gently until the powder is completely dissolved.

  • Evaporate the Organic Solvent (Optional but Recommended for Sensitive Applications):

    • For applications where the organic solvent may interfere with the experiment (e.g., cell culture), it is best to remove it.

    • In a chemical fume hood, use a gentle stream of dry nitrogen or argon to evaporate the solvent, while gently rotating the vial to create a thin lipid film on the inner surface.

    • Place the vial under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydrate the Lipid Film:

    • Add the desired aqueous buffer to the vial containing the dry lipid film.

    • Vortex or sonicate the solution to aid in the hydration and formation of a clear solution (which may be micellar). Gentle warming (to 30-40°C) can also facilitate this process.[5]

Problem 2: My aqueous solution of 2-Heptanoyl-sn-glycero-3-phosphocholine is cloudy or contains a precipitate.

Cause: Cloudiness or precipitation can occur for several reasons:

  • Concentration is too high: The concentration may exceed the solubility limit in the specific buffer and at the given temperature.

  • Low Temperature: Solubility of lipids generally decreases at lower temperatures.

  • Buffer Composition: High salt concentrations can sometimes decrease the solubility of lysophospholipids by competing for water molecules needed for hydration.

  • pH Effects: While the phosphocholine headgroup is zwitterionic and has a net neutral charge over a wide pH range, extreme pH values can potentially affect solubility.

Troubleshooting Steps:

Caption: Troubleshooting workflow for a cloudy lipid solution.

Problem 3: I am observing unexpected effects in my cell-based assay.

Cause: High concentrations of lysophospholipids can act as detergents and disrupt cell membranes, leading to cytotoxicity or other artifacts. This is particularly relevant when working at concentrations significantly above the CMC.

Solution:

  • Determine the Optimal Concentration Range: Perform a dose-response experiment to determine the concentration range where 2-Heptanoyl-sn-glycero-3-phosphocholine elicits the desired biological effect without causing significant cell death.

  • Work Below or Near the CMC if Possible: For experiments where the monomeric form is desired, work at concentrations below the estimated CMC (likely <10 mM).

  • Use Appropriate Controls: Include a vehicle control (the buffer and any co-solvent used to dissolve the lipid) to ensure that the observed effects are due to the lysophospholipid itself.

  • Consider Complexing with a Carrier Protein: For in vitro experiments, complexing the lysophospholipid with a carrier protein like bovine serum albumin (BSA) can enhance its stability and delivery to cells, potentially reducing non-specific membrane effects.[6]

Experimental Protocol: Preparation of a 10 mM Aqueous Solution of 2-Heptanoyl-sn-glycero-3-phosphocholine

This protocol details the preparation of a 10 mM aqueous solution from a powdered form of the lipid.

Materials:

  • 2-Heptanoyl-sn-glycero-3-phosphocholine (Molecular Weight: 369.39 g/mol )

  • Ethanol (200 proof)

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Water bath sonicator

  • Nitrogen or Argon gas source (optional)

Procedure:

  • Calculate the required mass of the lipid: For 1 mL of a 10 mM solution, you will need: 10 mmol/L * 1 L/1000 mL * 1 mL * 369.39 g/mol = 0.00369 g = 3.69 mg

  • Prepare an organic stock solution:

    • Accurately weigh 3.69 mg of 2-Heptanoyl-sn-glycero-3-phosphocholine into a clean glass vial.

    • Add 100 µL of ethanol to the vial.

    • Vortex until the lipid is completely dissolved.

  • Create a thin lipid film (recommended):

    • Under a gentle stream of nitrogen or argon, evaporate the ethanol while rotating the vial.

    • Place the vial under high vacuum for at least one hour to remove residual solvent.

  • Hydrate the lipid film:

    • Add 1 mL of the desired aqueous buffer to the vial.

    • Vortex vigorously for 1-2 minutes.

    • If the solution is not completely clear, place it in a water bath sonicator for 5-10 minutes, or until the solution clarifies. Gentle warming to 37°C can also be applied during this step.

Caption: Workflow for preparing an aqueous lipid solution.

References

  • The influence of pH on phosphatidylcholine monolayer at the air/aqueous solution interface. Colloids and Surfaces A: Physicochemical and Engineering Aspects. [Link]

  • 2-Heptanoyl-sn-glycero-3-phosphocholine. PubChem. [Link]

  • An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. OUCI. [Link]

  • An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. ResearchGate. [Link]

  • The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. ResearchGate. [Link]

  • Effect of Lysophosphatidylcholine on the Surface Hydration of Phospholipid Vesicles. PMC. [Link]

  • Solubilization of Saturated Fatty Acids and Its Lysophosphatidylcholine by Complexation With Bovine Serum Albumin. PubMed. [Link]

  • Solubilization, partial purification, and reconstitution in phosphatidylcholine-cholesterol liposomes of acyl-CoA:cholesterol acyltransferase. ACS Publications. [Link]

  • Temperature-dependence of the solubilization of dipalmitoylphosphatidylcholine (DPPC) by the non-ionic surfactant Triton X-100, kinetic and structural aspects. PubMed. [Link]

  • Solubility of Poorly Soluble Drugs in Phosphatidylcholine-Based Drug Delivery Systems: Comparison of the Loading Capacity in the Bulk Formulation and Its Dispersed State. PMC. [Link]

  • Synthesis of Lysophospholipids. PMC. [Link]

  • Lysophospholipids composition with water solubility.
  • Phospholipids at the Interface: Current Trends and Challenges. MDPI. [Link]

  • Schematic illustration of the effect of temperature on phospholipid... ResearchGate. [Link]

  • 1-Hexadecanoyl-2-heptanoyl-sn-glycero-3-phosphocholine. PubChem. [Link]

  • Effects of temperature and lipid unsaturation. University of Nottingham. [Link]

  • Association of lysophosphatidylcholine with fatty acids in aqueous phase to form bilayers. PubMed. [Link]

  • Reconstitution method for high concentration dry protein formulations.
  • High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers. [Link]

  • Synthesis of 1-palmitoyl-2-isoprenoyl-sn-glycero-3-phosphocholine (7a,... ResearchGate. [Link]

  • Glycerophospholipid synthesis: Improved general method and new analogs containing photoactivable groups. CORE. [Link]

Sources

Optimization

preventing degradation of 2-Heptanoyl-sn-glycero-3-phosphocholine in storage

[label="Keep on ice (4°C)\nUse within 1 Figure 1: Mechanism of acyl migration from the sn-2 to the sn-1 position via a cyclic intermediate. Troubleshooting FAQs Q1: Why did my 2-heptanoyl-sn-glycero-3-phosphocholine lose...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Keep on ice (4°C)\nUse within 1

Figure 1: Mechanism of acyl migration from the sn-2 to the sn-1 position via a cyclic intermediate.

Troubleshooting FAQs

Q1: Why did my 2-heptanoyl-sn-glycero-3-phosphocholine lose its specific sn-2 confirmation after a few days in an aqueous buffer? A1: You are observing rapid acyl migration. Water acts as a dielectric medium that stabilizes the charge separation in the transition state of the migration. Furthermore, at physiological pH (7.4), the primary hydroxyl group at the sn-1 position is highly nucleophilic. In aqueous buffers at 37°C, over 50% of sn-2 LPCs can isomerize to the sn-1 form within hours[1].

Q2: Can I store the reconstituted lipid at -20°C to completely prevent degradation? A2: No. Acyl migration is a chemical isomerization, not a biological degradation. While -20°C lowers the kinetic energy of the system, it does not arrest it. Empirical data shows that up to 10% isomerization can still occur at -20°C in organic solvents over a 4-week period[1]. For long-term stock storage, -80°C is strictly required.

Q3: Does the choice of organic solvent matter for my stock solutions? A3: Absolutely. You must use a solvent that does not contain water or reactive nucleophiles. A mixture of Chloroform and Methanol (2:1, v/v) is the industry standard. The organic environment suppresses the dielectric stabilization required for the cyclic intermediate to form, significantly slowing the migration rate[1].

Quantitative Data: Stability Profile

The following table summarizes the expected degradation (isomerization) rates of sn-2 lysophospholipids across various storage conditions, highlighting the critical need for strict environmental controls.

Storage ConditionSolventTemperatureEstimated Isomerization (sn-2 to sn-1)
Aqueous Buffer (pH 7.4) Water37°C>50% within 12 hours
Aqueous Buffer (pH 4.5) Water4°C<10% over 24 hours
Organic Stock CHCl₃:MeOH (2:1)22°C (Room Temp)~30% over 4 weeks
Organic Stock CHCl₃:MeOH (2:1)-20°C~10% over 4 weeks
Lyophilized Powder None (Desiccated)-80°CNegligible (>1 year stability)

(Data extrapolated from established sn-2 lysophosphatidylcholine degradation kinetics)[1],[2].

Standard Operating Procedures (SOPs)

To guarantee scientific integrity, every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure your lipid remains in its native sn-2 conformation.

Protocol 1: Preparation and Storage of Organic Stock Solutions

Causality Note: We purge with inert gas not because the saturated heptanoyl chain is prone to oxidation, but to displace atmospheric moisture that catalyzes hydrolysis.

  • Equilibration: Remove the lyophilized vial of 2-heptanoyl-sn-glycero-3-phosphocholine from -80°C storage. Place it in a desiccator and allow it to equilibrate to room temperature (approx. 30 minutes) before opening. Skipping this step causes atmospheric water to condense on the cold lipid powder.

  • Reconstitution: Dissolve the powder in a dry, deoxygenated organic solvent mixture of Chloroform:Methanol (2:1, v/v) to achieve your desired stock concentration (e.g., 10 mg/mL).

  • Aliquotting: Transfer single-use volumes into amber glass vials equipped with Teflon-lined screw caps. Do not use standard plastic microcentrifuge tubes, as chloroform will leach plasticizers into your sample.

  • Purging: Gently blow a stream of dry Nitrogen or Argon gas over the liquid surface to displace ambient air and moisture from the headspace.

  • Storage: Cap tightly, seal with Parafilm, and immediately transfer to a -80°C freezer.

Protocol 2: Aqueous Reconstitution for Downstream Assays

Causality Note: We adjust the buffer to pH 4.0–5.0 because the lowest rate of LPC isomerization occurs in this acidic window[3]. The acidity protonates the sn-1 hydroxyl, drastically reducing its nucleophilicity.

  • Evaporation: Transfer the required volume of organic stock to a glass test tube. Evaporate the solvent under a gentle, steady stream of Nitrogen gas until a thin lipid film forms at the bottom of the tube.

  • Desiccation: Place the tube in a vacuum desiccator for 1–2 hours to remove trace residual organic solvents.

  • Hydration: Hydrate the lipid film using a pre-chilled (4°C) aqueous buffer. If your downstream assay permits, adjust this buffer to pH 4.0 - 5.0 .

  • Usage: Vortex gently until the solution is clear (indicating micelle formation). Keep the working solution on ice and use within 12 hours . Do not freeze-thaw aqueous lipid solutions.

Self-Validating System: Thin-Layer Chromatography (TLC) Check

Before initiating a high-stakes experiment, validate the structural integrity of your stock:

  • Spot 1 µL of your organic stock solution onto a silica gel TLC plate.

  • Develop the plate in a mobile phase of Chloroform : Methanol : Water (65:25:4).

  • Visualize using iodine vapor or a phosphomolybdic acid stain.

  • Interpretation: The sn-1 and sn-2 isomers will resolve into distinct bands (the sn-1 isomer typically migrates slightly faster). If you observe a heavy secondary band, significant acyl migration has occurred, and the stock must be discarded.

Storage Decision Workflow

StorageWorkflow Start Lyophilized 2-Heptanoyl-LPC Q1 Immediate Use? Start->Q1 StoreDry Store at -80°C Desiccated, under Argon Q1->StoreDry No Recon Reconstitute in Organic Solvent (CHCl3:MeOH 2:1) Q1->Recon Yes StoreOrg Store Stock at -80°C (Validate via TLC before use) Recon->StoreOrg Stock Aliquots Aq Dry to Lipid Film & Hydrate in Buffer (pH 4.0-5.0) Recon->Aq Assay Prep Use Keep on ice (4°C) Use within 12 hours Aq->Use

Figure 2: Decision tree for the optimal reconstitution and storage of 2-heptanoyl-LPC.

References

  • PubChem Database. 2-Heptanoyl-sn-glycero-3-phosphocholine (CID 24779501). National Center for Biotechnology Information. [Link]

  • D.S. Reddy, et al. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species. PubMed Central (PMC).[Link]

  • Wikipedia. 1-Lysophosphatidylcholine.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Liposome Stability with Short-Chain Lysophosphatidylcholines

Welcome to the technical support center for optimizing liposome stability using short-chain lysophosphatidylcholines (LPCs). This resource is designed for researchers, scientists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing liposome stability using short-chain lysophosphatidylcholines (LPCs). This resource is designed for researchers, scientists, and drug development professionals who are looking to enhance their liposomal formulations. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Introduction: The Double-Edged Sword of Lysophosphatidylcholines

Lysophosphatidylcholines, single-chain amphiphiles, are often viewed as agents of instability in liposome formulations, arising from the hydrolysis of ester bonds in phospholipids and potentially leading to leaky, unstable vesicles.[1][2] However, when strategically incorporated, short-chain LPCs can be powerful tools to modulate membrane properties. Their unique conical shape, compared to the cylindrical shape of diacyl-phospholipids, introduces packing defects and alters membrane curvature, which can be leveraged to enhance drug delivery and cellular uptake.[3][4] For instance, LPCs have been shown to improve the oral absorption and therapeutic efficacy of encapsulated drugs like astaxanthin.[5]

This guide will help you navigate the complexities of using short-chain LPCs, turning potential stability issues into formulation advantages.

Frequently Asked Questions (FAQs)

Here are some common questions and issues that arise when working with short-chain LPCs in liposome formulations:

Q1: My liposome suspension is showing visible aggregation after incorporating a short-chain LPC. What is the likely cause and how can I fix it?

A1: Aggregation is a common sign of colloidal instability. While LPCs can enhance certain properties, their detergent-like nature can also disrupt the bilayer integrity if not used at an optimal concentration.

  • Causality: The conical shape of LPCs can disrupt the lamellar packing of the bilayer, leading to exposed hydrophobic regions that promote inter-vesicular aggregation.

  • Troubleshooting:

    • Optimize LPC Concentration: Systematically decrease the molar percentage of the short-chain LPC in your formulation. Start with a low concentration (e.g., 1-2 mol%) and gradually increase it while monitoring particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Incorporate Charged Lipids: The inclusion of a charged lipid (e.g., 5-10 mol% of DOPG for a negative charge or DOTAP for a positive charge) can increase electrostatic repulsion between liposomes, preventing aggregation.[6] A zeta potential of at least ±30 mV is generally indicative of a stable suspension.[6]

    • PEGylation: Incorporating PEGylated lipids can provide a steric barrier on the liposome surface, preventing close contact and subsequent aggregation.[7][8]

Q2: I'm observing a significant increase in the leakage of my encapsulated hydrophilic drug after adding a short-chain LPC. How can I improve retention?

A2: Increased membrane permeability is a known effect of LPC incorporation.[9] This can be beneficial for drug release at the target site but problematic for stability during storage.

  • Causality: The presence of LPCs creates transient pores and defects in the lipid bilayer, providing pathways for the encapsulated drug to leak out.

  • Troubleshooting:

    • Adjust Lipid Composition:

      • Increase Acyl Chain Length of Primary Phospholipid: Using phospholipids with longer, saturated acyl chains (e.g., DSPC instead of DPPC) increases the rigidity of the membrane, counteracting the fluidizing effect of the short-chain LPC.[10]

      • Incorporate Cholesterol: Cholesterol is a well-known membrane stabilizer that can decrease the permeability of the bilayer to water-soluble molecules.[1][11]

    • Optimize Drug Loading Method: For pH-gradient loading of weakly basic drugs, ensure a stable and robust pH gradient is established before drug incubation.

Q3: My liposomes show an initial good size distribution, but the PDI increases over time upon storage. What's happening?

A3: An increasing PDI over time suggests a long-term physical instability issue, likely related to liposome fusion or Ostwald ripening.[]

  • Causality: The dynamic nature of LPCs in the bilayer can lead to the gradual fusion of smaller vesicles into larger ones to minimize surface free energy.

  • Troubleshooting:

    • Storage Conditions: Store liposome suspensions at 4°C to reduce lipid mobility and fusion kinetics. Avoid freezing unless a suitable cryoprotectant is used, as freeze-thaw cycles can disrupt liposome integrity.

    • Re-evaluate LPC Chain Length: While this guide focuses on short-chain LPCs, the specific chain length matters. For example, LPCs with acyl chains of 14-18 carbons have been shown to inhibit membrane fusion in some contexts.[13] Consider screening LPCs with slightly different chain lengths.

    • Buffer Composition: Ensure the pH and ionic strength of your storage buffer are optimal. High ionic strength can screen surface charges and reduce electrostatic repulsion, promoting aggregation.[6]

Troubleshooting Guide: Advanced Problem Solving

This section provides a more detailed, step-by-step approach to resolving complex issues encountered during the optimization of liposome stability with short-chain LPCs.

Problem 1: Inconsistent Batch-to-Batch Reproducibility of Liposome Size and Encapsulation Efficiency

Inconsistent results are a major hurdle in translating research findings into reliable applications.

Root Cause Analysis Workflow

Caption: Workflow for troubleshooting batch-to-batch inconsistency.

Detailed Troubleshooting Steps
  • Raw Material Verification:

    • Lipid Integrity: Use high-purity lipids from a reputable supplier. Lysophosphatidylcholines can be susceptible to hydrolysis. Consider purchasing fresh stock if yours is old. For instance, 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (14:0 Lyso PC) should be stored at -20°C.[14]

    • Accurate Weighing and Molar Ratio Calculation: Double-check all calculations for lipid and drug amounts. Small errors in the molar ratio of the short-chain LPC can have significant effects on the final liposome characteristics.

  • Standardization of the Preparation Method (Thin-Film Hydration & Extrusion Example):

    • Lipid Film Formation: Ensure the lipid film is thin and evenly distributed. A thick or uneven film can lead to incomplete hydration and a heterogeneous liposome population.

    • Complete Solvent Removal: Residual organic solvent can alter membrane properties and lead to instability. Dry the lipid film under high vacuum for a sufficient duration.

    • Hydration: Maintain a consistent temperature and duration for the hydration step. The hydration temperature should be above the phase transition temperature (Tc) of the highest Tc lipid in the formulation.

    • Extrusion: Use a well-defined extrusion protocol. The number of extrusion cycles and the pore size of the polycarbonate membranes should be kept constant across all batches.

  • Control of Formulation Parameters:

    • Buffer Preparation: Prepare fresh buffer for each experiment and verify the pH. The surface charge of liposomes can be pH-dependent, affecting their stability.[15]

    • Ionic Strength: Be mindful of the salt concentration in your buffer, as high ionic strength can lead to aggregation.[6]

Problem 2: Poor In Vitro Stability in Biological Media (e.g., Serum)

Liposomes that are stable in simple buffers may quickly aggregate or release their contents in the presence of proteins and other biomolecules.

Mechanism of Instability and Mitigation Strategies
Instability MechanismCausalityMitigation StrategyKey Analytical Techniques
Opsonization & RES Uptake Plasma proteins (opsonins) bind to the liposome surface, marking them for clearance by the reticuloendothelial system (RES).[8]Incorporate PEGylated lipids (e.g., DSPE-PEG2000) to create a steric shield that reduces protein binding.[8]DLS (size change in serum), Zeta Potential
Protein-Induced Leakage Some proteins can insert into the lipid bilayer, disrupting its integrity and causing drug leakage.[16]Optimize the lipid composition by using saturated phospholipids with higher phase transition temperatures and incorporating cholesterol to increase membrane rigidity.[1]Fluorescence-based leakage assays (e.g., calcein or carboxyfluorescein release)
LPC Extraction Serum components like albumin can extract LPC molecules from the liposome bilayer, leading to destabilization.Covalently link the LPC to another lipid or polymer within the formulation. This is an advanced strategy requiring chemical synthesis.HPLC to quantify lipid composition over time.
Experimental Protocol: Assessing Serum Stability
  • Preparation: Prepare your LPC-containing liposomes and a control formulation without LPC.

  • Incubation: Incubate the liposome suspensions in 50% fetal bovine serum (FBS) or human serum at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Analysis:

    • Size and PDI: Measure the particle size and PDI of each aliquot using DLS to assess aggregation.

    • Drug Leakage: Separate the liposomes from the serum (e.g., using size exclusion chromatography) and quantify the amount of encapsulated drug remaining at each time point using a suitable analytical method like HPLC or fluorescence spectroscopy.[17][18]

Visualizing the Role of Short-Chain LPCs in Liposome Bilayers

The unique molecular shape of LPCs is central to their function. The following diagram illustrates how their incorporation alters the lipid packing in the bilayer.

Caption: LPCs (red) introduce packing defects in the bilayer.

By understanding and systematically addressing these common challenges, researchers can effectively harness the unique properties of short-chain lysophosphatidylcholines to create more stable and efficacious liposomal drug delivery systems.

References

  • Creative Biostructure. (n.d.). Liposome Stability Analysis. Retrieved from [Link]

  • MDPI. (2025, March 21). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Retrieved from [Link]

  • Ralston, E., Blumenthal, R., Weinstein, J. N., Sharrow, S. O., & Henkart, P. (1980). Lysophosphatidylcholine in liposomal membranes: enhanced permeability but little effect on transfer of a water-soluble fluorescent marker into human lymphocytes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 597(3), 543-551. Retrieved from [Link]

  • Martin, O. C., & Lentz, B. R. (2009). Drunken Membranes: Short-Chain Alcohols Alter Fusion of Liposomes to Planar Lipid Bilayers. Biophysical Journal, 96(10), 4099-4110. Retrieved from [Link]

  • Intertek. (n.d.). Liposome Characterisation and Analysis for Drug Delivery. Retrieved from [Link]

  • MDPI. (2025, November 27). Liposome stability: multifactorial regulation and optimization strategies in in vivo delivery. Retrieved from [Link]

  • Lifeasible. (n.d.). Liposome Stability Analysis. Retrieved from [Link]

  • Zhao, J., Liu, Y., Wang, C., Kang, C., & Wang, J. (2022). Engineering Lipusu with lysophosphatidylcholine for improved tumor cellular uptake and anticancer efficacy. Journal of Materials Chemistry B, 10(12), 2036-2044. Retrieved from [Link]

  • Vrhovnik, K., & Sentjurc, M. (2012). Lysolipid containing liposomes for transendothelial drug delivery. Medical Hypotheses, 78(4), 547-550. Retrieved from [Link]

  • Ghosh, A., Sarkar, S., & Das, N. (2022). Lysophosphatidylcholine-based liposome to improve oral absorption and nephroprotective effects of astaxanthin. Journal of Food Biochemistry, 46(11), e14397. Retrieved from [Link]

  • Grote, J. J., & Longo, M. L. (2007). Short-Chain Alcohols Promote Accelerated Membrane Distention in a Dynamic Liposome Model of Exocytosis. Biophysical Journal, 93(6), 2056-2067. Retrieved from [Link]

  • Jeremic, M., & Jena, B. P. (2010). Lysophosphatidylcholine inhibits membrane-associated SNARE complex disassembly. FEBS Letters, 584(14), 3186-3190. Retrieved from [Link]

  • Science.gov. (n.d.). phosphatidylcholine pc liposomes: Topics by Science.gov. Retrieved from [Link]

  • Vrhovnik, K., & Sentjurc, M. (2012). Lysolipid containing liposomes for transendothelial drug delivery. Medical Hypotheses, 78(4), 547-550. Retrieved from [Link]

  • Holmberg, E., Maruyama, K., Litzinger, D. C., Wright, S., Davis, M., & Gabizon, A. (1994). Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes. Journal of Pharmaceutical Sciences, 83(5), 723-727. Retrieved from [Link]

  • Daraee, H., Etemadi, A., Kouhi, M., Alimirzalu, S., & Akbarzadeh, A. (2016). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Journal of Cellular and Molecular Medicine, 20(4), 591-599. Retrieved from [Link]

  • Miatmoko, A., Kono, Y., & Yamashita, F. (2017). Influence of cholesterol on liposome stability and on in vitro drug release. Drug Discoveries & Therapeutics, 11(5), 269-275. Retrieved from [Link]

  • Jain, S., & Jain, N. K. (2010). Stability Aspects of Liposomes. Indian Journal of Pharmaceutical Education and Research, 44(4), 386-395. Retrieved from [Link]

  • Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015). Advances and Challenges of Liposome Assisted Drug Delivery. Frontiers in Pharmacology, 6, 286. Retrieved from [Link]

  • Hsu, C. H., Chen, Y. C., Lai, Y. H., Wang, C. H., & Jeng, U. S. (2025). Changes of the lipid membrane structures caused by chain-length-dependent doxorubicin embedment in PEGylated liposomes. IUCrJ, 12(3), 304-314. Retrieved from [Link]

  • Creative Biostructure. (2024, September 18). The Science Behind Liposome Formation and Stability: A Comprehensive Review. Retrieved from [Link]

  • Quora. (2013, December 21). How to prevent liposome aggregation. Retrieved from [Link]

  • Inoue, K., & Nojima, S. (1979). The Interaction of Lysophosphatidylcholine with Protein-Containing Liposomes. The Journal of Biochemistry, 86(5), 1335-1343. Retrieved from [Link]

  • Inoue, K., & Nojima, S. (1979). The interactions of lysophosphatidylcholine with protein-containing liposomes. The Journal of Biochemistry, 86(5), 1335-1343. Retrieved from [Link]

  • MDPI. (2025, September 27). Sterilization Effects on Liposomes with Varying Lipid Chains. Retrieved from [Link]

  • MDPI. (2023, January 21). Phosphatidylcholine Liposomes Reprogram Macrophages toward an Inflammatory Phenotype. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Mass Spectrometry of 2-Heptanoyl-sn-glycero-3-phosphocholine

As a Senior Application Scientist, I frequently assist researchers analyzing short-chain lysophosphatidylcholines (LPCs) such as 2-heptanoyl-sn-glycero-3-phosphocholine (LPC 0:0/7:0). The primary analytical hurdles with...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently assist researchers analyzing short-chain lysophosphatidylcholines (LPCs) such as 2-heptanoyl-sn-glycero-3-phosphocholine (LPC 0:0/7:0). The primary analytical hurdles with this molecule stem from the thermodynamic instability of its sn-2 ester bond and the charge-directed fragmentation mechanics of its phosphocholine headgroup.

This guide bypasses generic troubleshooting to provide mechanistic explanations and self-validating protocols designed to resolve these specific structural and mass spectrometry challenges.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I seeing two chromatographic peaks for my single 2-heptanoyl-sn-glycero-3-PC standard? Causality: You are observing spontaneous acyl migration. The heptanoyl group in your standard is located at the sn-2 position, which is a sterically hindered secondary alcohol. The sn-1 position, being a primary alcohol, forms a thermodynamically more stable ester bond. In aqueous solutions, particularly at physiological pH (e.g., pH 7.4) and temperatures above 4°C, the sn-2 acyl chain undergoes an intramolecular nucleophilic attack [1]. This forms a cyclic orthoester intermediate that rapidly resolves into the sn-1 isomer (1-heptanoyl-sn-glycero-3-PC) [1]. During Reversed-Phase Liquid Chromatography (RPLC), the sn-2 isomer elutes earlier than the sn-1 isomer due to the different spatial presentation of the hydrophobic acyl chain [2]. Self-Validating Check: Re-inject the exact same sample vial after leaving it for 8 hours at room temperature. If acyl migration is the culprit, the early-eluting peak (sn-2) will significantly decrease, while the late-eluting peak (sn-1) will proportionally increase, validating the thermodynamic shift [1].

FAQ 2: Why does positive mode MS/MS yield only m/z 184 without structural information about the heptanoyl chain? Causality: This is a classic case of charge-driven fragmentation. In positive electrospray ionization (ESI+), the quaternary amine of the choline headgroup carries a fixed positive charge. During Collision-Induced Dissociation (CID), the lowest energy pathway is the cleavage of the phosphoester bond, transferring a proton from the glycerol backbone to the phosphate. This yields the highly stable phosphocholine cation at m/z 184.07 [3]. Because this reaction requires significantly less energy than cleaving the acyl chain, the m/z 184 ion dominates the product ion spectrum (often >95% relative abundance), suppressing structurally informative fragments [4]. Solution: To obtain acyl chain information, you must switch to negative ion mode (ESI-) using adduct chemistry.

FAQ 3: How can I definitively distinguish the sn-1 and sn-2 isomers using mass spectrometry? Causality: While ESI+ MS/MS is largely blind to the sn-position, ESI- MS/MS of the formate adduct ([M+HCOO]-) provides diagnostic differences. Upon CID, the adduct loses the formate and a methyl group to form the demethylated ion [M-CH3]- (m/z 354.17). The relative abundance of the carboxylate anion (heptanoate, m/z 129.09) versus the demethylated ion differs between isomers. The most robust self-validating system combines RPLC retention time (sn-2 elutes first) with these negative mode MS/MS fragmentation patterns [5].

Mechanistic Visualizations

Workflow A 2-Heptanoyl-sn-glycero-3-PC (sn-2 Isomer) B Cyclic Orthoester Intermediate A->B Aqueous Buffer pH > 6, Temp > 4°C D RPLC Separation A->D Injection C 1-Heptanoyl-sn-glycero-3-PC (sn-1 Isomer) B->C Thermodynamic Stabilization C->D Injection E Early Eluting Peak (sn-2 Isomer) D->E F Late Eluting Peak (sn-1 Isomer) D->F

Workflow demonstrating sn-2 to sn-1 acyl migration and RPLC separation.

Fragmentation A Precursor Ion (ESI+) [M+H]+ m/z 370.2 C Phosphocholine Cation m/z 184.1 (Base Peak) A->C CID Cleavage (Charge-Driven) D Loss of H2O m/z 352.2 A->D Minor Pathway B Precursor Ion (ESI-) [M+HCOO]- m/z 414.2 E Demethylated Ion [M-CH3]- m/z 354.2 B->E Loss of Formate & Methyl F Heptanoate Anion m/z 129.1 B->F Acyl Chain Cleavage

ESI+ and ESI- MS/MS fragmentation pathways for LPC 0:0/7:0.

Quantitative Data Summaries

Table 1: Diagnostic m/z values for 2-Heptanoyl-sn-glycero-3-phosphocholine (Exact Mass: 369.1916 Da)

Ionization ModeAdduct/IonFormulaTheoretical m/zDiagnostic Utility
Positive (ESI+)[M+H]+C15H33NO7P+370.1994Intact molecular ion
Positive (ESI+)[Headgroup]+C5H15NO4P+184.0739Confirms phosphocholine presence
Negative (ESI-)[M+HCOO]-C16H33NO9P-414.1893Intact adduct for MS/MS precursor
Negative (ESI-)[M-CH3]-C14H29NO7P-354.1682Demethylation product
Negative (ESI-)[FA-H]-C7H13O2-129.0916Confirms 7:0 heptanoyl chain

Table 2: Chromatographic and Stability Comparison of sn-1 vs. sn-2 Isomers

Property1-Heptanoyl-sn-glycero-3-PC (sn-1)2-Heptanoyl-sn-glycero-3-PC (sn-2)
RPLC Elution Order Late elutingEarly eluting
Thermodynamic Stability High (Primary hydroxyl ester)Low (Secondary hydroxyl ester)
Acyl Migration Rate (pH 7.4) NegligibleHigh (t1/2 ~ hours at 37°C)
MS/MS (Neg Mode) Fragment Higher abundance of [M-CH3]-Lower abundance of [M-CH3]-
Experimental Protocols

Protocol: Extraction and LC-MS/MS Analysis of 2-Heptanoyl-sn-glycero-3-PC to Minimize Acyl Migration

This protocol is designed as a self-validating system; the inclusion of acidification and strict temperature controls prevents artifactual isomerization, ensuring the ratio of sn-1/sn-2 observed on the MS reflects the true biological or synthetic state.

  • Sample Quenching: Immediately quench biological reactions using cold (-20°C) organic solvents (e.g., Chloroform/Methanol 2:1, v/v). Causality: Rapid temperature drop and protein precipitation halt enzymatic (e.g., PLA1/PLA2) and spontaneous isomerization [1].

  • Acidification: Add 0.1% formic acid to the extraction solvent. Causality: The acidic environment protonates the phosphate group and minimizes the formation of the cyclic orthoester intermediate responsible for acyl migration.

  • Extraction: Perform a modified Folch extraction strictly on ice. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Drying and Reconstitution: Dry the lower organic phase under a gentle stream of nitrogen gas. Reconstitute in Methanol/Water (9:1, v/v) containing 0.1% formic acid immediately prior to LC-MS analysis. Causality: Storing LPCs in aqueous buffers promotes migration; high organic content stabilizes the sn-2 ester [1].

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 Reversed-Phase column (e.g., Acquity UPLC CSH C18). Maintain column temperature at 45°C. Use a gradient of Water (Mobile Phase A) and Acetonitrile/Isopropanol (Mobile Phase B) supplemented with 10 mM ammonium formate. Causality: Ammonium formate acts as a dual-purpose additive; it ensures sharp chromatographic peak shapes and provides the necessary formate anions to generate the diagnostic [M+HCOO]- adducts in negative ion mode.

References
  • Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. PLoS One (NIH). URL:[Link]

  • Characterization of Fatty Acyl Modifications in Phosphatidylcholines and Lysophosphatidylcholines via Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry (ACS). URL:[Link]

  • Separation and quantification of sn-1 and sn-2 fatty acid positional isomers in phosphatidylcholine by RPLC-ESIMS/MS. Journal of Biochemistry (PubMed). URL:[Link]

  • Two-Dimensional High Performance Liquid Chromatography-Mass Spectrometry for Phosphatidylcholine Analysis in Egg Yolk. ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: NMR Signal-to-Noise Optimization for 2-Heptanoyl-sn-glycero-3-phosphocholine

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with short-chain phospholipids like 2-Heptanoyl-sn-glycero...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with short-chain phospholipids like 2-Heptanoyl-sn-glycero-3-phosphocholine. Because this amphiphilic molecule readily self-assembles into micelles, optimizing its Nuclear Magnetic Resonance (NMR) Signal-to-Noise Ratio (SNR) requires a delicate balance of hardware physics, micellar thermodynamics, and advanced digital signal processing.

Below, we address the most critical failure points and provide self-validating protocols to ensure high-fidelity spectral acquisition.

I. Hardware & Instrument Calibration

FAQ 1: Why am I getting poor SNR even with a high-field (e.g., 600 MHz or 800 MHz) magnet?

Root Cause: While magnetic field strength ( B0​ ) scales signal linearly, thermal noise originating from the probe's electronics often dominates the receiver pathway, bottlenecking your SNR. Solution: Transition from a room-temperature (RT) probe to a Cryoprobe . Mechanistic Insight: Thermal (Johnson-Nyquist) noise generated in the detection coils is directly proportional to the square root of the temperature ( T​ ). Conventional probes operate at ~300 K. By utilizing liquid helium to cool the RF coil and preamplifier to ~20 K, thermal noise is reduced by a factor of 300/20​≈3.9× . This physical chilling provides a massive, immediate enhancement in SNR without altering the sample .

FAQ 2: My cryoprobe is perfectly tuned and matched using the spectrometer's automated routine, but my SNR is still sub-optimal. What is missing?

Root Cause: Standard tuning/matching routines (like atmm on Bruker systems) optimize the transmit pathway to minimize reflected RF power, but they do not perfectly optimize the receive pathway. Solution: Perform Spin-Noise Probe Tuning . Mechanistic Insight: The electronic paths for transmitting RF pulses and receiving the faint NMR signal are distinct. To optimize the receive path, the probe must be tuned using the intrinsic spin-noise of the solvent (e.g., H2​O/D2​O ) without applying any RF pulses. Adjusting the tuning offset frequency until an inverted spin-noise signal is maximized aligns the receiver circuit perfectly with the sample's emission, yielding up to a 21% improvement in SNR .

II. Sample Preparation & Micelle Dynamics

FAQ 3: I increased the concentration of 2-Heptanoyl-sn-glycero-3-phosphocholine to get more signal, but the peaks actually got wider and the SNR dropped. Why?

Root Cause: Macroscopic viscosity and micelle crowding. Solution: Optimize the lipid-to-solvent ratio to maintain the concentration just above the Critical Micelle Concentration (CMC), or elevate the sample temperature slightly to reduce viscosity. Mechanistic Insight: 2-Heptanoyl-sn-glycero-3-phosphocholine forms micelles in aqueous solutions. High concentrations dramatically increase the solution's macroscopic viscosity. According to Stokes-Einstein-Debye principles, higher viscosity slows the rotational correlation time ( τc​ ) of the micelles. Slower tumbling enhances transverse relaxation ( T2​ ), leading to broader NMR lines ( Δν=1/(πT2​) ). Because the total peak area is conserved, broader lines result in shorter peak heights, effectively destroying your SNR .

T2Pathway Conc High Lipid Concentration Visc Increased Viscosity Conc->Visc Crowding Tumb Slower Rotational Tumbling (τc) Visc->Tumb Stokes-Einstein T2 Faster T2 Relaxation Tumb->T2 Dipolar Coupling Line Broader Linewidth (Δν) T2->Line Δν = 1/(πT2) SNR Decreased SNR Line->SNR Peak Height Drop

Mechanistic cascade showing how excessive micelle concentration degrades NMR SNR.

III. Advanced Data Processing

FAQ 4: I cannot increase the sample concentration or scan time further. How can I improve SNR post-acquisition without broadening my peaks?

Root Cause: Standard apodization (e.g., exponential multiplication/line broadening) improves SNR but artificially broadens peaks, destroying spectral resolution. Solution: Implement Stacked Autoencoder (SAE) Denoising or Wavelet Transform Thresholding . Mechanistic Insight: Unlike exponential multiplication, which applies a blanket mathematical filter, wavelet transforms decompose the Free Induction Decay (FID) into different frequency and time scales, isolating Gaussian thermal noise from the Lorentzian signal components. Deep learning approaches like SAEs have been shown to increase SNR by up to 30-40% in low-scan-number data while preserving the exact chemical shifts and linewidths of the target lipid metabolites .

SNROptimization Start Suboptimal SNR Detected for 2-Heptanoyl-PC Hardware 1. Hardware Optimization Deploy Cryoprobe & Spin-Noise Tuning Start->Hardware Evaluate Physics Sample 2. Sample Thermodynamics Optimize Micelle Conc. & T2 Relaxation Hardware->Sample Evaluate Chemistry Processing 3. Digital Signal Processing Apply Stacked Autoencoder Denoising Sample->Processing Evaluate Data End High-Fidelity NMR Spectrum Achieved Processing->End Final Output

Stepwise workflow for optimizing NMR SNR in short-chain phospholipid samples.

IV. Quantitative Data: SNR Optimization Strategies

The following table summarizes the expected SNR gains and trade-offs for each optimization vector when working with phospholipid micelles.

Optimization StrategyExpected SNR GainPrimary MechanismPotential Trade-offs / Limitations
Cryoprobe Implementation 300% - 400%Reduces Johnson-Nyquist thermal noise to ~20K.High operational cost; salt sensitivity (high ionic strength degrades Q-factor).
Spin-Noise Tuning 15% - 21%Optimizes the RF receive pathway specifically.Requires manual tuning offset adjustments; solvent dependent.
Viscosity Optimization 50% - 100%Increases T2​ relaxation time by speeding up micelle tumbling ( τc​ ).Lowers absolute number of spins; requires precise CMC titration.
SAE / Wavelet Denoising 25% - 40%Algorithmic separation of noise from Lorentzian signals.Requires specialized software/scripts; potential for minor artifact generation.

V. Experimental Protocols

Protocol 1: Spin-Noise Tuning for Maximum Receiver Efficiency

Objective: Optimize the probe's receive pathway to extract the maximum possible signal from dilute 2-Heptanoyl-sn-glycero-3-phosphocholine samples.

  • Initial Setup: Insert the sample and perform standard locking, shimming, and automated tuning/matching.

  • Pulse Program Modification: Load a pseudo-2D spin-noise pulse program that applies zero RF pulses. The receiver must simply record the background noise of the tuned circuit.

  • Acquisition: Collect ~64 power spectra and sum them to produce the spin-noise spectrum. You should observe a dip (inverted signal) at the water resonance frequency.

  • Offset Adjustment: Open the tuning display (wobb). Manually adjust the tuning offset frequency in increments of 50 kHz away from the standard match point.

  • Iteration: Re-acquire the spin-noise spectrum at each offset.

  • Finalization: Lock the tuning offset at the frequency that produces the deepest, most symmetric inverted spin-noise signal. This is your optimal receiver tuning point.

Protocol 2: Micelle Viscosity and T2 Optimization

Objective: Find the optimal lipid concentration that maximizes the number of spins without inducing T2 line-broadening.

  • Preparation: Prepare a stock solution of 2-Heptanoyl-sn-glycero-3-phosphocholine at 200 mM in a D2​O buffer.

  • Serial Dilution: Create a concentration gradient (e.g., 200 mM, 150 mM, 100 mM, 50 mM, 25 mM).

  • TRACT Experiment: For each sample, run a 1D TRACT (Transverse Relaxation-Optimized Spectroscopy) experiment to measure the rotational correlation time ( τc​ ) and T2​ relaxation rates.

  • Linewidth Analysis: Process the 1D 1H spectra. Measure the full width at half maximum (FWHM) of the terminal methyl peak of the heptanoyl chain.

  • Selection: Plot Peak Height vs. Concentration. The optimal concentration is the inflection point where peak height reaches a maximum before viscosity-induced line broadening causes the peak height to plateau or drop.

VI. References

  • Title: How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples Source: Creative Biostructure URL: [Link]

  • Title: Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning Source: University of Ottawa NMR Facility Blog URL: [Link]

  • Title: NMR characterization of membrane protein–detergent micelle solutions using microcoil equipment Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Denoising Magnetic Resonance Spectroscopy (MRS) Data Using Stacked Autoencoder for Improving Signal-to-Noise Ratio and Speed of MRS Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Optimization

Section 1: The "Serum Problem" – Albumin Binding &amp; Bioavailability

Welcome to the Lipid Signaling Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique biophysical and biochemical challenges of utilizing lysophosph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lipid Signaling Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique biophysical and biochemical challenges of utilizing lysophosphatidylcholines (LPCs) in vitro.

Because LPCs are amphiphilic molecules with a single hydrocarbon chain, they present a dual nature: at physiological levels, they are critical G-protein coupled receptor (GPCR) ligands, but at high concentrations, they act as potent detergents. This guide will help you navigate the causality behind experimental failures and establish self-validating assay systems.

Q: Why do I see no response to LPC in my cell-based assay despite using high concentrations (e.g., 50 µM)? A: The presence of Fetal Bovine Serum (FBS) in your culture media is likely sequestering the LPC. Isothermal titration calorimetry demonstrates that up to five molecules of LPC can sequentially bind to a single Bovine Serum Albumin (BSA) molecule[1]. In media containing 5% FBS, LPC is heavily bound to albumin, completely neutralizing its bioavailability and preventing receptor interaction[1][2]. Conversely, if you remove serum entirely to free the lipid, you risk severe cytotoxicity.

To achieve reproducible results, you must tightly control the lipid-to-carrier ratio rather than relying on the variable albumin content of FBS.

Table 1: LPC Cytotoxicity Thresholds Across Cell Types and Serum Conditions
Cell TypeLPC SpeciesSerum ConditionObserved LC50 / Cytotoxic Conc.Reference
MG-63 (Osteoblast-like)UnspecifiedSerum-free18.7 µMTaylor & Francis[3]
Smooth Muscle CellsUnspecifiedSerum-free~25 µM (Complete Death)AHA Journals[4]
MDA-MB-231 (Breast Cancer)LPC-DHASerum-free23.7 µMPMC[2]
Jurkat T cellsPalmitoyl-LPC5% FBSNo toxicity up to 20 µMPubMed[1]
B16.F10 (Melanoma)LPC C18:022 g/L AlbuminTolerated up to 450 µMPMC[5]
Protocol 1: Preparation of Controlled BSA-LPC Complexes

Self-Validation Check: This protocol ensures LPC remains monomeric and bioavailable without causing membrane lysis.

  • Reagent Preparation: Prepare a 10 mM stock of LPC in 100% molecular-grade ethanol. Prepare a 1% (w/v) Fatty Acid-Free BSA solution in PBS (pH 7.4).

  • Complexation: Heat the BSA solution to 37°C. Slowly inject the LPC stock into the BSA solution while vortexing vigorously to achieve a final LPC concentration of 1 mM (10x stock). Causality: Slow injection into warm BSA prevents localized micelle formation, allowing the hydrophobic tails to dock into BSA's binding pockets.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow equilibrium binding.

  • Assay Application: Dilute the complex 1:10 into your serum-free assay medium.

  • Validation Step: Run a parallel Lactate Dehydrogenase (LDH) release assay at 1 hour post-treatment. If LDH levels match the vehicle control, your complex is non-toxic and ready for signaling readouts.

Section 2: Cytotoxicity vs. Physiological Signaling

Q: My cells are dying rapidly (within 3 hours) after LPC treatment. How do I distinguish GPCR signaling from detergent-like lytic effects? A: LPC has a critical micelle concentration (CMC) of ~40-50 µM in aqueous solutions. Above this threshold, or even at >15 µM in serum-free conditions, free LPC inserts directly into the lipid bilayer. This causes membrane disruption, calcium influx via non-specific channels like TRPV2[3], and rapid ATP and LDH release[6]. To ensure you are measuring true GPCR signaling, you must keep the free LPC concentration below its lytic threshold.

G LPC Lysophosphatidylcholine (LPC) Serum Serum / BSA Presence LPC->Serum Mixed in Media Free_LPC Free LPC (Micellar/Monomeric) Serum->Free_LPC Serum-Free Bound_LPC BSA-Bound LPC Complex Serum->Bound_LPC 1-5% FBS / BSA High_Conc > 20 µM (Above CMC) Free_LPC->High_Conc Low_Conc < 10 µM (Physiological) Free_LPC->Low_Conc Receptor GPCR Activation (GPR119, G2A, GPR4) Bound_LPC->Receptor Controlled Delivery Detergent Membrane Disruption (Detergent Effect) High_Conc->Detergent Low_Conc->Receptor Toxicity Cytotoxicity / LDH Release Detergent->Toxicity Signaling cAMP Accumulation / Ca2+ Mobilization Receptor->Signaling

Logical flow of LPC bioavailability, concentration-dependent effects, and cellular outcomes.

Section 3: Receptor Specificity (GPR119, G2A) & Assay Readouts

Q: I am trying to measure GPR119 or G2A activation by LPC, but my cAMP/calcium assays are highly variable. What is going wrong? A: Variability in GPCR assays using LPCs often stems from lipid oxidation and receptor controversy. LPCs with polyunsaturated fatty acid chains (e.g., LPC-DHA) are highly susceptible to oxidation, altering their receptor affinity.

Furthermore, there is ongoing debate regarding G2A (GPR132) activation. While some studies show LPC induces G2A-dependent surface redistribution and cell migration[7], others suggest LPC is not a direct agonist but modulates the receptor indirectly[8]. Conversely, for GPR119, LPCs enriched with palmitoleic acid reliably stimulate cAMP accumulation and intracellular calcium mobilization[9].

Protocol 2: GPCR Activation Assay (cAMP/Calcium) with LPC

Self-Validation Check: Use a known synthetic agonist (e.g., AR231453 for GPR119) as a positive control to validate receptor expression before testing LPC.

  • Cell Preparation: Seed cells expressing the target GPCR (e.g., CHO-K1 or EndoC-βH1) in a 384-well plate.

  • Sensitization: 2 hours prior to the assay, wash cells and replace media with a strict serum-free assay buffer (e.g., HBSS + 20 mM HEPES) containing 0.1% Fatty Acid-Free BSA. Causality: This starves the cells of endogenous serum lipids, lowering the basal cAMP/Ca2+ tone and increasing the signal-to-noise ratio.

  • Ligand Stimulation: Apply the BSA-LPC complex (from Protocol 1) at concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (0.1% BSA + 0.1% Ethanol).

  • Detection: For GPR119 (Gs-coupled), lyse cells after 30 minutes and measure cAMP using a TR-FRET or AlphaScreen assay[9]. For G2A/GPR4, monitor real-time calcium flux immediately upon injection.

Section 4: Lipid Metabolism & Stability in Culture

Q: Does LPC degrade during my 24-48 hour cell proliferation assay? A: Yes, exogenous LPC is rapidly metabolized by cells. Enzymes of the serine hydrolase superfamily (lysophospholipases) cleave the fatty acid from LPC, while lysophosphatidylcholine acyltransferases (LPCATs) re-acylate LPC into phosphatidylcholine (PC) as part of the Lands Cycle. This rapid turnover means that in long-term assays, you are likely measuring the effects of LPC metabolites (free fatty acids, choline, PC) rather than the LPC itself.

Workflow Start Assay Issue: High Variability or Cell Death Check_Serum Check Serum/BSA Concentration Start->Check_Serum Check_Vehicle Check Solvent/Vehicle Start->Check_Vehicle No_Serum Serum-Free Media Check_Serum->No_Serum High_Serum >5% FBS Check_Serum->High_Serum Action_NoSerum Reduce LPC to <10 µM or Add 0.1% FA-Free BSA No_Serum->Action_NoSerum Action_HighSerum LPC is sequestered. Pre-complex LPC with BSA. High_Serum->Action_HighSerum Ethanol Ethanol/DMSO >0.5% Check_Vehicle->Ethanol Action_Vehicle Keep final solvent <0.1% Ethanol->Action_Vehicle

Step-by-step troubleshooting workflow for resolving cytotoxicity and variability in LPC assays.

References

  • Lysophosphatidylcholine-induced cytotoxicity in osteoblast-like MG-63 cells: Involvement of transient receptor potential vanilloid 2 (TRPV2) channels. Taylor & Francis.3

  • The molecular mechanism by which saturated lysophosphatidylcholine attenuates the metastatic capacity of melanoma cells. PMC. 5

  • Lipoprotein-like Phospholipid Particles Inhibit the Smooth Muscle Cell Cytotoxicity of Lysophosphatidycholine and Platelet-Activating Factor. AHA Journals. 4

  • Lysophosphatidylcholine-DHA Specifically Induces Cytotoxic Effects of the MDA-MB-231 Human Breast Cancer Cell Line In Vitro. PMC. 2

  • Albumin inhibits cytotoxic activity of lysophosphatidylcholine by direct binding. PubMed. 1

  • Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor. ACS. 9

  • ATP Release Drives Inflammation with Lysophosphatidylcholine. Oxford Academic. 6

  • Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A. PMC. 7

Sources

Troubleshooting

Technical Support Center: Protocol Refinement for Reproducible Results with 2-Heptanoyl-sn-glycero-3-phosphocholine

Welcome to the technical support center for 2-Heptanoyl-sn-glycero-3-phosphocholine (2-H7-GPC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Heptanoyl-sn-glycero-3-phosphocholine (2-H7-GPC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure reproducible and reliable experimental outcomes. As a short-chain lysophosphatidylcholine, 2-H7-GPC possesses unique properties that require careful consideration in experimental design. This document offers field-proven insights and scientifically-grounded protocols to navigate the complexities of working with this versatile molecule.

Understanding 2-Heptanoyl-sn-glycero-3-phosphocholine: A Quick Reference

2-Heptanoyl-sn-glycero-3-phosphocholine is a synthetic lysophospholipid featuring a heptanoyl (7:0) acyl chain at the sn-2 position.[1] Its amphipathic nature, with a hydrophilic phosphocholine headgroup and a short, saturated acyl chain, makes it water-soluble and capable of forming micelles above its critical micelle concentration (CMC).[2][3] These properties are central to its applications in research, which include its use as a detergent for membrane protein solubilization and as a bioactive lipid in cell-based assays.

PropertyValue/InformationSource
Molecular Formula C15H32NO7P[1]
Molecular Weight 369.39 g/mol [1]
Synonyms 2-heptanoyl-sn-lysophosphatidylcholine, LPC(0:0/7:0)[1]
Storage Store at -20°C as a solid. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months.[4]
Critical Micelle Concentration (CMC) The precise CMC for 2-H7-GPC is not readily available in the provided search results, but for a similar compound, 7:0 PC (a diacyl phosphatidylcholine), the CMC is 1.4 mM.[3] The CMC is a critical parameter for its use as a detergent.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of 2-H7-GPC.

Q1: How should I properly store and handle 2-Heptanoyl-sn-glycero-3-phosphocholine?

A1: Proper storage and handling are critical for maintaining the integrity of 2-H7-GPC.

  • Solid Form: The compound should be stored as a solid at -20°C.[4] It is hygroscopic, so it's important to keep the container tightly sealed to prevent moisture absorption.

  • Stock Solutions: Once dissolved, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).[4]

Q2: What is the best solvent for preparing a stock solution of 2-H7-GPC?

A2: The choice of solvent depends on the downstream application.

  • Aqueous Buffers: For many cell-based assays, direct dissolution in an aqueous buffer (e.g., PBS) is possible. Sonication may be required to aid dissolution.

  • Organic Solvents: For preparing concentrated stock solutions, ethanol or DMSO can be used.[4][5] When using organic solvents, ensure the final concentration in your experimental system is low (typically <0.1%) to avoid solvent-induced artifacts.

Q3: My 2-H7-GPC solution appears cloudy. What should I do?

A3: Cloudiness or precipitation can occur for several reasons.

  • Incomplete Dissolution: Ensure the compound is fully dissolved. Gentle warming and/or sonication can aid in solubilization.[4]

  • Concentration Above Solubility Limit: If the concentration exceeds the solubility limit in the chosen solvent, the solution will appear cloudy. Diluting the solution may resolve this.

  • Low Temperature: Some solutions of lipids may become cloudy at lower temperatures. Warming the solution to the experimental temperature should clarify it.

Q4: Can I use 2-H7-GPC for membrane protein extraction?

A4: Yes, short-chain lysophospholipids like 2-H7-GPC can be used as detergents for solubilizing membrane proteins.[2][6] The concentration used should be above the CMC to ensure the formation of micelles that can encapsulate the protein. It is often used in combination with other detergents to optimize protein stability.[7][8]

Troubleshooting Guide: Ensuring Reproducible Results

Inconsistent results in experiments involving lysophospholipids are a common challenge.[9] This section provides a structured approach to troubleshooting.

Issue: High Variability in Cell-Based Assay Results

Potential Causes & Solutions:

  • Inconsistent Solubilization: Incomplete or variable solubilization of 2-H7-GPC can lead to inconsistent effective concentrations in your assay.

    • Action: Always visually inspect your stock and working solutions for clarity. If any precipitation is observed, use gentle warming or sonication to ensure complete dissolution. Prepare fresh solutions regularly.

  • Cell Health and Passage Number: Variations in cell health, density, and passage number can significantly impact cellular responses.

    • Action: Standardize your cell culture procedures. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of the experiment.

  • Interaction with Assay Reagents: 2-H7-GPC, as a detergent-like molecule, could interfere with certain assay components, such as viability dyes.

    • Action: Run control experiments with 2-H7-GPC and your assay reagents in a cell-free system to check for any direct interactions.

Issue: Poor Reproducibility in Biophysical Assays (e.g., ITC, SPR)

Potential Causes & Solutions:

  • Inaccurate Concentration Determination: The actual concentration of your 2-H7-GPC solution may differ from the calculated concentration due to incomplete solubilization or degradation.

    • Action: After preparing your stock solution, consider quantifying the concentration using a phosphate assay or another suitable method.

  • Buffer Mismatch: Mismatches in the buffer composition between the interacting partners can lead to artifacts.

    • Action: Ensure that both the 2-H7-GPC and the other binding partner are in identical, degassed buffers.

  • Micelle Formation: If the concentration of 2-H7-GPC is above its CMC, the presence of micelles can complicate the interpretation of binding data.

    • Action: Be aware of the CMC of 2-H7-GPC in your experimental buffer. If you are studying its interaction as a monomer, work at concentrations well below the CMC.

Workflow for Troubleshooting Inconsistent Results

The following diagram illustrates a logical workflow for troubleshooting common issues.

TroubleshootingWorkflow Start Inconsistent Results Observed Check_Solubilization Verify 2-H7-GPC Solubilization (Clarity, Freshness) Start->Check_Solubilization Check_Cell_Culture Standardize Cell Culture (Passage, Density, Health) Start->Check_Cell_Culture Check_Assay_Interference Test for Assay Reagent Interference (Cell-Free Control) Start->Check_Assay_Interference Check_Concentration Quantify Stock Solution Concentration Check_Solubilization->Check_Concentration Refine_Protocol Refine Experimental Protocol Check_Cell_Culture->Refine_Protocol Check_Assay_Interference->Refine_Protocol Check_Buffer Ensure Buffer Matching and Degassing Check_Concentration->Check_Buffer Check_CMC Consider Impact of Micelle Formation (Above/Below CMC) Check_Buffer->Check_CMC Check_CMC->Refine_Protocol

Caption: Troubleshooting workflow for experiments with 2-H7-GPC.

Detailed Experimental Protocols

This section provides step-by-step protocols for common applications of 2-H7-GPC.

Protocol for Preparation of a 10 mM Aqueous Stock Solution

This protocol is designed for applications where an aqueous solution is required.

  • Weighing: Accurately weigh out the desired amount of 2-H7-GPC powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 3.69 mg.

  • Solubilization: Add the desired volume of sterile, room temperature aqueous buffer (e.g., PBS, pH 7.4).

  • Mixing: Vortex the solution for 1-2 minutes.

  • Sonication (if necessary): If the solution is not clear, place it in a water bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.

  • Sterilization (optional): If required for your application, filter the solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.

Protocol for a Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines the use of 2-H7-GPC in a standard cytotoxicity assay.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of your 2-H7-GPC aqueous stock solution in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 2-H7-GPC. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add the solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of 2-H7-GPC.

Signaling Pathway Diagram

Lysophosphatidylcholines (LPCs) can elicit cellular responses through various mechanisms, including the activation of G protein-coupled receptors (GPCRs). The diagram below illustrates a generalized signaling pathway that can be activated by LPCs.

SignalingPathway LPC 2-H7-GPC (LPC) GPCR GPCR (e.g., GPR119) LPC->GPCR Binds to G_Protein G Protein Activation GPCR->G_Protein AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Target Gene Expression CREB->Gene_Expression

Caption: Generalized signaling pathway for lysophosphatidylcholines.

Concluding Remarks

Achieving reproducible results with 2-Heptanoyl-sn-glycero-3-phosphocholine hinges on meticulous attention to detail in its handling, solubilization, and application. By understanding its chemical properties and potential pitfalls in experimental design, researchers can harness its utility as a valuable tool in their studies. This guide provides a foundational framework for protocol refinement. We encourage researchers to adapt and optimize these protocols for their specific experimental systems, always including appropriate controls to ensure the validity of their findings.

References

  • Kotov, V., Bartels, K., Veith, K., Josts, I., Subhramanyam, U. K. T., Günther, C., ... & Labahn, J. (2019). High-throughput stability screening for detergent-solubilized membrane proteins. Scientific Reports, 9(1), 10379. [Link]

  • Koehler, J., Heck, A. J. R., & Schäfer, M. (2018). Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies. Chemical Reviews, 118(10), 5122-5161. [Link]

  • Kukol, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 202. [Link]

  • Kotov, V., Bartels, K., Veith, K., Josts, I., Subhramanyam, U. K. T., Günther, C., ... & Labahn, J. (2019). High-throughput stability screening for detergent-solubilized membrane proteins. Scientific reports, 9(1), 1-13. [Link]

  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]

  • Routledge, T. J., & Squire, J. M. (2022). Methods to study folding of alpha-helical membrane proteins in lipids. Essays in Biochemistry, 66(4), 429-442. [Link]

  • PubChem. (n.d.). 2-Heptanoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • Giles, C., Tarasidis, A., & Chochos, A. (2017). Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation. Metabolites, 7(1), 8. [Link]

  • Lee, R. J., & Low, P. S. (1995). The effects of pH and intraliposomal buffer strength on the rate of liposome content release and intracellular drug delivery. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1233(2), 134-144. [Link]

  • Jiang, Z., Goudar, C., & Taticek, R. (2018). pH excursions impact CHO cell culture performance and antibody N-linked glycosylation. Biotechnology and Bioengineering, 115(11), 2760-2770. [Link]

  • Skotland, T., Ekroos, K., McDonald, J., Ahrends, R., Liebisch, G., & Sandvig, K. (2024). Pitfalls in lipid mass spectrometry of mammalian samples: A brief guide for biologists. Journal of Lipid Research, 65(7), 100561. [Link]

  • Skotland, T., Ekroos, K., McDonald, J. G., Ahrends, R., Liebisch, G., & Sandvig, K. (2024). Pitfalls in lipid mass spectrometry of mammalian samples — a brief guide for biologists. Journal of Lipid Research, 65(7), 100561. [Link]

  • BioCrick. (n.d.). sn-Glycero-3-phosphocholine. Retrieved from [Link]

  • Song, J., Wang, Y., & Li, Z. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. Metabolites, 14(8), 498. [Link]

  • Wilson, D. R., & Dong, Y. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of storage temperature and cryoprotection. International journal of nanomedicine, 11, 6675. [Link]

  • Zhang, X., Li, J., & Zhang, Y. (2020). Effect of phosphatidylcholine on the stability and lipolysis of nanoemulsion drug delivery systems. International journal of pharmaceutics, 583, 119354. [Link]

  • Song, J., Wang, Y., & Li, Z. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. Metabolites, 14(8), 498. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Golemanov, K., Tcholakova, S., Denkov, N., & Pelan, E. (2012). Factors affecting the stability of water-oil-water emulsion films. Langmuir, 28(33), 12071-12083. [Link]

  • Krishgen. (2023, June 23). Ensure precise and reliable results with these ELISA troubleshooting. Retrieved from [Link]

  • Ncube, T. N., Rautenbach, M., & Zininga, T. (2018). Factors Affecting the Stability of Emulsions Stabilised by Biopolymers. In Emulsions. IntechOpen. [Link]

  • PALM Microlaser Systems. (n.d.). Protocols. Retrieved from [Link]

Sources

Optimization

avoiding artifacts in experiments with 2-Heptanoyl-sn-glycero-3-phosphocholine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 2-Heptanoyl-sn-glycero-3-phosphocholine (HHpGPC). This resource is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Heptanoyl-sn-glycero-3-phosphocholine (HHpGPC). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on its application and to help you anticipate and troubleshoot potential experimental artifacts. Our goal is to ensure the integrity and reproducibility of your results by explaining the causality behind best practices and analytical outcomes.

Introduction to 2-Heptanoyl-sn-glycero-3-phosphocholine

2-Heptanoyl-sn-glycero-3-phosphocholine (HHpGPC) is a synthetic, single-chain lysophosphatidylcholine.[1] Its structure consists of a glycerol backbone, a phosphocholine headgroup, a hydroxyl group at the sn-1 position, and a saturated seven-carbon heptanoyl chain at the sn-2 position. The short acyl chain makes HHpGPC a water-soluble, detergent-like molecule that can form micelles in aqueous solutions above a certain concentration.[2] This unique property makes it valuable in various biochemical and cellular assays, but it also necessitates careful experimental design to avoid artifacts.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each issue is followed by probable causes and actionable solutions grounded in physicochemical principles.

Question 1: My cell-based assay yields inconsistent or unexpected results (e.g., variable signaling, cytotoxicity) when using HHpGPC. What's going wrong?

This is a common issue stemming from the complex behavior of amphipathic molecules in biological systems. The root cause is often related to the physical state of the lipid in your assay medium or its chemical instability.

Probable Cause A: Exceeding the Critical Micelle Concentration (CMC)

Scientific Rationale: Below its CMC, HHpGPC exists as monomers in solution. Above the CMC, molecules assemble into micelles.[3] These two physical forms can have drastically different biological activities. Monomers may interact specifically with a target protein, while micelles can act as non-specific detergents, potentially disrupting cell membranes and leading to cytotoxicity or other off-target effects.[4] The concentration of monomers does not increase significantly after the CMC is reached; instead, adding more HHpGPC only increases the number of micelles.

Solution Workflow:

  • Determine Your Working Concentration vs. the CMC: The CMC for lysophospholipids is highly dependent on the acyl chain length, temperature, and buffer composition (e.g., ionic strength).[5] While the exact CMC for HHpGPC (C7) is not widely published, we can estimate it based on related compounds.

  • Consult CMC Data: Review known CMC values for similar short-chain lipids to inform your experimental design.

    CompoundAcyl Chain LengthCMC (mM) in Aqueous Buffer
    1-Hexadecanoyl-sn-glycero-3-phosphocholineC160.007
    1-Tetradecanoyl-sn-glycero-3-phosphocholineC140.070
    1-Dodecanoyl-sn-glycero-3-phosphocholineC120.70
    1-Decanoyl-sn-glycero-3-phosphocholineC107.0
    (Data sourced from Sigma-Aldrich)

    Based on this trend, the CMC for a C7 lysophospholipid like HHpGPC is expected to be well above 10 mM. However, it's crucial to consider that the presence of proteins and other solutes in cell culture media can lower the effective CMC.

  • Adjust Concentration: If your goal is to study the specific effects of HHpGPC monomers, ensure your final assay concentration is well below the estimated CMC. If you observe dose-dependent cytotoxicity, it may be occurring as you approach and exceed the CMC.

Probable Cause B: Chemical Degradation of HHpGPC

Scientific Rationale: HHpGPC has an ester bond that is susceptible to chemical and enzymatic hydrolysis. This degradation yields heptanoic acid and sn-glycero-3-phosphocholine (GPC), neither of which will have the same activity as the parent molecule.[6][7][8] This can lead to a perceived loss of activity over time. Furthermore, the heptanoyl group at the sn-2 position can migrate to the sn-1 position, forming the 1-Heptanoyl-sn-glycero-3-phosphocholine isomer.[9] This isomerization reaches an equilibrium and can alter biological activity, as protein binding sites are often stereospecific.

Solution Workflow:

  • Prepare Fresh Solutions: Always prepare working solutions of HHpGPC immediately before use from a fresh or properly stored stock. Avoid storing dilute aqueous solutions for extended periods.

  • Control pH: The rate of ester hydrolysis is minimized at a pH between 4 and 5.[9] While biological assays must be run at physiological pH (~7.4), be aware that storage in alkaline or strongly acidic buffers will accelerate degradation.

  • Consider Serum Components: If using serum-containing media, be aware that it contains phospholipases and esterases that can enzymatically degrade HHpGPC.[6] Run control experiments in serum-free media if possible to diagnose this issue.

  • Analytical Verification: If you suspect degradation, analyze your stock or working solution using an appropriate method like LC-MS to check for the presence of GPC and the sn-1 isomer.

Question 2: My mass spectrometry (MS) data for HHpGPC is confusing. I see multiple peaks when I expect only one, or my signal is weak.

Mass spectrometry of phospholipids can be complicated by artifacts arising from both the solution chemistry and the ionization process itself.

Probable Cause A: Formation of Adducts and Oligomers

Scientific Rationale: In electrospray ionization (ESI), it is common for lipids to associate with cations present in the solvent or buffer. Instead of just the protonated molecule [M+H]⁺, you will likely see sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, especially if using buffers like PBS. Furthermore, at higher concentrations, phospholipids can form non-covalent dimeric or oligomeric clusters during the ESI process, leading to peaks such as [2M+H]⁺ or [2M+Na]⁺.[10]

Probable Cause B: In-Source Fragmentation or Degradation

Scientific Rationale: Even with soft ionization techniques, some molecules can fragment in the ion source. For phosphocholine-containing lipids, the most common fragmentation is the loss of the phosphocholine headgroup, which appears as a characteristic peak at m/z 184 in positive ion mode.[11][12] If your sample has degraded via hydrolysis, you may also see peaks corresponding to the degradation products (heptanoic acid and GPC).

Solution Workflow & Data Interpretation:

  • Anticipate Common Adducts: When analyzing your spectra, always look for the masses corresponding to the expected adducts. This will help you confirm the identity of your primary peak cluster.

    Ion SpeciesFormulaTheoretical m/z
    Protonated Molecule [M+H]⁺[C₁₅H₃₂NO₇P + H]⁺370.20
    Sodium Adduct [M+Na]⁺[C₁₅H₃₂NO₇P + Na]⁺392.18
    Potassium Adduct [M+K]⁺[C₁₅H₃₂NO₇P + K]⁺408.15
    Protonated Dimer [2M+H]⁺[(C₁₅H₃₂NO₇P)₂ + H]⁺739.40
    (m/z values calculated for monoisotopic masses)
  • Look for Diagnostic Fragments: In positive-ion tandem MS (MS/MS), fragmenting the parent ion (e.g., m/z 370.20) should produce a prominent product ion at m/z 184, confirming the presence of the phosphocholine headgroup. A precursor ion scan for m/z 184 is a powerful way to selectively detect all phosphocholine-containing lipids in a complex sample.[12]

  • Optimize MS Conditions: If in-source fragmentation is severe, try reducing the source temperature or cone voltage. If clustering is an issue, dilute your sample further before injection.

  • Use High-Purity Solvents: Ensure you are using high-purity, LC-MS grade solvents to minimize the presence of sodium and other adduct-forming ions.

Experimental Protocols & Diagrams

Protocol 1: Verification of HHpGPC Purity by HPLC-ELSD

This protocol allows for the simultaneous detection of the parent HHpGPC, as well as potential hydrolytic degradation products like free fatty acids (heptanoic acid) and GPC. This method is adapted from established procedures for phospholipid analysis.[13][14][15]

Objective: To assess the purity of an HHpGPC sample and detect degradation.

Materials:

  • HPLC system with gradient capability

  • Evaporative Light Scattering Detector (ELSD)

  • Silica column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Chloroform/Methanol (70:30, v/v)

  • Mobile Phase B: Chloroform/Methanol/Water/Ammonia (45:45:9.5:0.5, v/v/v/v)

  • HHpGPC sample, dissolved in chloroform/methanol (1:1)

Procedure:

  • Prepare Mobile Phases: Prepare fresh mobile phases and degas thoroughly.

  • Set up HPLC-ELSD:

    • Column Temperature: 30°C

    • ELSD Drift Tube Temperature: 40°C

    • Nebulizer Gas (Nitrogen): 1.5 L/min

    • Flow Rate: 1.0 mL/min

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-15 min: Linear gradient from 100% A to 100% B

    • 15-20 min: 100% B

    • 20-25 min: Return to 100% A and equilibrate

  • Injection: Inject 10-20 µL of the sample solution.

  • Analysis:

    • Heptanoic acid (FFA) will elute first.

    • HHpGPC will elute next.

    • GPC (the final hydrolysis product) is very polar and will elute last.

    • Quantify purity by comparing the relative peak areas. A pure sample should show a single major peak for HHpGPC.

Diagrams

G1 cluster_0 Structure of 2-Heptanoyl-sn-glycero-3-phosphocholine structure G2 start Inconsistent Assay Results check_cmc Is working concentration > CMC? start->check_cmc solution_micelles Artifacts likely due to micelle formation (detergent effects). Reduce concentration. check_cmc->solution_micelles Yes ok Concentration is appropriate. Proceed to check for degradation. check_cmc->ok No check_degradation Suspect Chemical Degradation? check_degradation->start No, explore other causes solution_degradation Artifacts likely due to hydrolysis or acyl migration. check_degradation->solution_degradation Yes action_verify Verify purity via LC-MS or HPLC. Prepare fresh solutions. solution_degradation->action_verify ok->check_degradation

Caption: Troubleshooting workflow for inconsistent experimental results.

G3 parent 2-Heptanoyl-sn-glycero-3-phosphocholine (sn-2 isomer) Glycerol Backbone Heptanoyl (C7) at sn-2 hydrolysis_prod Degradation Products sn-Glycerol-3-Phosphocholine (GPC) Heptanoic Acid parent->hydrolysis_prod Hydrolysis (+H₂O, pH, temp, enzymes) migration_prod Isomerization Product 1-Heptanoyl-sn-glycero-3-phosphocholine (sn-1 isomer) parent->migration_prod Acyl Migration (Equilibrium) migration_prod->parent

Caption: Primary degradation pathways for HHpGPC.

Frequently Asked Questions (FAQs)

  • Q: How should I properly store solid HHpGPC and its stock solutions?

    • A: Proper storage is critical to prevent degradation. Follow these guidelines based on typical supplier recommendations. [16][17][18]

      Form Temperature Atmosphere Duration Rationale
      Solid Powder -20°C Inert Gas (Argon or Nitrogen) Up to 3 years Minimizes hydrolysis from atmospheric moisture and thermal degradation. [18]
      Solvent Stock -80°C Tightly sealed vial Up to 6 months Ultra-low temperature slows molecular motion, drastically reducing hydrolysis and acyl migration rates. [18]

      | Solvent Stock | -20°C | Tightly sealed vial | Up to 1 month | Suitable for short-term storage. Longer periods risk gradual degradation. [18]|

  • Q: What is the best way to prepare a stock solution of HHpGPC?

    • A: HHpGPC is soluble in several solvents. The choice depends on your downstream application.

      • Ethanol: Soluble up to ~50 mg/mL. [19]Good for many applications, but it is volatile, which can lead to concentration changes if not handled carefully.

      • Aqueous Buffer (e.g., PBS): Soluble, but not recommended for long-term storage due to a higher rate of hydrolysis at neutral pH. [20]Always prepare fresh. Sonication can aid dissolution. [21] * DMSO: Soluble up to 100 mg/mL. [19]A common choice for cell-based assays, but be mindful of the final DMSO concentration in your experiment, as it can have independent biological effects.

    Protocol: To prepare a stock, allow the solid HHpGPC to warm to room temperature in a desiccator to prevent condensation. Weigh the required amount in a chemical fume hood and add the desired solvent. Vortex or sonicate briefly until fully dissolved. Aliquot into smaller volumes in tightly sealed glass vials to minimize freeze-thaw cycles and store as recommended above.

  • Q: Can I use HHpGPC to create liposomes?

    • A: No. HHpGPC is a lysophospholipid (a detergent) and does not form bilayers on its own; it forms micelles. Liposomes are vesicles composed of a lipid bilayer and are typically formed from diacyl phospholipids like DOPC or POPC, often with cholesterol. [19][22]Adding a small amount of a lysophospholipid like HHpGPC to a liposome preparation can actually destabilize the bilayer.

References

  • Oxidation of Unsaturated Phospholipids: A Monolayer Study. Langmuir - ACS Publications.[Link]

  • Oxidized Phospholipids: Introduction and Biological Significance. IntechOpen.[Link]

  • An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. International Journal of Molecular Sciences - PMC.[Link]

  • Oxidized phospholipid damage signals as modulators of immunity. Philosophical Transactions of the Royal Society B.[Link]

  • Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury. Frontiers in Immunology.[Link]

  • 1-Lysophosphatidylcholine. Wikipedia.[Link]

  • Chemistry of phospholipid oxidation. Biochimica et Biophysica Acta (BBA) - Biomembranes - PubMed.[Link]

  • Hydrolysis of LPC. Reactome Pathway Database.[Link]

  • Enzyme-catalysed hydrolysis of phosphatidylcholine for the production of lysophosphatidylcholine. Korea University Pure.[Link]

  • Metabolism of host lysophosphatidylcholine in Plasmodium falciparum–infected erythrocytes. PNAS.[Link]

  • Simple chromatographic method for simultaneous analyses of phosphatidylcholine, lysophosphatidylcholine, and free fatty acids. Journal of Pharmaceutical and Biomedical Analysis - PubMed.[Link]

  • Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. Journal of Pharmaceutical and Biomedical Analysis - PMC.[Link]

  • (PDF) Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. ResearchGate.[Link]

  • High-Throughput Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry - Ovid.[Link]

  • Recent Analytical Methodologies in Lipid Analysis. Molecules - MDPI.[Link]

  • Assays of phospholipases on short-chain phospholipids. Methods in Enzymology - PubMed.[Link]

  • Sources of artefacts in the electrospray ionization mass spectra of saturated diacylglycerophosphocholines: from condensed phase hydrolysis reactions through to gas phase intercluster reactions. Journal of the American Society for Mass Spectrometry - PubMed.[Link]

  • Safety Data Sheet sn-Glycero-3-phosphocholine. metasci.[Link]

  • Effects of interactions on the formation of mixed micelles of 1,2-diheptanoyl-sn-glycero-3-phosphocholine with sodium dodecyl sulfate and dodecyltrimethylammonium bromide. CSUN ScholarWorks.[Link]

  • 2-Heptanoyl-sn-glycero-3-phosphocholine. PubChem.[Link]

  • Table 1 Critical micelle concentration of DOPE, DOPC, and the mixture... ResearchGate.[Link]

  • Cell-Based Imaging Assay for Detection of Phospholipidosis. Methods in Molecular Biology - PubMed.[Link]

  • A simple guide to biochemical approaches for analyzing protein–lipid interactions. Molecular Biology of the Cell.[Link]

  • Characterization of Phosphatidylcholine Oxidation Products by MALDI MS. AMOLF Institutional Repository.[Link]

  • Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers. Journal of Lipid Research - PMC.[Link]

  • Spectral characterisation of eight glycerolipids and their detection in natural samples using time-of-flight secondary ion mass. LipidBank.[Link]

Sources

Troubleshooting

stability of 2-Heptanoyl-sn-glycero-3-phosphocholine in different buffer systems

Technical Support Center: Stability of 2-Heptanoyl-sn-glycero-3-phosphocholine Welcome from the Application Science Team As a Senior Application Scientist, I frequently consult with researchers facing reproducibility iss...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 2-Heptanoyl-sn-glycero-3-phosphocholine

Welcome from the Application Science Team As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with short-chain lysophospholipids. 2-Heptanoyl-sn-glycero-3-phosphocholine (a 2-acyl lysophosphatidylcholine) presents unique biophysical challenges. Because the heptanoyl acyl chain is located at the thermodynamically unfavorable sn-2 position, the molecule is highly susceptible to both intramolecular acyl migration and ester hydrolysis. This guide provides field-proven insights, self-validating protocols, and troubleshooting steps to ensure the scientific integrity of your lipid assays.

Frequently Asked Questions (FAQs)

Q: Why does my 2-Heptanoyl-LPC convert to a different chromatographic peak during formulation? A: You are observing acyl migration . In 2-acyl lysophospholipids, the acyl group spontaneously migrates from the sn-2 hydroxyl to the primary sn-1 hydroxyl group, forming 1-heptanoyl-sn-glycero-3-phosphocholine[1]. This is a non-enzymatic, thermodynamically driven intramolecular transesterification. At equilibrium in aqueous solutions, the ratio of the sn-1 isomer to the sn-2 isomer is approximately 9:1[2].

Q: How does buffer pH influence this degradation? A: Both acyl migration and ester hydrolysis are catalyzed by acids and bases. However, the stability of the sn-2 ester bond against acyl migration is highest in mildly acidic buffers, specifically between pH 4.0 and 5.0. At physiological pH (7.4), the migration rate accelerates exponentially, leading to rapid loss of the sn-2 isomer[2].

Q: Can I use carrier proteins like BSA in my buffer system? A: Proceed with extreme caution. While bovine serum albumin (BSA) is often used to solubilize lipids, complexing 2-acyl LPCs with serum albumin dramatically accelerates acyl migration. Studies have shown that at pH 7.4 and 37°C, the presence of 0.1% BSA can reduce the half-life of the sn-2 isomer to mere minutes[3].

Degradation Pathways Visualization

Pathway N1 2-Heptanoyl-LPC (sn-2) Thermodynamically Unstable N2 1-Heptanoyl-LPC (sn-1) Equilibrium ~9:1 Ratio N1->N2 Acyl Migration (Base/Acid Catalyzed) N3 Glycerophosphocholine (GPC) + Free Heptanoic Acid N1->N3 Hydrolysis (H2O, pH extremes) N2->N1 Reversible N2->N3 Hydrolysis (H2O, pH extremes)

Caption: Degradation pathways of 2-Heptanoyl-LPC via acyl migration and ester hydrolysis.

Troubleshooting Guide

Issue: Complete loss of the sn-2 isomer in physiological buffers (pH 7.4).

  • Causality: At pH 7.4, the unprotonated hydroxyl group at the sn-1 position acts as a strong nucleophile, attacking the sn-2 ester carbonyl.

  • Solution: If physiological pH is mandatory for your downstream assay, prepare the lipid film in a mildly acidic buffer (e.g., 50 mM Citrate, pH 4.5) and only neutralize the solution immediately prior to the experiment. Keep all solutions on ice (4°C) to kinetically suppress the migration[3].

Issue: Accumulation of free heptanoic acid and GPC over long-term storage.

  • Causality: Aqueous hydrolysis of the ester bond. Short-chain lipids form dynamic micelles that allow water penetration into the hydrophobic core, facilitating hydrolysis[4].

  • Solution: Never store 2-Heptanoyl-LPC in aqueous buffers long-term. Aliquot the lipid in an organic solvent (e.g., Chloroform:Methanol 2:1 v/v) and store at -20°C. In organic solvents, acyl migration and hydrolysis are suppressed to <10% over several weeks[5].

Issue: Poor chromatographic resolution between the sn-1 and sn-2 isomers.

  • Causality: Reverse-phase LC methods often struggle to separate positional isomers of short-chain lipids due to identical mass and similar hydrophobicity.

  • Solution: Utilize normal-phase HPLC (e.g., amino phase column) with an ethanol/aqueous oxalic acid gradient, or optimize MRM transitions in LC-MS/MS to distinguish the product ion spectra of the regioisomers[6].

Quantitative Data: Buffer pH and Temperature Effects

The following table summarizes the causal relationship between environmental conditions and the stability of 2-acyl LPCs, synthesizing data across multiple validation studies[2][3].

Storage ConditionBuffer SystempHTemperaturePrimary Degradation EventEstimated Half-Life (sn-2)
Aqueous50 mM Tris-HCl7.437°CRapid Acyl Migration< 2 Hours
Aqueous + 0.1% BSAPBS7.437°CAlbumin-Catalyzed Migration< 15 Minutes
Aqueous50 mM Citrate4.522°CSlow Acyl Migration~ 24-48 Hours
Aqueous50 mM Citrate4.54°CMinimal Migration> 7 Days
Organic SolventCHCl3:MeOH (2:1)N/A-20°CStable> 4 Weeks

Standardized Experimental Protocol: Self-Validating Stability Assay

To ensure trust and reproducibility in your laboratory, use this self-validating protocol to quantify the baseline stability of 2-Heptanoyl-LPC in your specific buffer system.

Workflow Visualization

Workflow Step1 1. Buffer Preparation (e.g., 50 mM Citrate pH 4.5) Step2 2. Lipid Hydration (Dry 2-Heptanoyl-LPC film) Step1->Step2 Step3 3. Controlled Incubation (Time-course at 4°C, 22°C, 37°C) Step2->Step3 Step4 4. Reaction Quenching (Acidified Methanol extraction) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify sn-1 vs sn-2 isomers) Step4->Step5

Caption: Self-validating experimental workflow for evaluating 2-Heptanoyl-LPC buffer stability.

Step-by-Step Methodology:

  • Preparation of Lipid Film: Dry 10 mg of 2-Heptanoyl-sn-glycero-3-phosphocholine from its organic stock solution under a gentle stream of nitrogen gas. Remove residual solvent under high vacuum for 1 hour.

  • Buffer Hydration: Add 5 mL of the target buffer (e.g., 10 mM Tris-HCl pH 7.4 or 50 mM Citrate pH 4.5) to the dried lipid to achieve a 2 mg/mL concentration. Sonicate briefly (3 x 1 min at 4°C) to ensure complete dissolution[3].

  • Incubation: Aliquot the solution into sealed amber vials and incubate under nitrogen at the desired temperature (e.g., 37°C).

  • Quenching (Critical Step): At predetermined time points (0, 1, 4, 8, 24 hours), remove a 100 µL aliquot and immediately quench the reaction by adding an equal volume of acidified methanol (methanol containing 0.1% formic acid). The sudden drop in pH and shift in dielectric constant immediately halts acyl migration[2].

  • Quantification: Inject 10 µL directly onto an LC-MS/MS system. Use the area counts of the sn-1 and sn-2 regioisomers to calculate the percentage of the remaining sn-2 isomer. Self-Validation Check: The sum of the isomers must remain constant across all time points unless ester hydrolysis (yielding GPC) has occurred.

References

  • Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group.
  • Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group.
  • Acyl and Phosphoryl Migration in Lysophospholipids: Importance in Phospholipid Synthesis and Phospholipase Specificity. Biochemistry (1982).
  • Synthesis of Lysophospholipids. MDPI Molecules (2010).
  • Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability. PMC (2023).
  • Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group.
  • A Simple HPLC Method for the Simultaneous Analysis of Phosphatidylcholine and Its Partial Hydrolysis Products 1- and 2-Acyl Lysophosph

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Heptanoyl-sn-glycero-3-phosphocholine vs. Standard Lysophosphatidylcholines in Enzymatic Assays

Introduction to Regiospecific Lysophospholipids Lysophosphatidylcholines (LPCs) are critical intermediates in the Lands cycle, dictating membrane remodeling, lipid signaling, and cellular homeostasis. While endogenous LP...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Regiospecific Lysophospholipids

Lysophosphatidylcholines (LPCs) are critical intermediates in the Lands cycle, dictating membrane remodeling, lipid signaling, and cellular homeostasis. While endogenous LPCs—such as 1-palmitoyl-sn-glycero-3-phosphocholine (16:0 LPC)—are heavily utilized in biological baseline studies, they present significant challenges in in vitro enzymatic assays due to their low aqueous solubility and signal overlap with background cellular lipids.

To overcome these limitations, researchers utilize engineered, short-chain, regiospecific variants like 2-Heptanoyl-sn-glycero-3-phosphocholine (2-Hep-LPC)[1]. Featuring a unique 7-carbon acyl chain at the sn-2 position and a free hydroxyl at the sn-1 position, 2-Hep-LPC serves as an ideal, trackable substrate for characterizing phospholipase and acyltransferase activities.

Physicochemical and Structural Comparison

The structural nuances between 2-Hep-LPC and standard long-chain LPCs dictate their behavior in aqueous environments and their utility in mass spectrometry (MS). The table below summarizes these critical differences:

Feature2-Heptanoyl-LPC (C7:0)1-Palmitoyl-LPC (C16:0)1-Oleoyl-LPC (C18:1)
Acyl Position sn-2 (sn-1 is free OH)sn-1 (sn-2 is free OH)sn-1 (sn-2 is free OH)
Chain Length Short/Medium (7 carbons)Long (16 carbons)Long (18 carbons, 1 double bond)
Aqueous Solubility Very High (High CMC)Low (Requires detergents/carriers)Low (Requires detergents/carriers)
Physiological Status Trace / Synthetic ProbeHighly AbundantHighly Abundant
Primary Application Enzymatic assays, MS trackingBiological baseline, cell signalingMembrane fluidity studies

Mechanistic Advantages in Enzymatic Assays

The selection of 2-Hep-LPC over standard LPCs is driven by strict mechanistic requirements in assay design, particularly when investigating the Phospholipase A and Acyltransferase (PLAAT) enzyme family, such as [2] and[3].

Causality Behind Substrate Selection:
  • Regiospecificity for O-Acyltransferase Activity: PLAAT enzymes catalyze the transfer of a fatty acyl group from a donor lipid to the hydroxyl group of an acceptor lysophospholipid[3]. Because 2-Hep-LPC has its acyl chain at the sn-2 position, its sn-1 hydroxyl is exposed and perfectly positioned to accept an acyl group, forming a diacyl-phosphatidylcholine (PC)[3].

  • Micellar Dynamics & Detergent Independence: Long-chain LPCs like 16:0 LPC form complex, tightly packed micelles that often sequester the substrate from the enzyme active site, necessitating the use of detergents (e.g., Triton X-100). Detergents can artificially alter enzyme kinetics. The short 7-carbon chain of 2-Hep-LPC drastically increases its Critical Micelle Concentration (CMC), allowing it to remain highly soluble in aqueous buffers without detergents[1].

  • Mass Spectrometry (MS) Resolution: Mammalian systems synthesize lipids with even-chain fatty acids (C16, C18, C20). By utilizing an odd-chain (C7:0) substrate, the resulting enzymatic product (e.g., 1-hexanoyl-2-heptanoyl-PC) possesses a unique mass-to-charge (m/z) ratio that is virtually absent in biological matrices. This eliminates false positives and provides a pristine background for LC-MS/MS quantification[3].

Experimental Workflow: PLAAT3 O-Acyltransferase Activity Assay

The following protocol details a self-validating system for measuring the O-acyltransferase activity of PLAAT3 using 2-Hep-LPC as the acyl acceptor.

Self-Validating System Design:

To ensure trustworthiness, this protocol incorporates two critical control mechanisms:

  • Biological Control: A heat-killed enzyme reaction is run in parallel to quantify and subtract any non-enzymatic, spontaneous acyl migration or transesterification.

  • Technical Control: 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (C17:0 PC) is spiked into the mixture prior to extraction. This internal standard normalizes variations in organic extraction efficiency and MS electrospray ionization suppression.

Step-by-Step Methodology:

Step 1: Substrate Master Mix Preparation

  • Prepare a detergent-free assay buffer consisting of 50 mM Tris-HCl (pH 7.4) and 1 mM EGTA (PLAAT activity is calcium-independent).

  • Add the acyl donor (1,2-dihexanoyl-PE) and the acyl acceptor (2-Heptanoyl-sn-glycero-3-PC) to a final concentration of 100 µM each. Note: The short chains (C6 and C7) ensure complete dissolution without sonication or detergents.

Step 2: Reaction Initiation

  • Aliquot 90 µL of the Substrate Master Mix into microcentrifuge tubes.

  • Initiate the reaction by adding 10 µL of purified recombinant PLAAT3 enzyme (1 µg/mL final concentration). For the biological control, add 10 µL of PLAAT3 that has been heat-inactivated at 95°C for 15 minutes.

  • Incubate the reactions at 37°C for exactly 30 minutes under gentle agitation.

Step 3: Quenching and Extraction (Bligh-Dyer Method)

  • Quench the reaction by adding 375 µL of a Chloroform:Methanol mixture (1:2, v/v). This immediately denatures the enzyme, halting transacylation.

  • Spike each tube with 10 µL of 10 µM C17:0 PC (Internal Standard).

  • Add 125 µL of Chloroform and 125 µL of LC-MS grade water. Vortex vigorously for 30 seconds, then centrifuge at 3,000 x g for 5 minutes to induce phase separation.

  • Carefully extract the lower organic phase (containing the lipid products) and dry it under a gentle stream of nitrogen gas.

Step 4: LC-MS/MS Quantification

  • Reconstitute the dried lipids in 100 µL of Methanol.

  • Analyze via LC-MS/MS in positive ion mode. Track the specific Multiple Reaction Monitoring (MRM) transition for the newly formed product: 1-hexanoyl-2-heptanoyl-PC [3].

  • Normalize the peak area of the product against the C17:0 PC internal standard, and subtract the background signal generated by the heat-killed control.

Pathway Visualization

The diagram below illustrates the specific transacylation reaction catalyzed by PLAAT3, highlighting how the structural properties of 2-Hep-LPC are leveraged to generate a trackable MS product.

PLAAT_Assay Donor Acyl Donor 1,2-Dihexanoyl-PE Enzyme PLAAT3 Enzyme Donor->Enzyme Substrate Binding Acceptor Acyl Acceptor 2-Heptanoyl-LPC Acceptor->Enzyme Substrate Binding Product1 Lyso-PE Byproduct 1-Hexanoyl-LPE Enzyme->Product1 O-Acyltransferase Activity Product2 Measured Product 1-Hexanoyl-2-Heptanoyl-PC Enzyme->Product2 O-Acyltransferase Activity

Figure 1: O-acyltransferase reaction catalyzed by PLAAT3 utilizing 2-Hep-LPC as an acyl acceptor.

References

  • Title: 2-Heptanoyl-sn-glycero-3-phosphocholine | CID 24779501 Source: PubChem URL: [Link]

  • Title: PLAT2_HUMAN (Q9NWW9) Source: UniProt URL: [Link]

  • Title: PLAAT3 Gene - Phospholipase A And Acyltransferase 3 Source: GeneCards URL: [Link]

Sources

Comparative

Validation of 2-Heptanoyl-sn-glycero-3-phosphocholine Bioactivity in Different Cell Lines: A Comparison Guide

Executive Summary In the landscape of lipidomics and cellular signaling, short-chain lysophosphatidylcholines (LPCs) have emerged as highly specialized bioactive probes. 2-Heptanoyl-sn-glycero-3-phosphocholine (PubChem C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of lipidomics and cellular signaling, short-chain lysophosphatidylcholines (LPCs) have emerged as highly specialized bioactive probes. 2-Heptanoyl-sn-glycero-3-phosphocholine (PubChem CID 24779501)[1], characterized by a 7-carbon saturated acyl chain at the sn-2 position, presents unique amphiphilic properties. Unlike long-chain LPCs that act as potent detergents, the truncated acyl chain of 2-heptanoyl-LPC drastically alters its Critical Micelle Concentration (CMC) and membrane intercalation dynamics[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of 2-heptanoyl-LPC against alternative lipid probes (such as 1-palmitoyl-LPC and DHPC) and to provide self-validating, field-proven workflows for assessing its bioactivity in cultured cell lines.

Mechanistic Profiling & Biological Relevance

2-Heptanoyl-LPC is not merely a synthetic artifact; it serves as a critical intermediate in specific acyltransferase pathways. Enzymes such as Phospholipase A and Acyltransferase 3 (PLAAT3) and Lecithin Retinol Acyltransferase (LRAT) actively utilize short-chain diacyl lipids like 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) as substrates, yielding 2-heptanoyl-LPC as a bioactive byproduct[3].

Once generated or introduced to a cellular system, monomeric 2-heptanoyl-LPC can intercalate into the plasma membrane, modulating local fluidity, or act as a ligand for specific G-protein coupled receptors (GPCRs) to trigger intracellular signaling cascades.

Pathway DHPC 1,2-Diheptanoyl-PC (DHPC Substrate) Enzyme PLAAT3 / LRAT (Enzymatic Cleavage) DHPC->Enzyme sn-1 Hydrolysis LPC 2-Heptanoyl-LPC (Bioactive Probe) Enzyme->LPC Generation Membrane Membrane Fluidity Modulation LPC->Membrane Intercalation GPCR GPCR Signaling (Ca2+ Mobilization) LPC->GPCR Receptor Binding

Fig 1: Enzymatic generation and dual-action cellular signaling pathways of 2-Heptanoyl-LPC.

Comparative Bioactivity Matrix

To establish a baseline for validation, it is crucial to compare 2-heptanoyl-LPC with other standard lipid probes. Long-chain LPCs (e.g., 1-palmitoyl-LPC) are known to be highly cytotoxic to cell lines like ARPE-19 and HEK293 at concentrations as low as 20 μM due to aggressive micellar membrane disruption[4]. In contrast, the high CMC of 2-heptanoyl-LPC allows researchers to probe receptor-mediated phenomena at higher concentrations without inducing lysis.

Lipid ProbeStructural ClassificationApprox. CMCPrimary Cellular UtilityCytotoxicity Threshold (HEK293/HeLa)
2-Heptanoyl-LPC Short-chain, sn-2 monoacyl (7:0)~1.2 - 2.0 mMGPCR signaling, membrane microdomain modulation> 500 μM (Low toxicity)
1-Palmitoyl-LPC Long-chain, sn-1 monoacyl (16:0)~4 - 10 μMInflammatory signaling, lytic membrane disruption~ 20 - 50 μM (High toxicity)
DHPC Short-chain, diacyl (7:0 / 7:0)~1.4 mMMembrane protein solubilization, bicelle formation> 1.0 mM (Low toxicity)

Self-Validating Experimental Workflows

A robust assay must be a self-validating system. When working with amphiphilic lipids, you must distinguish between specific biological signaling and non-specific physical membrane disruption.

Protocol 1: Membrane Integrity & Cytotoxicity Validation (LDH Release)

Causality Insight: Why use Lactate Dehydrogenase (LDH) instead of an ATP-based viability assay? ATP levels can drop precipitously due to lipid-induced mitochondrial uncoupling without actual cell death. LDH is a massive 140 kDa tetramer; its presence in the supernatant physically validates catastrophic membrane rupture.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 or HeLa cells at 1×104 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Lipid Preparation: Dissolve 2-heptanoyl-LPC in ice-cold, serum-free assay buffer. Crucial: Maintain the buffer at pH 6.5 to prevent acyl migration (see Expert Insights below).

  • Treatment: Apply a concentration gradient of 2-heptanoyl-LPC (10 μM to 1 mM). In parallel, treat control wells with 1-palmitoyl-LPC (10 μM to 100 μM) as a positive lytic control.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Quantification: Transfer 50 μL of supernatant to a new plate. Add 50 μL of LDH reaction mix (coupled enzymatic assay utilizing tetrazolium salt). Read absorbance at 490 nm.

  • Validation: The assay is validated if 1-palmitoyl-LPC induces >80% LDH release at 50 μM, while 2-heptanoyl-LPC remains near baseline up to 500 μM.

Protocol 2: Intracellular Calcium Mobilization (GPCR Activation)

Causality Insight: Because 2-heptanoyl-LPC has a high CMC, we can safely apply it at 100 μM (a sub-CMC concentration) to ensure we are measuring monomeric receptor binding rather than non-specific micellar permeabilization of the plasma membrane.

Step-by-Step Methodology:

  • Dye Loading: Wash adherent cells with HBSS (containing 20 mM HEPES, pH 7.4). Load cells with 2 μM Fluo-4 AM calcium indicator dye for 30 minutes at 37°C.

  • De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Incubate for an additional 15 minutes to allow complete intracellular de-esterification of the AM ester.

  • Baseline Acquisition: Transfer the plate to a kinetic fluorescence reader. Record baseline fluorescence (Ex 494 nm / Em 506 nm) for 30 seconds.

  • Stimulation: Inject 100 μM of 2-heptanoyl-LPC directly into the wells.

  • Kinetic Read: Monitor the transient calcium spike continuously for 3 minutes.

Workflow Prep 1. Lipid Prep (pH 6.5, Ice-cold) Prevents sn-2 to sn-1 migration Stim 4. Inject 2-Heptanoyl-LPC (Sub-CMC: 100 μM) Prep->Stim Dye 2. Fluo-4 AM Loading (30 min, 37°C) Wash 3. Wash & De-esterify (Removes background noise) Dye->Wash Wash->Stim Read 5. Kinetic Fluorescence Read (Ex 494 nm / Em 506 nm) Stim->Read

Fig 2: Self-validating workflow for measuring 2-Heptanoyl-LPC induced Ca2+ mobilization.

Application Scientist Insights: Overcoming sn-2 Instability

The most critical point of failure when validating 2-heptanoyl-LPC bioactivity is ignoring lipid thermodynamics. 2-acyl lysophospholipids are inherently less stable than their 1-acyl isomers. In an aqueous environment—especially at physiological pH (7.4) or higher—the heptanoyl group will undergo spontaneous intramolecular acyl migration from the sn-2 hydroxyl to the primary sn-1 hydroxyl position, converting the molecule into 1-heptanoyl-LPC[2].

The Fix: To maintain the structural integrity of the sn-2 architecture during validation, stock solutions must be prepared in slightly acidic buffers (pH 6.0 - 6.5) and kept strictly on ice until the exact moment of cellular application. A true self-validating experimental design will include a parallel assay using a deliberately pre-incubated (isomerized) lipid stock. If the biological response differs between the fresh cold stock and the isomerized stock, you have successfully proven that the bioactivity is exclusively driven by the sn-2 conformation.

References

  • PubChem. "2-Heptanoyl-sn-glycero-3-phosphocholine | C15H32NO7P | CID 24779501".
  • GeneCards. "PLAAT3 Gene - Phospholipase A And Acyltransferase 3". Weizmann Institute of Science.
  • BenchChem. "1-Heptanoyl-sn-glycero-3-phosphocholine | 160118-49-0".
  • Investigative Ophthalmology & Visual Science.

Sources

Validation

The Strategic Advantage of 2-Heptanoyl-sn-glycero-3-phosphocholine in Quantitative Lipidomics: A Comparative Guide

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the pursuit of accurate and reproducible quantification is paramount. The selection of an appropriate internal st...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the pursuit of accurate and reproducible quantification is paramount. The selection of an appropriate internal standard is a critical decision that profoundly influences data quality. This guide provides an in-depth technical comparison of 2-Heptanoyl-sn-glycero-3-phosphocholine (C7:0-LPC) with other common internal standards for the quantification of lysophosphatidylcholines (LPCs), supported by experimental insights and protocols.

The intricate nature of the lipidome, with its vast array of structurally similar species spanning a wide dynamic range, presents significant analytical challenges. Internal standards are indispensable tools in mass spectrometry-based lipidomics, serving to correct for variability introduced during sample preparation, extraction, and analysis[1]. An ideal internal standard should be chemically and physically similar to the analytes of interest, absent in the biological matrix, and clearly distinguishable by the mass spectrometer[1].

The Case for Odd-Chain Lysophospholipids

In the landscape of internal standards, stable isotope-labeled (SIL) lipids, such as deuterated or ¹³C-labeled compounds, are often considered the "gold standard" due to their near-identical physicochemical properties to their endogenous counterparts[1][2]. However, the high cost and commercial unavailability for all lipid species can be limiting factors[3]. This has led to the widespread adoption of alternative strategies, most notably the use of odd-chain lipids.

Odd-chain fatty acyl lipids, which contain a fatty acid with an odd number of carbon atoms, are rare in most biological systems, making them excellent candidates for internal standards[1]. 2-Heptanoyl-sn-glycero-3-phosphocholine (C7:0-LPC) is a monoacylglycerophosphocholine with a seven-carbon heptanoyl group. Its structural similarity to endogenous LPCs, which typically contain even-numbered fatty acyl chains, allows it to mimic their behavior during extraction and ionization.

Performance Comparison: C7:0-LPC vs. Alternative Internal Standards

The choice of an internal standard can significantly impact the accuracy and precision of quantification. While SIL internal standards are preferred for their ability to perfectly co-elute and ionize with the target analyte, well-chosen odd-chain and structural analogue standards can also provide robust results. A study investigating a novel structural analogue internal standard, miltefosine, for LPC quantification demonstrated good linearity (R² ≥ 0.97) and precision (<15% variation) for common LPC species like 16:0-LPC, 18:1-LPC, and 18:0-LPC[4].

While direct head-to-head comparative studies detailing the performance of C7:0-LPC against a comprehensive panel of other LPC internal standards are not extensively published, the principles of internal standardization and data from studies using various odd-chain LPCs allow for an informed comparison. For instance, a study on the quantification of lysophospholipids highlighted the preference for perdeuterated fatty acyl chain internal standards to avoid isobaric interference that can occur with odd-carbon number fatty acyl chains[5]. This underscores the importance of careful validation when using any non-isotopically labeled standard.

The following table summarizes the key characteristics and performance considerations when comparing C7:0-LPC with other common internal standards for LPC analysis.

Internal Standard TypeExample(s)AdvantagesDisadvantagesKey Performance Considerations
Odd-Chain LPC 2-Heptanoyl-sn-glycero-3-phosphocholine (C7:0-LPC) , C17:0-LPC- Low natural abundance in most biological systems.- Cost-effective compared to SIL standards.- Structurally similar to endogenous LPCs, mimicking extraction and ionization behavior.- Does not perfectly co-elute with all endogenous LPCs.- Potential for minor differences in ionization efficiency compared to analytes.- Possible isobaric interferences that require careful chromatographic separation[5].- Requires thorough validation of linearity, precision, and accuracy for each analyte.- Chromatographic method must resolve the IS from any potential endogenous interferences.
Stable Isotope-Labeled (SIL) LPC d31-16:0-LPC, ¹³C-labeled LPCs- Considered the "gold standard" for accuracy and precision[1].- Co-elutes and has nearly identical ionization efficiency as the analyte, providing the best correction for matrix effects[2].- High cost and limited commercial availability for all LPC species[3].- Potential for isotopic interference if not sufficiently labeled.- Provides the most accurate correction for analyte-specific variations.- Minimal method validation challenges related to differential behavior.
Structural Analogue Miltefosine- Can be a cost-effective alternative when specific odd-chain or SIL standards are unavailable.- May exhibit different extraction recovery and ionization efficiency compared to endogenous LPCs.- Requires extensive validation to ensure it accurately reflects the behavior of the target analytes.- Demonstrated good performance in specific applications with thorough validation[4].- The degree of structural similarity is crucial for its effectiveness.

Experimental Workflow for LPC Quantification using C7:0-LPC

The following section outlines a detailed experimental protocol for the quantification of lysophosphatidylcholines in a biological matrix (e.g., plasma) using 2-Heptanoyl-sn-glycero-3-phosphocholine as an internal standard. This protocol is a representative workflow and should be optimized and validated for specific experimental conditions.

Experimental Workflow Diagram

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (e.g., Plasma) s2 Spike with C7:0-LPC Internal Standard s1->s2 Add known concentration s3 Lipid Extraction (e.g., MTBE/Methanol) s2->s3 s4 Evaporation & Reconstitution s3->s4 a1 Chromatographic Separation (e.g., Reversed-Phase) s4->a1 Inject sample a2 Mass Spectrometry (e.g., ESI-MS/MS) a1->a2 d1 Peak Integration & Normalization (Analyte Area / IS Area) a2->d1 d2 Quantification using Calibration Curve d1->d2 d3 Data Analysis d2->d3

Caption: Workflow for lipidomics analysis using an internal standard.

Step-by-Step Protocol

1. Materials and Reagents:

  • Biological sample (e.g., human plasma)

  • 2-Heptanoyl-sn-glycero-3-phosphocholine (C7:0-LPC) internal standard solution (e.g., 1 mg/mL in methanol)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Calibration standards of endogenous LPCs of interest (e.g., 16:0-LPC, 18:0-LPC, 18:1-LPC)

2. Sample Preparation:

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a small volume of plasma (e.g., 10 µL). Add a known amount of the C7:0-LPC internal standard solution (e.g., 10 µL of a 10 µg/mL working solution). The amount of internal standard added should be within the linear range of the assay and comparable to the expected levels of the endogenous LPCs.

  • Lipid Extraction (MTBE Method):

    • Add 225 µL of cold methanol to the plasma-internal standard mixture. Vortex for 10 seconds.

    • Add 750 µL of cold MTBE. Vortex for 10 seconds and shake for 6 minutes at 4°C.

    • Induce phase separation by adding 188 µL of LC-MS grade water. Vortex for 20 seconds and centrifuge at 14,000 x g for 2 minutes[6].

  • Extract Collection: Carefully collect the upper organic phase (containing the lipids) and transfer to a new tube.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/toluene 9:1, v/v)[6].

3. LC-MS/MS Analysis:

  • Chromatography: Perform chromatographic separation on a reversed-phase column (e.g., C18 or C8) with a suitable gradient. A typical mobile phase system consists of water with a modifier (e.g., 10 mM ammonium acetate) as mobile phase A and a mixture of isopropanol and acetonitrile with the same modifier as mobile phase B[6].

  • Mass Spectrometry: Analyze the samples using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor for the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for C7:0-LPC and the target endogenous LPCs. For LPCs, a common product ion is the phosphocholine headgroup fragment at m/z 184.

4. Data Analysis and Quantification:

  • Peak Integration: Integrate the peak areas of the C7:0-LPC internal standard and the endogenous LPC analytes.

  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of the endogenous LPC standards into a blank matrix (e.g., stripped plasma) along with a constant concentration of the C7:0-LPC internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification: Calculate the concentration of the endogenous LPCs in the samples by normalizing their peak areas to the peak area of C7:0-LPC and using the calibration curve.

Conclusion

2-Heptanoyl-sn-glycero-3-phosphocholine serves as a robust and cost-effective internal standard for the quantification of lysophosphatidylcholines in lipidomics studies. Its low natural abundance and structural similarity to endogenous LPCs make it a valuable tool for correcting analytical variability. While stable isotope-labeled standards remain the gold standard for achieving the highest level of accuracy, the careful implementation and thorough validation of methods using odd-chain standards like C7:0-LPC can yield reliable and reproducible quantitative data. The choice of internal standard should always be guided by the specific requirements of the analytical method and the overall goals of the research.

References

  • Han, X., & Gross, R. W. (2005). Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry. Journal of Lipid Research, 46(1), 158-166. Available from: [Link]

  • Waters Corporation. (2018). LipidQuan: HILIC Based LC-MS/MS High-Throughput Targeted Phospholipids Screen (PC, LPC, SM). Available from: [Link]

  • Avanti Polar Lipids. (n.d.). LIPID MAPS Mass Spectrometry Internal Standards for Glycerophospholipids. Available from: [Link]

  • BenchChem. (2025).
  • Barber, E., et al. (2017). Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS. Analytical and Bioanalytical Chemistry, 409(5), 1379-1388. Available from: [Link]

  • Takatera, A., et al. (2006). Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum. Journal of Chromatography B, 838(1), 31-36. Available from: [Link]

  • Chinese Journal of Pharmaceutical Analysis. (2020). Quantitative Analysis of 1,2-Dioleoyl-sn-glycero-3-Phosphocholine in Pharmaceutical Excipients by Proton Nuclear Magnetic Resonance. 药物分析杂志, 40(11), 1923-1927. Available from: [Link]

  • Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Available from: [Link]

  • BenchChem. (2025).
  • LIPID MAPS. (2007). Internal standards for lipidomic analysis. Available from: [Link]

  • Kühn, T., et al. (2021). Association of the odd-chain fatty acid content in lipid groups with type 2 diabetes risk: A targeted analysis of lipidomics data in the EPIC-Potsdam cohort. Clinical Nutrition, 40(8), 4988-4999. Available from: [Link]

  • BenchChem. (2025). Deuterated vs.
  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched? Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24779501, 2-Heptanoyl-sn-glycero-3-phosphocholine. Retrieved March 8, 2026, from [Link].

  • Hewitt, J., et al. (2017). Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS. Analytical and Bioanalytical Chemistry, 409(5), 1379–1388. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available from: [Link]

  • Keough, K. M., et al. (1979). Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems. Biochemistry, 18(8), 1453-1461. Available from: [Link]

  • PubChemLite. (n.d.). 2-heptanoyl-sn-glycero-3-phosphocholine (C15H33NO7P). Retrieved March 8, 2026, from [Link].

  • European Bioinformatics Institute. (n.d.). 2-heptanoyl-sn-glycero-3-phosphocholine (CHEBI:138266). Retrieved March 8, 2026, from [Link].

Sources

Comparative

Cross-Validation of Experimental Results with 2-Heptanoyl-sn-glycero-3-phosphocholine: A Comparative Guide for Acyltransferase Assays

As a Senior Application Scientist specializing in lipid enzymology and assay development, one of the most persistent challenges in characterizing membrane-associated enzymes is the artificial interference introduced by d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipid enzymology and assay development, one of the most persistent challenges in characterizing membrane-associated enzymes is the artificial interference introduced by detergents and liposomes. When studying aminophospholipid-processing enzymes—specifically the lecithin:retinol acyltransferase (LRAT)-like protein family, including PLAAT2 and PLAAT3—the choice of lipid substrate dictates the reliability of your kinetic data.

This guide provides an objective, data-backed comparison of 2-Heptanoyl-sn-glycero-3-phosphocholine against standard physiological and short-chain alternatives. By leveraging this specific synthetic lysophospholipid, researchers can establish a self-validating, detergent-free system to accurately measure acyltransferase activity.

Mechanistic Rationale: Why Short-Chain Phospholipids?

LRAT-like proteins function as phospholipid-metabolizing enzymes utilizing a highly conserved Cys-His-His catalytic triad [1]. The enzymatic mechanism is a two-step process:

  • Acylation: An acyl group from a donor lipid (e.g., 1,2-dihexanoyl-PE) modifies the catalytic cysteine (Cys-113 in PLAAT3).

  • Transfer: The acyl group is subsequently transferred to an acceptor molecule.

Historically, researchers utilized physiological long-chain lipids like 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 16:0). However, long-chain lipids possess extremely low critical micelle concentrations (CMC), requiring the addition of detergents (like CHAPS or Triton X-100) to maintain solubility. These detergents forcefully alter the protein-lipid bilayer interface, artificially masking true enzyme affinity ( Km​ ) and altering maximum velocity ( Vmax​ ).

The Causality of the 7:0 Chain: features a 7-carbon acyl chain. This specific chain length strikes a critical thermodynamic balance: it is sufficiently hydrophobic to be recognized by the active site pocket of LRAT and PLAAT3, yet short enough to maintain a high CMC. This allows the lipid to remain fully soluble in aqueous buffers without the need for micelle-forming detergents, thereby isolating the enzyme's true kinetic behavior [2].

Reaction Pathway Visualization

The following diagram illustrates the acyltransferase mechanism of PLAAT3 utilizing 2-heptanoyl-sn-glycero-3-phosphocholine as the acyl acceptor to form a novel, detectable phospholipid product.

G cluster_0 Lipid-Dependent Acyltransferase Mechanism Donor 1,2-dihexanoyl-PE (Acyl Donor) Enzyme PLAAT3 / LRAT (Active Cys-113) Donor->Enzyme Acyl Transfer Acceptor 2-heptanoyl-sn-glycero-3-PC (Acyl Acceptor) Acceptor->Enzyme Acceptor Binding Product1 Lyso-PE (6:0) (Byproduct) Enzyme->Product1 Release Product2 1-hexanoyl-2-heptanoyl-PC (Final Product) Enzyme->Product2 Synthesis

Acyltransferase mechanism using 2-heptanoyl-sn-glycero-3-phosphocholine as an acyl acceptor.

Comparative Performance Data

To objectively cross-validate the performance of 2-Heptanoyl-sn-glycero-3-phosphocholine, we must compare it against both physiological (16:0) and shorter-chain (6:0) alternatives. The data below summarizes typical parameters observed during the optimization of in vitro PLAAT3 enzymatic assays [1].

Parameter2-Heptanoyl-sn-glycero-3-PC (7:0)1-Palmitoyl-sn-glycero-3-PC (16:0)1-Hexanoyl-sn-glycero-3-PC (6:0)
Aqueous Solubility High (>10 mM)Low (<0.1 mM)Very High (>20 mM)
Detergent Requirement None (Aqueous Buffer)Required (e.g., CHAPS/Triton)None (Aqueous Buffer)
Enzyme Affinity (Apparent Km​ ) Optimal (Low µM range)Masked by micellar partitioningSuboptimal (Higher µM range)
Assay Background Noise LowHigh (Detergent ion suppression)Low
Primary Application High-fidelity in vitro kinetic assaysIn vivo physiological modelingStructural crystallography soaking

Key Takeaway: While 16:0 LPC represents the true biological substrate, the mandatory inclusion of detergents causes severe ion suppression during LC-MS/MS analysis. 2-Heptanoyl-sn-glycero-3-phosphocholine eliminates this analytical bottleneck while maintaining superior enzyme affinity compared to the 6:0 variant.

Self-Validating Experimental Protocol: LC-MS/MS Acyltransferase Assay

To ensure absolute trustworthiness in your results, an assay must be self-validating. This means distinguishing true enzymatic transesterification from spontaneous chemical artifacts. The following protocol integrates a catalytically dead mutant (C113A) to provide definitive causality.

Materials Required
  • Enzymes: Purified recombinant human and a PLAAT3-C113A mutant.

  • Substrates: 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (Donor) and 2-Heptanoyl-sn-glycero-3-phosphocholine (Acceptor).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM Dithiothreitol (DTT). Causality Note: DTT is strictly required to maintain the catalytic cysteine in a reduced, nucleophilic state.

Step-by-Step Methodology

Step 1: Substrate Preparation

  • Prepare a 10x substrate master mix containing 1 mM of the donor lipid and 1 mM of 2-Heptanoyl-sn-glycero-3-phosphocholine in the Assay Buffer.

  • Vortex vigorously for 30 seconds. Because these are short-chain lipids, the solution will remain optically clear without sonication or detergent addition.

Step 2: Reaction Assembly (Self-Validating Setup) Set up three distinct reaction tubes to isolate variables:

  • Tube A (Experimental): 80 µL Assay Buffer + 10 µL Substrate Mix + 10 µL Wild-Type PLAAT3 (1 µg/µL).

  • Tube B (Negative Control 1): 80 µL Assay Buffer + 10 µL Substrate Mix + 10 µL PLAAT3-C113A mutant. (Validates that the reaction is strictly Cys-113 dependent).

  • Tube C (Negative Control 2): 90 µL Assay Buffer + 10 µL Substrate Mix. (Validates that no spontaneous transesterification occurs in the buffer).

Step 3: Incubation and Quenching

  • Incubate all tubes at 37°C for exactly 30 minutes.

  • Quench the reactions by adding 200 µL of ice-cold Chloroform/Methanol (2:1, v/v). Causality Note: The immediate introduction of organic solvent denatures the enzyme, halting kinetics precisely at the 30-minute mark, while simultaneously partitioning the lipids for extraction.

Step 4: Lipid Extraction and LC-MS/MS Analysis

  • Vortex the quenched mixtures for 1 minute and centrifuge at 10,000 x g for 5 minutes to achieve phase separation.

  • Carefully extract the lower organic phase (containing the phospholipids) and evaporate under a gentle stream of nitrogen gas.

  • Reconstitute the lipid pellet in 100 µL of Methanol.

  • Inject 5 µL into an LC-MS/MS system operating in positive ion mode. Monitor the specific mass transition for the newly synthesized product: 1-hexanoyl-2-heptanoyl-sn-glycero-3-phosphocholine ( [M+H]+ ).

By observing product formation exclusively in Tube A, you definitively cross-validate both the utility of 2-Heptanoyl-sn-glycero-3-phosphocholine and the specific catalytic activity of your enzyme preparation.

References

  • Golczak, M., Kiser, P. D., Sears, A. E., Lodowski, D. T., Blaner, W. S., & Palczewski, K. (2012). "Structural basis for the acyltransferase activity of lecithin:retinol acyltransferase-like proteins." Journal of Biological Chemistry, 287(28), 23790–23807.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24779501, 2-Heptanoyl-sn-glycero-3-phosphocholine." PubChem.[Link]

  • UniProt Consortium. "PLAAT3 - Phospholipase A and acyltransferase 3 - Homo sapiens (Human)." UniProtKB - P53816.[Link]

Validation

comparing the effects of 2-Heptanoyl-sn-glycero-3-phosphocholine with synthetic lipid analogs

Title: Comparative Guide: 2-Heptanoyl-sn-glycero-3-phosphocholine vs. Synthetic Lipid Analogs in Membrane Biophysics Executive Summary As a Senior Application Scientist specializing in membrane biophysics, I frequently e...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: 2-Heptanoyl-sn-glycero-3-phosphocholine vs. Synthetic Lipid Analogs in Membrane Biophysics

Executive Summary As a Senior Application Scientist specializing in membrane biophysics, I frequently evaluate amphiphilic molecules for membrane protein solubilization and biomimetic surface engineering. Among these, 2-Heptanoyl-sn-glycero-3-phosphocholine (often utilized as the diacyl derivative DHPC-C7 or 07:0 PC) stands out as a premier short-chain phospholipid. Unlike traditional harsh detergents, this 7-carbon acyl chain lipid acts as an edge-stabilizing amphiphile, enabling the formation of highly stable lipid bicelles (bilayer micelles) and accelerating the fabrication of Supported Lipid Bilayers (SLBs)[1]. This guide objectively compares its performance against other synthetic lipid analogs, providing the mechanistic causality and validated protocols necessary for advanced drug development and structural biology workflows.

Mechanistic Causality: The 7-Carbon Advantage

The structural integrity of a lipid bicelle depends entirely on the thermodynamic balance between the planar long-chain lipid core (e.g., DMPC) and the highly curved short-chain lipid edges. The choice of the edge-stabilizing lipid dictates the system's resilience to dilution and its compatibility with integral membrane proteins.

  • Thermodynamic Stability via Low CMC: 2-Heptanoyl-sn-glycero-3-phosphocholine exhibits a Critical Micelle Concentration (CMC) of approximately 1.4 mM. In contrast, the 6-carbon analog (DHPC-C6) has a significantly higher CMC of ~15 mM[2]. Because bicelles exist in equilibrium with free short-chain lipids in solution, the lower CMC of the 7-carbon analog ensures that the bicelles remain stable upon dilution, preventing premature morphological shifts from bicelles into vesicles[3].

  • Non-Denaturing Solubilization: Traditional synthetic detergents like Triton X-100 or SDS solubilize membranes by aggressively displacing intrinsic boundary lipids, which frequently denatures target proteins. 2-Heptanoyl-sn-glycero-3-phosphocholine exerts a "wedge-like" effect due to its bulky phosphocholine headgroup and short hydrocarbon chains, destabilizing the membrane just enough to form discrete bicelles without stripping the essential annular lipids from the protein[4].

Comparative Lipid Analytics

To facilitate objective experimental design, the following table summarizes the quantitative biophysical parameters of 2-Heptanoyl-sn-glycero-3-phosphocholine against its primary alternatives.

Biophysical Property2-Heptanoyl-sn-glycero-3-PC (DHPC-C7)1,2-Dihexanoyl-sn-glycero-3-PC (DHPC-C6)Triton X-100 (Detergent Analog)
Hydrophobic Tail 7-Carbon straight chain6-Carbon straight chainHighly branched octylphenol
Critical Micelle Concentration (CMC) 1.4 mM15.0 mM[2]~0.2 mM
Primary Structural Role Highly stable bicelle edge stabilizerHigh-concentration bicelle formationMicelle formation
Protein Compatibility Non-denaturing; preserves native activity[4]Non-denaturingDenaturing; disrupts protein complexes
Dilution Resilience High (Maintains disc shape at low conc.)[3]Low (Rapidly transitions to vesicles)N/A (Forms pure micelles)
SLB Formation Kinetics Rapid spreading with low defect density[1]Fast spreading, but higher defect propensityDisrupts lipid bilayers

Validated Laboratory Workflows

A robust protocol must be a self-validating system. The following methodologies incorporate built-in quality control steps to ensure reproducibility in bicelle and SLB formation.

Protocol 1: Self-Assembly of Isotropic DMPC/DHPC-C7 Bicelles (q = 0.5)

This protocol generates small, isotropic bicelles ideal for solution-state NMR or drug delivery encapsulation. The q-ratio (molar ratio of long-chain to short-chain lipid) is set to 0.5 to ensure the formation of rapidly tumbling discs rather than aligned nematic phases.

  • Step 1: Lipid Film Hydration. Co-dissolve DMPC and 2-Heptanoyl-sn-glycero-3-phosphocholine in chloroform/methanol (2:1 v/v) at a 0.5 molar ratio. Evaporate the solvent under a gentle nitrogen stream, followed by 2 hours in a vacuum desiccator. Causality: This prevents phase separation and ensures homogenous molecular mixing prior to aqueous exposure.

  • Step 2: Aqueous Reconstitution. Hydrate the lipid film with the desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final total lipid concentration of 10-15 mM.

  • Step 3: Freeze-Thaw Cycling (Critical Step). Subject the suspension to 3-5 cycles of freezing in liquid nitrogen and thawing in a 40°C water bath. Causality: DMPC has a phase transition temperature (Tm) of ~24°C. Cycling across this Tm overcomes the kinetic barrier of lipid mixing, forcing the short-chain DHPC-C7 to partition exclusively to the high-curvature edges of the DMPC bilayer.

  • Step 4: DLS Validation. Analyze the sample using Dynamic Light Scattering (DLS). A self-validated successful prep will yield a monodisperse population with a hydrodynamic radius (Rh) of ~8-12 nm.

Bicelle_Assembly A Long-Chain Lipids (e.g., DMPC) C Hydration & Freeze-Thaw Cycling A->C Core Formation B 2-Heptanoyl-sn-glycero-3-PC (DHPC-C7) B->C Edge Stabilization D Isotropic Bicelles (q < 0.5, Size ~10nm) C->D High Detergent Ratio E Nematic Bicelles (q > 2.5, Aligned) C->E Low Detergent Ratio

Fig 1. Thermodynamic assembly pathway of DMPC/DHPC-C7 bicelles based on the q-ratio.

Protocol 2: Fabrication of Supported Lipid Bilayers (SLBs) via QCM-D

Using DHPC-C7 bicelles to form SLBs on silica surfaces circumvents the high-energy sonication steps required for traditional vesicle fusion[1].

  • Step 1: Substrate Preparation. Clean a silicon dioxide (SiO2) QCM-D sensor using 2% SDS, followed by UV-Ozone treatment for 10 minutes to ensure a highly hydrophilic surface. Establish a stable baseline in buffer.

  • Step 2: Bicelle Injection. Inject the q=0.5 DMPC/DHPC-C7 bicelle solution at a flow rate of 50 µL/min.

  • Step 3: Rupture and Spreading. Monitor the frequency (Δf) and dissipation (ΔD) shifts. Causality: As bicelles adsorb, steric crowding induces a thermodynamic instability. The 7-carbon short chains solubilize into the bulk phase, causing the DMPC cores to fuse into a continuous, planar bilayer.

  • Step 4: QCM-D Validation. A successful SLB formation is self-validated by a final frequency shift of approximately -26 Hz and a dissipation shift of < 0.5 × 10⁻⁶, indicating a rigid, fully formed membrane.

SLB_Formation Step1 Baseline Stabilization (Aqueous Buffer on SiO2) Step2 Bicelle Adsorption (Mass Increase, High Dissipation) Step1->Step2 Inject DHPC-C7 Bicelles Step3 Critical Surface Concentration (Steric Crowding) Step2->Step3 Accumulation Step4 Bilayer Rupture & Spreading (DHPC-C7 Solubilization) Step3->Step4 Thermodynamic Shift Step5 Continuous SLB Formation (Stable Mass, Low Dissipation) Step4->Step5 Edge-Lipid Release

Fig 2. QCM-D monitored kinetic workflow of Supported Lipid Bilayer (SLB) fabrication.

References

  • Title: Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution Source: MDPI URL: [Link]

  • Title: Delivery of RNA to the Blood-Brain Barrier Endothelium Using Cationic Bicelles Source: MDPI URL: [Link]

  • Title: Formation of Substrate-Supported Membranes from Mixtures of Long- and Short-Chain Phospholipids Source: ACS Publications URL: [Link]

Sources

Comparative

head-to-head comparison of 2-Heptanoyl-sn-glycero-3-phosphocholine and LPC 16:0

Head-to-Head Comparison Guide: 2-Heptanoyl-sn-glycero-3-phosphocholine vs. LPC 16:0 in Lipid Signaling and Enzymatic Assays As a Senior Application Scientist, I frequently observe researchers struggling with the nuances...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison Guide: 2-Heptanoyl-sn-glycero-3-phosphocholine vs. LPC 16:0 in Lipid Signaling and Enzymatic Assays

As a Senior Application Scientist, I frequently observe researchers struggling with the nuances of lipid selection for in vitro assays. Lysophosphatidylcholines (LPCs) are not a monolith; their acyl chain length and positional isomerism dictate entirely different biophysical properties and biological targets.

This guide provides an authoritative, head-to-head comparison between two highly specialized lipid tools: LPC 16:0 (a ubiquitous, long-chain sn-1 lysophospholipid) and 2-Heptanoyl-sn-glycero-3-phosphocholine (a synthetic, short-chain sn-2 analog). By understanding the causality behind their structural divergence, you can design self-validating experimental systems that yield reproducible, high-impact data.

Structural and Mechanistic Divergence

LPC 16:0 (1-palmitoyl-sn-glycero-3-phosphocholine) LPC 16:0 is one of the most predominant bioactive lysophospholipids generated by the hydrolysis of biological membranes[1]. Featuring a 16-carbon saturated acyl chain at the sn-1 position, it readily inserts into cellular membranes and acts as a potent pro-inflammatory mediator[2]. It is the standard substrate for studying G2A (GPR132) receptor activation, complement pathway triggering, and endothelial/macrophage cytotoxicity[1].

2-Heptanoyl-sn-glycero-3-phosphocholine (LPC 0:0/7:0) Unlike naturally abundant long-chain LPCs, 2-heptanoyl-sn-glycero-3-phosphocholine is a highly specialized synthetic lipid[3]. It features a short, 7-carbon acyl chain located at the sn-2 position. This short chain grants it distinct micellar dynamics and high aqueous solubility. Mechanistically, it is engineered specifically to probe the interfacial activation, lysophospholipase, and transacylase activities of Group VIA Ca2+-independent phospholipase A2 (iPLA2)[4].

PathwayComparison cluster_LPC16 LPC 16:0 (Long-Chain sn-1) cluster_LPC7 LPC 0:0/7:0 (Short-Chain sn-2) A1 1-Palmitoyl-sn-glycero-3-phosphocholine A2 Membrane Insertion & Stable Micelles A1->A2 A3 Receptor Activation (e.g., G2A) A2->A3 A4 Cytotoxicity & Inflammation A3->A4 B1 2-Heptanoyl-sn-glycero-3-phosphocholine B2 Dynamic Micelles & High Solubility B1->B2 B3 Group VIA iPLA2 Binding B2->B3 B4 Lysophospholipase & Transacylase Activity B3->B4

Structural and functional divergence of LPC 16:0 and 2-Heptanoyl-LPC.

Quantitative Performance Comparison

To facilitate rapid experimental design, the physicochemical and biological parameters of both lipids are summarized below.

ParameterLPC 16:02-Heptanoyl-sn-glycero-3-phosphocholine
Synonyms 1-palmitoyl-sn-glycero-3-phosphocholineLPC 0:0/7:0
PubChem CID 460602[2]24779501[3]
Molecular Formula C24H50NO7PC15H32NO7P
Molecular Weight 495.6 g/mol 369.39 g/mol
Acyl Chain Position sn-1 (Long-chain, Saturated)sn-2 (Short-chain, Saturated)
Primary Application Cell signaling, Cytotoxicity, AtherosclerosisiPLA2 Enzymology, Transacylase Assays
Receptor / Target G2A (GPR132), Complement C1Group VIA iPLA2 (PNPLA9)

Experimental Workflows & Causality (Self-Validating Protocols)

A protocol is only as robust as its internal controls and the scientific rationale behind its steps. Below are the optimized workflows for utilizing these lipids, engineered as self-validating systems.

Protocol A: iPLA2 Transacylase Activity Assay (Using 2-Heptanoyl-LPC)

This cell-free assay measures the capacity of iPLA2 to utilize short-chain LPCs via an acyl-enzyme intermediate[4].

Step-by-Step Methodology:

  • Micelle Preparation: Resuspend 2-Heptanoyl-sn-glycero-3-phosphocholine in assay buffer to form dynamic micelles.

  • Buffer Optimization (The Causality): Supplement the buffer with 50% glycerol and ATP.

    • Why ATP? ATP acts as a structural chaperone, protecting the iPLA2 oligomer from spontaneous loss of catalytic activity during prolonged incubation[5].

    • Why Glycerol? Glycerol specifically stimulates the lysophospholipase/transacylase pathway and stabilizes the acyl-enzyme intermediate[4].

  • Interfacial Modulation: Add 50 µM Triton X-100. This specific concentration modulates the micellar surface, allowing the enzyme's lysophospholipase activity to match its baseline PLA2 activity[4].

  • Enzyme Introduction & Measurement: Introduce purified Group VIA iPLA2 and measure transacylation via mass spectrometry or fluorometric release.

Self-Validating Mechanism: Run a parallel reaction omitting ATP. Because ATP purely stabilizes the enzyme[5], the ATP-depleted well serves as a baseline degradation control, confirming that any measured transacylase activity is derived from intact, active enzyme rather than assay artifacts.

iPLA2Workflow S1 Prepare Substrate (2-Heptanoyl-LPC) S2 Add Buffer (ATP + 50% Glycerol) S1->S2 S3 Introduce iPLA2 (Group VIA Enzyme) S2->S3 S4 Measure Transacylase Activity S3->S4

Step-by-step enzymatic workflow for iPLA2 transacylase activity assay.

Protocol B: Cytotoxicity & Complement Activation Assay (Using LPC 16:0)

This cell-based assay evaluates the pro-inflammatory and cell-death-inducing properties of LPC 16:0 on human retinal pigment epithelial (ARPE-19) cells[1].

Step-by-Step Methodology:

  • Cell Culturing: Culture ARPE-19 cells to 40-50% confluence in 96-well plates.

  • Media Wash (The Causality): Incubate cells for 24 hours in strictly serum-free medium prior to lipid introduction[1].

    • Why Serum-Free? Fetal Bovine Serum (FBS) contains abundant lipid-binding proteins (like albumin) that sequester exogenously added lysophospholipids. Failing to remove serum will artificially mask the effective cytotoxic concentration of LPC 16:0.

  • Lipid Introduction: Treat cells with 0 to 100 µM LPC 16:0 for 22 hours.

  • Viability Assessment: Determine cell viability using a standard MTT assay and evaluate morphology via light microscopy.

Self-Validating Mechanism: Utilize POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) at identical concentrations as a parallel negative control[1]. POPC is a standard diacyl-phospholipid; if POPC yields 100% cell survival while 100 µM LPC 16:0 induces near-complete cell death, you definitively isolate the single-acyl (lyso) structure as the causative cytotoxic agent, ruling out generalized lipid overload.

References

  • [3] Title: 2-Heptanoyl-sn-glycero-3-phosphocholine | CID 24779501 Source: PubChem URL: 3

  • [1] Title: Bioactive Lysophospholipids Generated by Hepatic Lipase Degradation of Lipoproteins Lead to Complement Activation via the Classical Pathway Source: IOVS (ARVO Journals) URL: 1

  • [2] Title: 1-Palmitoyl-sn-glycero-3-phosphocholine | CID 460602 Source: PubChem URL: 2

  • [5] Title: Calcium-independent phospholipase A2: Structure and function Source: ResearchGate URL: 5

  • [4] Title: Interfacial activation, lysophospholipase and transacylase activity of group VI Ca2+-independent phospholipase A2 Source: PubMed URL: 4

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity and Quality of Commercial 2-Heptanoyl-sn-glycero-3-phosphocholine

For researchers, scientists, and drug development professionals, the integrity of your starting materials is paramount. The biological activity and reproducibility of your experiments hinge on the purity and quality of t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your starting materials is paramount. The biological activity and reproducibility of your experiments hinge on the purity and quality of the reagents you employ. This is particularly true for bioactive lipids like 2-Heptanoyl-sn-glycero-3-phosphocholine, a lysophospholipid with a growing presence in cell signaling research and as a component in drug delivery systems.

This guide provides an in-depth, technically-grounded framework for assessing the purity and quality of commercially available 2-Heptanoyl-sn-glycero-3-phosphocholine. We will move beyond a simple checklist of specifications and delve into the causality behind experimental choices, empowering you to critically evaluate and select the best material for your research needs.

The Criticality of Purity for 2-Heptanoyl-sn-glycero-3-phosphocholine

2-Heptanoyl-sn-glycero-3-phosphocholine is a synthetic lysophosphatidylcholine with a saturated seven-carbon acyl chain at the sn-2 position. Its specific structure dictates its physicochemical properties, such as its critical micelle concentration and its interaction with cell membranes and protein targets. The presence of impurities can have significant and often unforeseen consequences:

  • Altered Biological Activity: Isomeric impurities, such as 1-Heptanoyl-sn-glycero-3-phosphocholine, or the presence of diacyl-phosphatidylcholines can lead to off-target effects or a misinterpretation of experimental results.

  • Compromised Formulation Stability: For those in drug development, impurities can affect the stability and release profile of lipid-based formulations.

  • Lack of Reproducibility: The bane of all scientific research, batch-to-batch variability in the purity of a key reagent can lead to inconsistent results and a significant loss of time and resources.

Therefore, a robust analytical assessment is not merely a quality control step but a fundamental aspect of rigorous scientific investigation.

A Multi-Modal Approach to Purity and Quality Assessment

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive evaluation of 2-Heptanoyl-sn-glycero-3-phosphocholine relies on a combination of chromatographic and spectroscopic methods.

Table 1: Key Analytical Techniques for Quality Assessment
Analytical TechniquePrimary PurposeKey Parameters Assessed
High-Performance Liquid Chromatography (HPLC) Purity Assessment & QuantificationChemical Purity, Presence of Related Lipid Impurities
Liquid Chromatography-Mass Spectrometry (LC-MS) Identity Confirmation & Impurity IdentificationMolecular Weight Verification, Structural Elucidation of Impurities
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation & PurityChemical Structure, Isomeric Purity, Residual Solvents

Experimental Protocols: A Practical Guide

What follows are detailed, field-proven protocols for the key analytical techniques. The rationale behind each step is explained to provide a deeper understanding of the methodology.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC, particularly with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is a powerful tool for quantifying non-volatile compounds like phospholipids that lack a strong UV chromophore.

Causality of Method Choice: A reversed-phase C8 or C18 column is chosen to effectively separate lipids based on their hydrophobicity. The gradient elution allows for the separation of the target lysophospholipid from both more polar and more non-polar impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Accurately weigh 2-Heptanoyl-sn-glycero-3-phosphocholine s2 Dissolve in a suitable solvent (e.g., Methanol/Chloroform) s1->s2 s3 Filter through a 0.22 µm syringe filter s2->s3 h1 Inject sample onto a C8 or C18 column s3->h1 h2 Gradient elution with a mobile phase of water, acetonitrile, and isopropanol h1->h2 h3 Detect with CAD or ELSD h2->h3 d1 Integrate peak areas h3->d1 d2 Calculate purity as a percentage of the main peak area d1->d2

Caption: A typical workflow for HPLC-based purity assessment of 2-Heptanoyl-sn-glycero-3-phosphocholine.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 2-Heptanoyl-sn-glycero-3-phosphocholine sample.

    • Dissolve the sample in 1 mL of a suitable solvent mixture, such as methanol:chloroform (1:1, v/v).

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C8 or C18, 2.1 x 50 mm, 1.9 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 30% B

      • 1-10 min: 30% to 100% B

      • 10-15 min: 100% B

      • 15.1-20 min: Re-equilibration at 30% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Data Analysis:

    • Integrate the peak area of all detected components.

    • Calculate the purity by dividing the peak area of 2-Heptanoyl-sn-glycero-3-phosphocholine by the total peak area of all components and multiplying by 100.

Trustworthiness through Self-Validation: A system suitability test should be performed before sample analysis. This involves injecting a standard of known purity to ensure the system is performing correctly in terms of peak shape, retention time, and detector response.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is the gold standard for confirming the identity of a compound by providing its molecular weight. It is also invaluable for identifying unknown impurities.

Causality of Method Choice: Coupling the separation power of HPLC with the detection specificity of mass spectrometry allows for unambiguous identification. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like phospholipids.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis s1 Prepare sample as for HPLC analysis l1 Inject sample onto a C8 or C18 column s1->l1 l2 Separate components using a suitable gradient l1->l2 l3 Analyze eluent by ESI-MS in positive ion mode l2->l3 d1 Extract ion chromatogram for the expected m/z l3->d1 d2 Compare experimental m/z with theoretical m/z d1->d2 d3 Analyze mass spectra of minor peaks to identify impurities d1->d3

Caption: Workflow for identity confirmation and impurity identification of 2-Heptanoyl-sn-glycero-3-phosphocholine using LC-MS.

Step-by-Step Protocol:

  • Sample Preparation: Prepare the sample as described for the HPLC analysis, but at a lower concentration (e.g., 0.1 mg/mL).

  • LC-MS Conditions:

    • Use the same LC conditions as described for the HPLC analysis.

    • Mass Spectrometer: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • The expected m/z for the [M+H]⁺ ion of 2-Heptanoyl-sn-glycero-3-phosphocholine (C₁₅H₃₂NO₇P) is approximately 370.20.[1][2]

    • Extract the ion chromatogram for this m/z to confirm the retention time of the main peak.

    • Examine the mass spectra of any minor peaks to tentatively identify impurities based on their m/z values.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H and ³¹P NMR are essential for a thorough characterization of 2-Heptanoyl-sn-glycero-3-phosphocholine.

Causality of Method Choice: ¹H NMR confirms the presence of the heptanoyl chain, the glycerol backbone, and the phosphocholine headgroup. ³¹P NMR is highly specific for phosphorus-containing compounds and can reveal the presence of other phospholipid impurities.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire ¹H and ³¹P NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis:

    • ¹H NMR:

      • Confirm the presence of the characteristic signals for the heptanoyl chain (triplet for the terminal methyl group, multiplets for the methylene groups).

      • Identify the signals for the glycerol backbone and the phosphocholine headgroup.[3]

      • Integrate the signals to confirm the correct proton ratios.

      • Look for the absence of signals that would indicate significant impurities.

    • ³¹P NMR:

      • A single peak should be observed for the phosphate group of 2-Heptanoyl-sn-glycero-3-phosphocholine.

      • The presence of other peaks may indicate the presence of other phospholipid species.

Comparative Analysis of Commercial Products

While we cannot endorse specific suppliers, the following table provides a representative comparison of what to look for in the specifications of commercial 2-Heptanoyl-sn-glycero-3-phosphocholine. This is a synthesized representation based on typical data from reputable suppliers.

Table 2: Representative Comparison of Commercial 2-Heptanoyl-sn-glycero-3-phosphocholine
SpecificationSupplier A (Hypothetical)Supplier B (Hypothetical)Supplier C (Hypothetical)
Purity >99% (by HPLC)>98% (by TLC)>99% (by HPLC-CAD)
Identity Confirmation ¹H NMR and MS consistent with structure¹H NMR consistent with structure¹H NMR, ³¹P NMR, and MS consistent with structure
Form White to off-white powderCrystalline solidLyophilized powder
Solubility Soluble in methanol, ethanol, and chloroformSoluble in organic solventsSoluble in water, methanol, and chloroform
Certificate of Analysis Provided with shipmentAvailable upon requestComprehensive, with spectra, provided with shipment

Expert Insight: A purity specification of >99% is generally preferred for sensitive applications. The method of purity determination is also important; HPLC provides more quantitative and reproducible results than Thin Layer Chromatography (TLC). A comprehensive Certificate of Analysis that includes the actual analytical data (e.g., spectra) is a strong indicator of a supplier's commitment to quality.

Conclusion: An Informed Decision is a Scientific Imperative

The quality and purity of 2-Heptanoyl-sn-glycero-3-phosphocholine can profoundly impact the outcome and reproducibility of your research. By employing a multi-modal analytical approach encompassing HPLC, LC-MS, and NMR, you can confidently assess the quality of your commercial material. This guide provides the foundational knowledge and practical protocols to empower you to make informed decisions, ensuring the integrity of your experiments and the reliability of your data. Always demand comprehensive analytical data from your supplier and, when in doubt, perform your own in-house validation.

References

  • PubChem. 2-Heptanoyl-sn-glycero-3-phosphocholine. [Link]

  • Patil, R. D., et al. (2014). Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry. Indian Journal of Pharmaceutical Sciences, 76(6), 500–506. [Link]

  • Kikuchi, Y., et al. (1999). Remarkable functions of sn-3 hydroxy and phosphocholine groups in 1,2-diacyl-sn-glycerolipids to induce clockwise (+)-helicity around the 1,2-diacyl moiety: Evidence from conformation analysis by 1H NMR spectroscopy. Beilstein Journal of Organic Chemistry, 13, 1996-2005. [Link]

  • Seri, H. I., et al. (2010). A high performance liquid chromatography (HPLC) method with evaporative light scattering detector for quantification of major phospholipids. Veterinarski Arhiv, 80(3), 365-373. [Link]

  • Chen, S., et al. (2022). Comparative Analyses of EPA-Phosphatidylcholine, EPA-Lysophosphatidylcholine, and DHA-Lysophosphatidylcholine on DHA and EPA Repletion in n-3 PUFA-Deficient Mice. Journal of Agricultural and Food Chemistry, 70(43), 13995–14006. [Link]

  • Avanti Polar Lipids. 08:0 PC Product Page. [Link]

  • Gallo de Magalhães Benedetti, N. I., et al. (2020). A Reliable HPLC-ELSD Method for Determination of Cholesterol, Phosphatidylcholine, Lysophosphatidylcholine Content and the Stability of a Liposomal Formulation. Current Pharmaceutical Analysis, 16(5), 623-632. [Link]

  • PubChemLite. 2-heptanoyl-sn-glycero-3-phosphocholine. [Link]

  • PubChemLite. 2-heptanoyl-sn-glycero-3-phosphocholine (C15H33NO7P). [Link]

Sources

Comparative

Validation Guide: Analytical Methods for 2-Heptanoyl-sn-glycero-3-phosphocholine Detection

As drug development increasingly targets retinoid metabolism and tumor suppression pathways, the precise quantification of lipid intermediates has become paramount. 2-Heptanoyl-sn-glycero-3-phosphocholine (PubChem CID 24...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets retinoid metabolism and tumor suppression pathways, the precise quantification of lipid intermediates has become paramount. 2-Heptanoyl-sn-glycero-3-phosphocholine (PubChem CID 24779501)[1] is a highly specific, short-chain lysophosphatidylcholine (LysoPC). It serves as a critical biomarker and reaction product in in vitro assays evaluating the catalytic activity of Lecithin retinol acyltransferase (LRAT)[2], Phospholipase A and Acyltransferase 2 (PLAAT2)[3], and Calcium-independent phospholipase A2 (iPLA2)[4].

This guide objectively compares legacy analytical alternatives against a state-of-the-art Targeted UPLC-MS/MS methodology, providing researchers with a self-validating framework for robust lipid quantification.

The Analytical Challenge & Mechanistic Context

In enzymatic assays, LRAT and PLAAT2 catalyze the transfer of the sn-1 acyl group from a synthetic substrate (1,2-diheptanoyl-sn-glycero-3-phosphocholine) to a co-substrate (e.g., all-trans-retinol), yielding retinyl heptanoate and the target analyte, 2-heptanoyl-sn-glycero-3-phosphocholine[2].

LRAT_Pathway Sub1 1,2-diheptanoyl-sn-glycero-3-phosphocholine (Substrate) Enz LRAT / PLAAT2 (Acyltransferase) Sub1->Enz Sub2 all-trans-retinol (Co-substrate) Sub2->Enz Prod1 2-Heptanoyl-sn-glycero-3-phosphocholine (Target Analyte) Enz->Prod1 Cleavage at sn-1 Prod2 all-trans-retinyl heptanoate (Byproduct) Enz->Prod2 Acyl transfer

Enzymatic generation of 2-heptanoyl-sn-glycero-3-phosphocholine via LRAT/PLAAT2.

The core analytical challenge: 2-Heptanoyl-sn-glycero-3-phosphocholine possesses a short 7-carbon aliphatic chain and a highly polar zwitterionic phosphocholine headgroup. This structural dichotomy causes it to elute near the solvent front on traditional Reversed-Phase (C18) columns, subjecting it to severe matrix-induced ion suppression from assay buffer salts and proteins.

Methodological Comparison

To establish a reliable detection system, we must evaluate the performance of the recommended Targeted UPLC-MS/MS (HILIC) approach against common alternatives.

Alternative 1: HPLC-ELSD (Evaporative Light Scattering Detection)

While HPLC-ELSD circumvents the need for a chromophore (which this lipid lacks), it suffers from poor sensitivity. It is only viable for preparative-scale reactions and fails to detect the low-nanomolar concentrations typical of high-throughput inhibitor screening assays.

Alternative 2: Shotgun Lipidomics (Direct Infusion MS)

Direct infusion mass spectrometry offers high throughput by bypassing chromatographic separation. However, without chromatography, the crude lipid extract is injected directly into the ESI source. This leads to profound ion suppression and isobaric interference, compromising the quantitative trustworthiness of the assay.

The Recommended Product: Targeted UPLC-MS/MS (HILIC-MRM)

By coupling Hydrophilic Interaction Liquid Chromatography (HILIC) with Multiple Reaction Monitoring (MRM), this method achieves maximum specificity. HILIC leverages the polar phosphocholine headgroup for retention, pushing the analyte's elution time well past the suppression zone of the solvent front.

Quantitative Performance Data
Performance MetricHPLC-ELSD (Alternative 1)Shotgun MS (Alternative 2)Targeted UPLC-MS/MS (Recommended)
Limit of Detection (LOD) ~500 ng/mL~10 ng/mL0.5 ng/mL
Linear Dynamic Range 10²10³10⁴
Matrix Effect LowHigh (Severe suppression)Low (HILIC separation)
Throughput Medium (20 min/run)High (3 min/run)Medium-High (8 min/run)
Specificity Low (Co-elution risks)Medium (Isobaric overlap)High (Exact MRM transitions)

Optimized Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating an unnatural-chain internal standard (LysoPC 17:0) at the exact moment of enzymatic quenching, the workflow mathematically normalizes any variations in extraction efficiency or ESI droplet desolvation.

Workflow S1 1. Enzymatic Quenching Add MeOH + LysoPC(17:0) IS S2 2. Biphasic Extraction Modified Bligh-Dyer (CHCl3:MeOH:H2O) S1->S2 S3 3. HILIC Chromatography Retains polar phosphocholine headgroup S2->S3 S4 4. ESI+ Ionization Precursor Ion: m/z 370.2 [M+H]+ S3->S4 S5 5. MRM Detection Product Ion: m/z 184.1 S4->S5

Self-validating UPLC-MS/MS workflow for targeted lipid quantification.

Step-by-Step Methodology

1. Enzymatic Quenching & Spiking

  • Action: Transfer 50 µL of the LRAT/PLAAT2 enzymatic assay mixture to a low-bind microcentrifuge tube. Immediately add 150 µL of ice-cold methanol containing 10 ng/mL LysoPC(17:0) as the internal standard.

  • Causality: The high organic content instantly denatures the enzyme, freezing the reaction kinetics. The simultaneous introduction of the internal standard ensures that all subsequent physical losses are proportionally tracked.

2. Lipid Extraction (Modified Bligh-Dyer)

  • Action: Add 150 µL of MS-grade chloroform and 50 µL of LC-MS grade water to the quenched mixture. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the lower organic phase.

  • Causality: This specific solvent ratio forces a biphasic partition. The 2-heptanoyl-sn-glycero-3-phosphocholine partitions into the organic phase, leaving behind assay salts, ATP, and precipitated proteins in the aqueous phase and interphase, thereby protecting the mass spectrometer source from fouling.

3. Chromatographic Separation

  • Action: Dry the extract under a gentle stream of nitrogen and reconstitute in 50 µL of Mobile Phase B. Inject 5 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium acetate in Water/Acetonitrile (95:5).

    • Mobile Phase B: 10 mM ammonium acetate in Acetonitrile/Water (95:5).

  • Causality: The ammonium acetate buffer provides the necessary ionic strength to maintain reproducible retention times on the HILIC stationary phase and facilitates optimal protonation in the ESI source.

4. MRM Mass Spectrometry Detection

  • Action: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific transition for 2-heptanoyl-sn-glycero-3-phosphocholine: m/z 370.2 → 184.1 .

  • Causality: The monoisotopic mass of the analyte is 369.19 Da, yielding a protonated precursor [M+H]+ of 370.2 m/z[5]. Collision-induced dissociation (CID) selectively cleaves the molecule to produce the highly stable phosphocholine headgroup fragment at m/z 184.1. This transition is a hallmark of phosphatidylcholines and guarantees absolute structural specificity.

References

  • PubChem . 2-Heptanoyl-sn-glycero-3-phosphocholine | C15H32NO7P | CID 24779501. National Institutes of Health (NIH). Available at:[Link]

  • PubChemLite . 2-heptanoyl-sn-glycero-3-phosphocholine (C15H33NO7P). Université du Luxembourg. Available at: [Link]

  • GeneCards . LRAT Gene - Lecithin Retinol Acyltransferase. Weizmann Institute of Science. Available at:[Link]

  • GeneCards . PLAAT2 Gene - Phospholipase A And Acyltransferase 2. Weizmann Institute of Science. Available at:[Link]

  • ResearchGate . Calcium-independent phospholipase A2: Structure and function. Biochimica et Biophysica Acta (BBA). Available at:[Link]

Sources

Validation

Comparative Study of Micelle Formation: Short-Chain Phospholipids (C6–C8) in Membrane Biophysics

As a Senior Application Scientist specializing in membrane biophysics, I approach lipid self-assembly and membrane protein solubilization not as a trial-and-error exercise, but as a highly predictable thermodynamic syste...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in membrane biophysics, I approach lipid self-assembly and membrane protein solubilization not as a trial-and-error exercise, but as a highly predictable thermodynamic system. When extracting fragile integral membrane proteins from their native bilayers, traditional harsh detergents often strip away essential boundary lipids, leading to protein denaturation.

Short-chain phospholipids (SCPLs)—specifically those with acyl chains ranging from 6 to 8 carbons—offer a biomimetic alternative. Because they share the identical zwitterionic phosphocholine headgroup as native membrane lipids, they preserve the structural integrity and functional activity of solubilized proteins. However, the choice between a C6, C7, or C8 lipid drastically alters the thermodynamics of the system.

This guide provides an in-depth comparative analysis of micelle formation among different SCPLs, grounded in thermodynamic principles and validated experimental protocols.

Thermodynamic Causality of SCPL Micellization

The self-assembly of SCPLs in aqueous solutions is governed by the hydrophobic effect (which drives the acyl chains together to minimize water contact) opposed by steric and electrostatic repulsion of the bulky phosphocholine headgroups.

Unlike long-chain lipids (e.g., POPC or DMPC) which possess a cylindrical geometry (packing parameter ≈1 ) and form planar bilayers, SCPLs possess a wedge-like geometry (packing parameter <1 ). The bulky headgroup combined with the truncated hydrophobic tail forces these molecules into high-curvature assemblies, specifically spherical or ellipsoidal micelles [1, 2].

The critical micelle concentration (CMC) is the thermodynamic threshold at which monomers spontaneously self-assemble into micelles. For every methylene ( −CH2​− ) group added to the acyl chain, the free energy of transfer ( ΔGtr​ ) from the aqueous phase to the micelle decreases by approximately −1.1RT [3]. Consequently, increasing the chain length by just one carbon causes the CMC to drop by nearly a factor of 10.

Comparative Analysis of Key SCPLs

1,2-Dihexanoyl-sn-glycero-3-PC (DHPC, C6)
  • Performance Profile: DHPC is highly dynamic with a rapid monomer-micelle exchange rate. Due to its extremely short chains, it requires a high concentration to form micelles.

  • Primary Application: It is rarely used alone for protein solubilization due to the high concentrations required. Instead, it is the industry standard for forming bicelles (bilayered micelles) when mixed with long-chain lipids like DMPC. The DHPC molecules partition to the highly curved edges of the bicelle, sealing the hydrophobic core of the planar DMPC bilayer [4].

1,2-Diheptanoyl-sn-glycero-3-PC (DHpPC, C7)
  • Performance Profile: DHpPC is the "Goldilocks" lipid. It possesses a moderate CMC that is low enough to be economical for large-scale solubilization, yet high enough to allow for relatively easy removal via dialysis during downstream reconstitution or crystallization.

  • Primary Application: Ideal for direct membrane protein solubilization and structural studies. It exerts a wedge-like effect on neighboring lipids, destabilizing native membranes at relatively low concentrations while preserving the native conformation of the target protein [5].

1,2-Dioctanoyl-sn-glycero-3-PC (D8PC, C8)
  • Performance Profile: D8PC forms highly stable, larger micelles with a very low CMC. The longer 8-carbon chains provide a hydrophobic thickness that more closely mimics a true membrane environment compared to C6 or C7.

  • Primary Application: Used for stabilizing highly sensitive membrane proteins that require a thicker hydrophobic shield, and as a substrate in phospholipase D (PLD) and phospholipase A2 (PLA2) enzymatic assays [6].

Quantitative Data Comparison

The following table summarizes the physicochemical properties of the three primary SCPLs.

PhospholipidCommon NameAcyl ChainCMC (mM)Aggregation Number ( Nagg​ )Hydrophobic Core Radius
1,2-dihexanoyl-sn-glycero-3-PC DHPC (C6)6:0 / 6:014.0 – 15.0~27~1.2 nm
1,2-diheptanoyl-sn-glycero-3-PC DHpPC (C7)7:0 / 7:01.4 – 1.6~35 - 40~1.4 nm
1,2-dioctanoyl-sn-glycero-3-PC D8PC (C8)8:0 / 8:00.25 – 0.27~45 - 50~1.6 nm

Note: CMC values are sensitive to temperature and ionic strength. Values reported are typical for standard aqueous buffers (e.g., 150 mM NaCl, pH 7.4 at 25°C) [2, 5, 6].

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the definitive methodologies for characterizing SCPL micelles.

Protocol A: Determination of CMC via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring CMC because it directly quantifies the enthalpy of demicellization ( ΔHdemic​ ) without requiring bulky fluorescent probes that can perturb micelle structure.

  • Sample Preparation: Prepare a solution of the SCPL (e.g., DHpPC) at a concentration 15–20 times its expected CMC (e.g., 25 mM for DHpPC) in the target buffer.

  • Degassing (Critical Step): Thoroughly degas both the lipid titrant and the buffer under a vacuum for 10 minutes.

    • Causality: Microbubbles introduced during injection will expand and contract due to stirring, generating massive thermal artifacts that completely obscure the subtle heat signatures of lipid demicellization.

  • Titration Execution: Load the syringe with the SCPL solution and the sample cell with the pure buffer. Perform 30 sequential injections of 5–10 µL at 25°C, with a 3-minute equilibration interval between injections.

    • Causality: The initial injections dilute the micelles below the CMC, causing them to dissociate into monomers (an endothermic or exothermic event depending on the lipid). As the cell concentration builds up and surpasses the CMC, injected micelles remain intact, and the heat signal abruptly drops to the baseline heat of dilution.

  • Data Analysis: Plot the heat per injection versus the lipid concentration in the cell. The inflection point of the resulting sigmoidal curve represents the exact CMC under your specific buffer conditions.

Protocol B: Micelle Size Characterization via Dynamic Light Scattering (DLS)

DLS validates that the SCPL forms monodisperse micelles rather than large, aggregated liposomes.

  • Buffer Filtration: Filter all buffers through a 0.02 µm (20 nm) syringe filter before lipid addition.

    • Causality: Light scattering intensity is proportional to the sixth power of the particle radius ( I∝r6 ). Even a trace amount of dust or large aggregates will disproportionately scatter light, completely masking the signal of the small 2–4 nm SCPL micelles.

  • Lipid Solubilization: Dissolve the SCPL in the filtered buffer at a concentration strictly at 3×CMC to ensure a fully micellar population. Vortex gently and equilibrate at 25°C for 30 minutes.

  • Measurement: Load 40 µL of the sample into a quartz microcuvette. Acquire 3 sets of 10-15 runs using a 173° backscatter angle.

  • Validation: Analyze the intensity and volume distributions. A pure SCPL micelle population should yield a single, highly monodisperse peak (Polydispersity Index < 0.1) with a hydrodynamic radius ( Rh​ ) of 1.5 to 2.5 nm, depending on the chain length.

SCPL Selection & Validation Workflow

The following diagram illustrates the logical decision matrix for selecting and validating an SCPL for membrane protein solubilization.

SCPL_Workflow N1 Target Protein in Native Membrane N2 SCPL Selection (C6, C7, or C8 PC) N1->N2 N3 Determine CMC (ITC / Fluorescence) N2->N3 Assess Thermodynamics N4 Micelle Characterization (DLS / SAXS) N3->N4 CMC Established N5 Solubilization Trial (Lipid Conc. > 2x CMC) N4->N5 Size/Monodispersity Validated N6 Bicelle Optimization (+ Long-Chain Lipids) N5->N6 If protein is unstable N7 Structural Analysis (NMR / Cryo-EM) N5->N7 If protein is stable N6->N7 Proceed with Bicelles

Caption: Logical workflow for selecting, validating, and applying short-chain phospholipids in membrane protein extraction.

References

  • LIPID MAPS Structure Database. "1,2-Diheptanoyl-sn-glycero-3-phosphocholine." LIPID MAPS.[Link]

  • Marsh, D., et al. "Head group and chain length dependence of phospholipid self-assembly studied by spin-label electron spin resonance." Biochemistry, 1987. [Link]

  • Glover, K. J., et al. "Characterization of Phospholipid Mixed Micelles by Translational Diffusion." Journal of Biomolecular NMR, 2004. [Link]

  • LIPID MAPS Structure Database. "1,2-Dioctanoyl-sn-glycero-3-phosphocholine." LIPID MAPS. [Link]

Safety & Regulatory Compliance

Safety

A Practical Guide to Personal Protective Equipment and Safe Handling of 2-Heptanoyl-sn-glycero-3-phosphocholine

This guide provides essential safety protocols and operational directives for handling 2-Heptanoyl-sn-glycero-3-phosphocholine, a monoacylglycerophosphocholine utilized in lipid research. While this compound and its clos...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for handling 2-Heptanoyl-sn-glycero-3-phosphocholine, a monoacylglycerophosphocholine utilized in lipid research. While this compound and its close chemical analogues are not formally classified as hazardous substances under current regulations, a core principle of laboratory safety is to treat all research chemicals with a high degree of caution.[1][2][3] The toxicological properties of many such specialized lipids have not been exhaustively investigated, making adherence to robust safety protocols a matter of professional diligence and risk mitigation.[1]

This document moves beyond a simple checklist, offering a self-validating system of protocols where the rationale behind each step is explained. By understanding the why, researchers can cultivate a proactive safety culture, ensuring both personal protection and the integrity of their experimental work.

Hazard Assessment and Core Safety Principles

2-Heptanoyl-sn-glycero-3-phosphocholine is a saturated lysophospholipid.[4] The primary risks associated with its handling stem from the potential for inadvertent exposure through inhalation of the powdered form or direct contact of the solid or its solutions with the skin and eyes.[1] While stable as a solid, it is susceptible to hydrolysis, especially in the presence of moisture, which can alter its chemical properties.[5][6][7]

Key Safety Principles:

  • Minimize Exposure: The fundamental goal is to prevent the chemical from coming into contact with your body.[1] All handling of the solid form should be performed in a manner that avoids dust generation.[8][9]

  • Use Engineering Controls: Whenever possible, handle the powdered chemical inside a chemical fume hood or a ventilated enclosure to control airborne particles.[10][11]

  • Prevent Contamination: Use dedicated tools and proper techniques to avoid cross-contamination of your experiment and the laboratory environment.

Personal Protective Equipment (PPE): A Scenario-Based Approach

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table outlines the recommended PPE for common laboratory scenarios involving 2-Heptanoyl-sn-glycero-3-phosphocholine.

ScenarioRequired PPEJustification
Small-Scale Handling (e.g., Weighing powder, preparing solutions)Hand Protection: Nitrile gloves.• Eye Protection: Safety glasses with side shields.• Body Protection: Standard laboratory coat.This standard level of PPE is designed to prevent skin and eye contact from minor spills, splashes, or airborne powder.[5][10][12] Nitrile gloves offer good protection against incidental contact with lipids and many common organic solvents.[13]
Large-Scale Handling or Operations with Splash Potential Hand Protection: Chemical-resistant gloves (double-gloving recommended).• Eye/Face Protection: Chemical splash goggles and a face shield.• Body Protection: Chemical-resistant lab coat or apron.Provides an enhanced barrier for the skin and face in situations with a higher risk of significant splashes, such as when working with larger volumes of solutions.[10][14]
Cleaning Spills Hand Protection: Chemical-resistant gloves.• Eye Protection: Chemical splash goggles.• Body Protection: Laboratory coat.• Respiratory Protection: N95 (or equivalent) respirator if powder is airborne.Ensures robust protection during the cleanup of potentially hazardous material where the risk of exposure is elevated.[1][10]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for ensuring safety and experimental reproducibility. The following protocol details the step-by-step handling of 2-Heptanoyl-sn-glycero-3-phosphocholine.

Step-by-Step Handling Protocol
  • Preparation and Area Setup:

    • Designate a clean work area, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are accessible.[10][11]

    • Assemble all necessary materials: the chemical container, appropriate glassware (not plastic for organic solvents), spatulas, and waste containers.[5][14]

    • Don the appropriate PPE as outlined in the table above.

  • Equilibration (Critical Step):

    • Remove the sealed container of 2-Heptanoyl-sn-glycero-3-phosphocholine from its cold storage (typically ≤ -16°C).[5][6]

    • Allow the container to warm completely to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which can cause hydrolysis and compromise the lipid's integrity.[5][12]

  • Weighing and Transfer (Solid Form):

    • Tare a clean weighing boat on an analytical balance.

    • Carefully use a clean spatula to transfer the desired amount of powder, minimizing any dust formation.

    • Transfer the weighed powder directly into a glass vial suitable for your experiment.

  • Solution Preparation and Storage:

    • If preparing a stock solution in an organic solvent, add the solvent to the glass vial containing the powder.

    • Crucially, use only glass, stainless steel, or Teflon-lined containers and transfer tools (e.g., glass pipettes) for lipids in organic solvents. [14][15] Plastic labware can leach impurities into the solvent, contaminating your sample.[5][6]

    • Cap the vial securely with a Teflon-lined closure.

    • Store solutions under an inert gas like argon or nitrogen at -20°C for long-term stability.[5][15]

    • Avoid storing phospholipids in aqueous suspensions for extended periods, as this promotes hydrolysis.[5][6]

G cluster_prep Preparation cluster_handling Handling cluster_final Final Steps Prep 1. Designate Work Area & Assemble Materials Don_PPE 2. Don Appropriate PPE Prep->Don_PPE Equilibrate 3. Equilibrate Chemical to Room Temperature Don_PPE->Equilibrate Weigh 4. Weigh Powder (Minimize Dust) Equilibrate->Weigh Dissolve 5. Prepare Solution (Use Glassware) Weigh->Dissolve Use 6. Proceed with Experiment Dissolve->Use Store 7. Store Appropriately (Solid or Solution) Use->Store

Caption: Workflow for the safe handling of 2-Heptanoyl-sn-glycero-3-phosphocholine.

Emergency and Disposal Procedures

Spill Response

Immediate and correct response to a spill is vital to contain the material and protect personnel.

G start Spill Occurs assess Assess Hazard (Amount, Location, Powder/Liquid) start->assess evacuate Alert Others & Evacuate Area If Necessary assess->evacuate ppe Don Spill Response PPE assess->ppe If safe to proceed evacuate->ppe contain Contain Spill (Absorb liquid / Cover powder) ppe->contain cleanup Clean Up Spill (Sweep solid / Absorb liquid) contain->cleanup dispose Package Waste in a Sealed, Labeled Container cleanup->dispose decon Decontaminate Area & Report Incident dispose->decon

Caption: General protocol for responding to a chemical spill.
  • Alert & Assess: Immediately alert personnel in the vicinity. Assess the extent of the spill. For large spills, evacuate the area and contact your institution's safety office.

  • Protect: Don the appropriate PPE for spill cleanup as detailed in the table above.[10]

  • Contain & Clean:

    • For Solids: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully sweep or scoop the material into a designated waste container.[8]

    • For Liquids: Cover with an inert absorbent material (e.g., diatomite, universal binders) and collect into a waste container.[11]

  • Dispose: Seal the waste container and label it clearly.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, collecting the cleaning materials as hazardous waste. Wash hands thoroughly.[9]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water.[1][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][8]

Waste Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[16] Never discard chemical waste in the standard trash or down the drain.

Waste TypeDisposal Procedure
Unused/Expired Product Dispose of as chemical waste through your institution's hazardous waste program. Keep in its original or a suitable, clearly labeled, sealed container.[12]
Contaminated Labware (e.g., pipette tips, gloves, weighing boats)Place in a designated, sealed, and clearly labeled hazardous waste container.[10][12]
Organic Solutions Collect in an appropriate, labeled solvent waste container compatible with the solvent used.[12]
Empty Containers Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous chemical waste. Deface the label before disposing of the clean, empty container according to laboratory guidelines (e.g., glass recycling).[10]

References

  • Personal protective equipment for handling Palmitoleoyl 3-carbacyclic Phosphatidic Acid. Benchchem.
  • MATERIAL SAFETY DATA SHEET - 1,2-dihexanoyl-sn-glycero-3-phosphocholine. Anatrace.com.
  • Storage & handling of Lipids. Avanti Polar Lipids.
  • Storage and handling of lipids. Avanti Research.
  • Storage & Handling of Lipids. Stratech.
  • Safety Data Sheet. Avanti Polar Lipids.
  • 2-Heptanoyl-sn-glycero-3-phosphocholine. PubChem.
  • Safety Data Sheet - 1,2-Dioleoyl-sn-glycero-3-phosphocholine. MedchemExpress.com.
  • Safety data sheet - 1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE. Spectrum Chemical.
  • SAFETY DATA SHEET - 1-Palmitoyl-sn-glycero-3-phosphocholine. LGC Standards.
  • Personal protective equipment for handling 1,2-Dimyristoyl-sn-glycerol. Benchchem.
  • Safety Data Sheet sn-Glycero-3-phosphocholine. metasci.
  • Long Term Storage of Lyophilized Liposomal Formulations. PMC.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Policy for Personal Protective Equipment (PPE) in Research Laboratories. Columbia University.
  • USP SDS US - 1-Stearoyl-sn-glycero-3-phosphocholine. CymitQuimica.
  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine Safety Data Sheet. Santa Cruz Biotechnology.
  • How do I store my lipid in an organic solution?. Avanti Research.
  • Safety Data Sheet. TargetMol.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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